BMS-1001 hydrochloride
Descripción
Propiedades
IUPAC Name |
(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7.ClH/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31;/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40);1H/t30-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDUZONDVBDCAX-VNUFCWELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMS-1001 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-1001 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the relevant biological pathways. The information presented is intended to support researchers and professionals in the fields of oncology, immunology, and drug development.
Core Mechanism of Action: PD-1/PD-L1 Inhibition
This compound functions as an immune checkpoint inhibitor by disrupting the interaction between PD-1 and its ligand, PD-L1.[1][2][3] The PD-1/PD-L1 pathway is a critical negative regulator of T-cell activation.[4][5] By binding to PD-1 on activated T-cells, PD-L1, which is often overexpressed on tumor cells, transduces an inhibitory signal that suppresses T-cell-mediated anti-tumor immunity.[4][6] BMS-1001 binds to human PD-L1, effectively blocking its engagement with the PD-1 receptor.[1] This blockade alleviates the inhibitory signal, thereby restoring T-cell activation and enhancing the body's natural anti-tumor response.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound derived from various preclinical assays.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Assay | Reference |
| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][8][9] |
| EC50 | 253 nM | T-cell Activation Assay | [10] |
| EC50 (Toxicity) | 33.4 µM | Jurkat T-lymphocytes | [7] |
Table 2: Cellular Activity
| Parameter | Description | Cell Lines | Reference |
| T-cell Activation | Alleviates the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation. | Jurkat T-lymphocytes | [2][3][7] |
| Cytotoxicity | Exhibits low toxicity towards tested cell lines. | Jurkat T-lymphocytes, CHO-K1 | [7] |
Signaling Pathway
The interaction of PD-1 and PD-L1 triggers a signaling cascade within the T-cell that leads to its inactivation. This compound, by blocking this initial interaction, prevents the downstream signaling events.
Caption: PD-1/PD-L1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is utilized to determine the in vitro binding affinity of this compound to PD-L1.
Principle: HTRF technology is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. In this assay, tagged PD-1 and PD-L1 proteins are used. Inhibition of their interaction by this compound results in a decreased FRET signal.
Protocol:
-
Recombinant human PD-1 and PD-L1 proteins, tagged with compatible HTRF fluorophores (e.g., 6His and IgG), are used.
-
This compound is serially diluted to various concentrations.
-
The compound dilutions are incubated with the tagged PD-L1 protein.
-
Tagged PD-1 protein is then added to the mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
The ratio of the two emission wavelengths is calculated and plotted against the compound concentration to determine the IC50 value.
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow.
T-cell Activation Assay (Jurkat-based)
This cell-based assay evaluates the ability of this compound to restore T-cell activation in the presence of PD-L1-mediated inhibition.
Principle: Jurkat cells, a human T-lymphocyte cell line, are engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT response element). When these cells are stimulated, the reporter gene is expressed. Co-culture with cells expressing PD-L1 inhibits this activation. This compound can reverse this inhibition, leading to an increase in the reporter signal.
Protocol:
-
Cell Culture:
-
Maintain Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter.
-
Maintain a separate cell line (e.g., CHO-K1) engineered to express human PD-L1 (aAPCs).
-
-
Assay Setup:
-
Plate the PD-L1 expressing cells in a 96-well plate.
-
Add serially diluted this compound to the wells.
-
Add the PD-1 expressing Jurkat reporter cells to the wells.
-
Stimulate the T-cells using an anti-CD3 antibody or co-culture with aAPCs expressing a T-cell receptor agonist.[10]
-
-
Incubation: Incubate the co-culture for a defined period (e.g., 24 hours) to allow for T-cell activation and reporter gene expression.[10]
-
Luminescence Reading:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to control wells.
-
Plot the normalized signal against the this compound concentration to determine the EC50 value.
-
Caption: T-cell Activation Assay Workflow.
Preclinical and Clinical Status
This compound has been characterized in preclinical in vitro studies, demonstrating its potential as a PD-1/PD-L1 inhibitor.[1][2][3][7] The available data indicates that it is orally active and exhibits low cellular toxicity.[1][2][3][7]
As of the current date, there is no publicly available information regarding the initiation or completion of clinical trials specifically for this compound. Further investigation into the clinical development pipeline of Bristol Myers Squibb or its partners would be necessary to ascertain its current clinical status.
Conclusion
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its mechanism of action, characterized by the disruption of the PD-1/PD-L1 interaction and subsequent restoration of T-cell activity, has been validated through in vitro binding and cellular assays. The data presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound. Further preclinical in vivo studies and eventual clinical trials will be crucial to fully elucidate its efficacy and safety profile in a therapeutic setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
BMS-1001 Hydrochloride: A Technical Overview of its Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth analysis of its inhibitory concentration (IC50), the experimental protocols for its determination, and its role in the PD-1/PD-L1 signaling pathway.
Quantitative Analysis of this compound Potency
The inhibitory activity of BMS-1001 is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding of PD-1 to PD-L1 by 50%.
| Compound | Assay Type | IC50 (nM) | Target |
| BMS-1001 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 2.25 | PD-1/PD-L1 Interaction |
Table 1: IC50 of BMS-1001 in a biochemical assay.[1][2][3][4][6]
Mechanism of Action
BMS-1001 functions by binding to human PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][4][5][6] This disruption of the PD-1/PD-L1 axis alleviates the inhibitory signal on T-lymphocytes, restoring their ability to recognize and eliminate tumor cells.[1][4][5][7][9] The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By inhibiting this interaction, BMS-1001 effectively acts as an immune checkpoint inhibitor.
Experimental Protocols
The determination of the IC50 value for BMS-1001 was primarily conducted using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is a highly sensitive method used to measure the binding affinity between two molecules. In the context of BMS-1001, it quantifies the disruption of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
Fluorescently labeled antibodies or tags (e.g., Terbium cryptate-labeled anti-tag antibody and a d2-labeled anti-tag antibody)
-
This compound
-
Assay buffer
-
Microplates
Procedure:
-
Protein Labeling: Recombinant PD-1 and PD-L1 proteins are expressed with specific tags (e.g., His-tag, Fc-tag).
-
Assay Setup: The assay is performed in a microplate format. All reagents are prepared in an appropriate assay buffer.
-
Incubation:
-
A fixed concentration of tagged PD-1 and tagged PD-L1 are added to the wells.
-
Varying concentrations of this compound are added to the wells to assess its inhibitory effect.
-
Fluorescently labeled antibodies that specifically recognize the tags on the proteins are added. One antibody is labeled with a donor fluorophore (e.g., Terbium cryptate), and the other with an acceptor fluorophore (e.g., d2).
-
-
FRET Signal Generation: When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor.
-
Signal Detection: The microplate is read using an HTRF-compatible reader, which measures the fluorescence emission from both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. This ratio is proportional to the extent of PD-1/PD-L1 binding. The IC50 value is determined by plotting the HTRF signal against the logarithm of the BMS-1001 concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 6. BMS-1001 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. selleckchem.com [selleckchem.com]
BMS-1001 Hydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target binding affinity and mechanism of action of BMS-1001 hydrochloride, a potent, orally active small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) immune checkpoint interaction.
Core Target Binding Affinity
This compound is a high-affinity ligand for human PD-L1.[1][2] The primary reported value for its binding affinity is an IC50 of 2.25 nM, as determined by a homogeneous time-resolved fluorescence (HTRF) binding assay.[2][3] This potent inhibition of the PD-L1/PD-1 interaction forms the basis of its immunomodulatory activity. Another study reported an EC50 of 253 nM for the inhibition of the PD-1/PD-L1 interaction in a cellular context.[4]
| Parameter | Value | Assay | Target |
| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | Human PD-L1/PD-1 Interaction |
| EC50 | 253 nM | T-cell Activation Assay | PD-1/PD-L1 Interaction |
| EC50 | 33.4 µM | Cytotoxicity Assay (Jurkat cells) | General Cytotoxicity |
Mechanism of Action
This compound exerts its therapeutic effect by disrupting the inhibitory PD-L1/PD-1 signaling axis, which is a critical pathway exploited by tumor cells to evade the host immune system. By binding directly to human PD-L1, this compound blocks its interaction with the PD-1 receptor on activated T-cells.[1][2] This blockade alleviates the PD-L1-induced exhaustion of T-lymphocytes, thereby restoring their ability to recognize and eliminate cancer cells.[1][5][6]
The binding of BMS-1001 to PD-L1 has been shown to induce the dimerization of PD-L1 in solution.[7] X-ray crystallography studies have revealed that one inhibitor molecule is situated at the center of the PD-L1 homodimer, occupying a deep hydrophobic channel-like pocket between the two PD-L1 molecules.[3]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a common method to determine the binding affinity of inhibitors to the PD-1/PD-L1 complex. While a specific detailed protocol for the 2.25 nM IC50 value of BMS-1001 is not publicly available, a general procedure based on established HTRF principles is as follows:
-
Reagent Preparation :
-
Recombinant human 6His-tagged PD-L1 and human IgG-PD-1 are used.
-
An anti-human IgG antibody conjugated to a Europium cryptate donor (e.g., anti-human IgG-Tb) and an anti-6His antibody conjugated to a d2 acceptor are prepared in an assay buffer.
-
-
Compound Dispensing :
-
Serial dilutions of this compound are prepared in DMSO and dispensed into a low-volume 384-well plate.
-
-
Protein Incubation :
-
PD-1 is added to the wells containing the compound and incubated.
-
A mixture of PD-L1 and the HTRF antibody reagents is then added.
-
-
Signal Detection :
-
The plate is incubated to allow for the binding reaction to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader with excitation at approximately 337 nm and emission detection at 620 nm (for the reference) and 665 nm (for the FRET signal).
-
-
Data Analysis :
-
The ratio of the 665 nm to 620 nm signals is calculated.
-
The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Figure 1 from Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1. | Semantic Scholar [semanticscholar.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
BMS-1001 Hydrochloride: A Technical Guide to a Novel PD-1/PD-L1 Checkpoint Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2] Developed by Bristol-Myers Squibb, this compound represents a significant advancement in the pursuit of non-antibody-based cancer immunotherapies.[3] Unlike monoclonal antibodies, small molecule inhibitors like BMS-1001 offer potential advantages such as oral bioavailability, improved tumor penetration, and lower production costs.[3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative in vitro activity, and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect by binding directly to human PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][2] A key feature of its mechanism is the induction of PD-L1 dimerization.[3] Structural and biochemical studies have shown that a single molecule of BMS-1001 binds at the interface of two PD-L1 molecules, stabilizing a homodimer complex.[3] This dimerization sterically hinders the binding of PD-L1 to PD-1 on T-cells, thus preventing the downstream signaling that leads to T-cell exhaustion and immune suppression.[3] By blocking this interaction, BMS-1001 restores T-cell activation and enhances the body's natural anti-tumor immune response.[4][5]
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Assay Type | Value | Reference(s) |
| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 2.25 nM | [1][2] |
| EC50 | T-Cell Activation Assay (Luciferase Reporter) | 253 nM | [4][5] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Assay Type | EC50 | Reference(s) |
| Jurkat T-cells (PD-1 Effector Cells) | Metabolic Activity Assay | 33.4 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant Human PD-1 (e.g., His-tagged)
-
Recombinant Human PD-L1 (e.g., Fc-tagged)
-
HTRF Donor Fluorophore (e.g., anti-His-d2 conjugate)
-
HTRF Acceptor Fluorophore (e.g., anti-Fc-Tb conjugate)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a concentration gradient. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: Add 2 µL of each this compound dilution to the wells of a 384-well plate. Include controls with assay buffer and DMSO only (no inhibitor).
-
Reagent Addition: Prepare a mixture of recombinant PD-1 and PD-L1 proteins in assay buffer. Add 4 µL of this protein mixture to each well. Prepare a 4X solution of the HTRF detection antibodies (donor and acceptor) in assay buffer. Add 4 µL of the detection antibody mixture to each well.
-
Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Below is a workflow diagram for the HTRF assay.
T-Cell Activation Luciferase Reporter Assay
This cell-based assay measures the functional consequence of PD-1/PD-L1 blockade by this compound, which is the restoration of T-cell activation.
Materials:
-
PD-1 Effector Cells: Jurkat T-cells engineered to constitutively express human PD-1 and contain a luciferase reporter gene under the control of an NFAT response element.[3]
-
Antigen-Presenting Cells (APCs): CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.[3]
-
Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., Bio-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating: Seed the PD-L1 expressing CHO-K1 cells in a 96-well plate and incubate overnight to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the plated CHO-K1 cells and add the compound dilutions.
-
Co-culture: Add the PD-1 expressing Jurkat T-cells to the wells containing the CHO-K1 cells and the compound.
-
Incubation: Co-culture the cells for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to T-cell activation. Calculate the fold-change in luminescence for each concentration of this compound relative to the DMSO control. Plot the fold-change against the log of the inhibitor concentration to determine the EC50 value.
Below is a workflow diagram for the T-cell activation assay.
Synthesis, In Vivo Efficacy, and Pharmacokinetics
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature. The primary sources refer to Bristol-Myers Squibb patents for the synthesis procedures.[3] Researchers interested in the synthesis of this compound are advised to consult the relevant patents for detailed information.
In Vivo Efficacy
As of the date of this guide, specific in vivo efficacy data for this compound, such as tumor growth inhibition in xenograft models, has not been published in peer-reviewed journals. Typically, the in vivo efficacy of small molecule PD-L1 inhibitors is evaluated in syngeneic mouse tumor models.[1] These studies involve implanting tumor cells into immunocompetent mice, followed by oral administration of the compound.[1] Key endpoints include tumor volume, tumor weight, and survival.[6]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in animal models (e.g., Cmax, t1/2, AUC, oral bioavailability) are not publicly available. Preclinical pharmacokinetic studies for orally administered small molecules typically involve administering the compound to animals (e.g., mice, rats) via oral gavage and collecting blood samples at various time points to determine the drug concentration in plasma. These studies are crucial for determining the dose and schedule for efficacy studies.
Conclusion
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a well-defined in vitro mechanism of action. It effectively blocks the PD-1/PD-L1 interaction, leading to the restoration of T-cell activation, a critical step in anti-tumor immunity. While detailed in vivo efficacy and pharmacokinetic data are not publicly available, the promising in vitro profile of this compound highlights the potential of small molecule inhibitors as a viable therapeutic strategy in immuno-oncology. Further research and disclosure of data from in vivo studies will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling BMS-1001 Hydrochloride: A Technical Overview of its Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed death-ligand 1 (PD-L1)/programmed death-1 (PD-1) immune checkpoint interaction.[1][2][3] While preclinical in vitro studies have robustly demonstrated its mechanism of action and cellular efficacy, publicly available quantitative data regarding its oral bioavailability and pharmacokinetic profile in animal models or humans is not available at this time. This guide provides a comprehensive overview of the existing preclinical data for this compound, focusing on its mechanism of action, in vitro potency, and the experimental methodologies employed in its evaluation.
Introduction
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Cancer cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and tumor progression. Small molecule inhibitors targeting this interaction, such as this compound, offer a promising therapeutic alternative to monoclonal antibodies, with potential advantages in oral administration, tissue penetration, and manufacturing costs.[3]
Mechanism of Action
This compound functions by directly binding to human PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][3] This disruption of the PD-1/PD-L1 axis alleviates the inhibitory signal on T-cells, restoring their activation and anti-tumor immune response.[1][3] Structural studies have revealed that BMS-1001 induces the dimerization of PD-L1, which is a key aspect of its inhibitory mechanism.[3]
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Oral Bioavailability and Pharmacokinetics
Despite being characterized as an "orally active" compound in multiple sources, specific quantitative preclinical or clinical data on the oral bioavailability of this compound, including key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life, are not publicly available.[1][4]
In Vitro Activity
This compound has demonstrated potent inhibitory activity in in vitro assays. The following table summarizes the key reported potency value.
| Assay Type | Parameter | Value |
| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 2.25 nM |
Table 1: In Vitro Potency of this compound[1][5]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the findings.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is utilized to determine the concentration at which this compound inhibits 50% of the binding between PD-1 and PD-L1.
Protocol:
-
Recombinant human PD-1 and PD-L1 proteins are used.
-
One of the proteins is typically tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
The proteins are incubated together in the presence of varying concentrations of this compound.
-
When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.
-
The HTRF signal is measured using a plate reader.
-
The IC50 value is calculated by plotting the HTRF signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
T-Cell Activation Assay
This cell-based assay evaluates the ability of this compound to restore T-cell activation in the presence of PD-L1-mediated inhibition.
Protocol:
-
Effector T-cells (e.g., Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of an NFAT-responsive element) are used.
-
Antigen-presenting cells (APCs) or target cells (e.g., CHO-K1 cells) are engineered to express PD-L1 and a T-cell receptor (TCR) agonist (e.g., anti-CD3 antibody).
-
The effector T-cells and target cells are co-cultured in the presence of varying concentrations of this compound.
-
In the absence of the inhibitor, PD-L1 on the target cells binds to PD-1 on the T-cells, leading to suppression of TCR signaling and reduced luciferase expression.
-
This compound blocks the PD-1/PD-L1 interaction, restoring TCR signaling and leading to an increase in luciferase expression.
-
The luciferase activity is measured as a readout of T-cell activation. The EC50 value, the concentration of the compound that elicits a half-maximal response, can be determined.[6][7]
The following diagram outlines the general workflow for the T-cell activation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. selleckchem.com [selleckchem.com]
Preclinical Profile of BMS-1001 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1001 hydrochloride is a small molecule inhibitor targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2] Developed by Bristol-Myers Squibb, this compound represents a promising orally active alternative to antibody-based immunotherapies.[2] This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. While noted as orally active, detailed in vivo efficacy and pharmacokinetic data from animal models are not extensively available in the public domain.
Core Mechanism of Action: PD-L1 Dimerization
This compound functions by binding to human PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][2] A key feature of its mechanism is the induction of PD-L1 homodimerization on the cell surface.[1] X-ray crystallography studies have revealed that a single molecule of a related BMS inhibitor binds at the interface of two PD-L1 molecules, filling a hydrophobic channel and stabilizing the dimeric conformation.[1] This induced dimerization is thought to be a crucial aspect of its inhibitory activity.
Below is a diagram illustrating the proposed mechanism of action.
In Vitro Efficacy
Binding Affinity and Functional Activity
This compound has demonstrated potent inhibition of the PD-1/PD-L1 interaction in biochemical and cell-based assays.
| Assay Type | Parameter | Value | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 2.25 nM | [2] |
| T-Cell Activation Assay (soluble PD-L1) | EC50 | 253 nM | [3] |
| T-Cell Activation Assay (cell-surface PD-L1) | EC50 | 855 nM | [1] |
Cytotoxicity
Studies have shown that this compound exhibits significantly lower cytotoxicity compared to earlier generation BMS compounds.
| Cell Line | Parameter | Value | Reference |
| PD-1 Effector Cells (Jurkat) | EC50 | 33.4 µM | [1] |
| aAPC/CHO-K1 cells | Low toxicity observed | Not specified | [1] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a standard method for quantifying the binding affinity of inhibitors to the PD-1/PD-L1 complex.
Methodology:
-
Compound Plating: Serial dilutions of this compound are prepared and dispensed into a low-volume 384-well plate.
-
Protein Addition: Recombinant human PD-1 and PD-L1 proteins, each with a distinct tag (e.g., His-tag and Fc-tag), are added to the wells.
-
Detection Reagent Addition: HTRF detection reagents, consisting of anti-tag antibodies conjugated to a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, are added.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Measurement: The plate is read on an HTRF-compatible reader. The FRET signal is proportional to the amount of PD-1/PD-L1 binding.
-
Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of the PD-1/PD-L1 interaction.
T-Cell Activation Assay
This cell-based assay evaluates the ability of this compound to restore T-cell activation in the presence of PD-L1-mediated inhibition.
Methodology for Inhibition by Soluble PD-L1: [3]
-
Plate Coating: 96-well white flat-bottom plates are coated with an anti-CD3 antibody (5 µg/ml) overnight at 4°C to stimulate the T-cell receptor.
-
Compound and sPD-L1 Preparation: Recombinant human soluble PD-L1 (sPD-L1) is diluted in the presence of varying concentrations of this compound or DMSO as a control.
-
Cell Plating: PD-1 Effector Cells (ECs), a Jurkat T-cell line engineered to express PD-1 and an NFAT-luciferase reporter, are added to the wells.
-
Incubation: The cells are cultured for 24 hours.
-
Luciferase Assay: The luciferase activity is measured using a commercial assay system. An increase in luminescence indicates restored T-cell activation.
-
Data Analysis: The EC50 value is determined from the dose-response curve, representing the concentration of this compound that results in a 50% restoration of T-cell activation.
Methodology for Inhibition by Cell-Surface PD-L1: [1]
-
Co-culture Setup: PD-L1 expressing CHO-K1 cells (aAPCs) are co-cultured with PD-1 Effector Cells.
-
Compound Addition: this compound is added at various concentrations.
-
Incubation and Analysis: The subsequent steps of incubation, luciferase measurement, and data analysis are similar to the soluble PD-L1 assay.
Conclusion
The available preclinical data strongly support the in vitro activity of this compound as a potent inhibitor of the PD-1/PD-L1 interaction. Its unique mechanism of inducing PD-L1 dimerization and its favorable in vitro cytotoxicity profile highlight its potential as a therapeutic candidate. However, a comprehensive understanding of its preclinical profile is limited by the absence of publicly available in vivo efficacy and pharmacokinetic data. Further studies are necessary to fully elucidate the therapeutic potential of this orally active immune checkpoint inhibitor.
References
BMS-1001 Hydrochloride: A Technical Guide to its Function as a PD-1/PD-L1 Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1001 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2] Unlike antibody-based therapies that target this pathway, BMS-1001 offers the potential advantages of oral administration and improved tissue penetration. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action, effects in cellular models, and relevant experimental protocols. While research primarily highlights its role in modulating the immune response, this guide also addresses its direct effects on cell viability.
Core Mechanism of Action: Disruption of the PD-1/PD-L1 Axis
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells often upregulate PD-L1 on their surface. The binding of PD-L1 to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance.
This compound functions by binding directly to human PD-L1, which blocks its interaction with the PD-1 receptor.[1][3] This disruption alleviates the inhibitory signal on T-cells, thereby restoring their anti-tumor activity.[4][5]
Data Presentation: Quantitative Analysis of this compound Activity
| Parameter | Assay Type | Cell Line / System | Value | Reference |
| PD-1/PD-L1 Interaction | ||||
| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | Isolated Proteins | 2.25 nM | [1][3] |
| Cytotoxicity | ||||
| EC50 | Cell Viability Assay | Jurkat (Human T-lymphocyte) | 33.4 µM | [4] |
| EC50 | Cell Viability Assay | CHO-K1 (Chinese Hamster Ovary) | >50 µM (Low toxicity confirmed) | [4] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for PD-1/PD-L1 Interaction
This assay is a common method to quantify the binding affinity of inhibitors to their targets.
Objective: To determine the IC50 value of this compound for the inhibition of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF-labeled detection antibodies (e.g., anti-PD-1-Europium and anti-PD-L1-XL665)
-
This compound
-
Assay buffer
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant human PD-1 and PD-L1 proteins.
-
Add the different concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.
-
Add the HTRF-labeled detection antibodies to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
T-Cell Activation Co-Culture Assay
This assay evaluates the ability of this compound to restore T-cell function in the presence of PD-L1-expressing cells.
Objective: To assess the effect of this compound on T-cell activation when co-cultured with PD-L1 expressing cancer cells.
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
-
PD-1 expressing Jurkat T-cell line (often engineered with a reporter system like NFAT-luciferase)
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
The following day, treat the cancer cells with different concentrations of this compound.
-
Add the PD-1 expressing Jurkat T-cells to the wells containing the cancer cells.
-
Co-culture the cells for 24-48 hours.
-
Measure T-cell activation. If using a luciferase reporter, lyse the cells and add the luciferase assay reagent.
-
Read the luminescence on a luminometer. An increase in luminescence indicates increased T-cell activation.
-
Alternatively, T-cell activation can be assessed by measuring cytokine production (e.g., IL-2, IFN-γ) in the culture supernatant using ELISA.
Conclusion
This compound is a valuable research tool for investigating the intricacies of the PD-1/PD-L1 immune checkpoint. Its primary mode of action is the direct inhibition of the PD-1/PD-L1 interaction, which leads to the restoration of T-cell-mediated anti-tumor immunity. The available data strongly indicates that this compound possesses low intrinsic cytotoxicity against cell lines and its therapeutic potential lies in its ability to modulate the immune system rather than directly targeting cancer cells for destruction. For researchers in immuno-oncology and drug development, this compound serves as a critical small molecule agent for elucidating the mechanisms of immune evasion and for the preclinical exploration of orally bioavailable immune checkpoint inhibitors. Further research into the nuanced effects of this compound within the tumor microenvironment will continue to shape our understanding of cancer immunotherapy.
References
In Vitro T-Cell Activation by BMS-1001 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro application of BMS-1001 hydrochloride, a small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). This compound has been shown to effectively block the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), thereby restoring T-cell activation in vitro. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for in vitro T-cell activation assays, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.
Introduction
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In cancer, tumor cells often upregulate PD-L1 to evade immune surveillance by inducing T-cell exhaustion. This compound is an orally active, small-molecule inhibitor that binds to human PD-L1, preventing its interaction with PD-1.[1][2][3] This blockade alleviates the inhibitory signal on T-cells, leading to their reactivation and enhanced anti-tumor immunity.[1][2][3] This guide focuses on the in vitro methodologies used to characterize the T-cell activation potential of this compound.
Mechanism of Action
This compound functions by binding to PD-L1 and inducing its dimerization.[4] This dimerization sterically hinders the binding of PD-L1 to PD-1 on T-cells. By disrupting this interaction, this compound effectively removes the "brake" on T-cell activation that is imposed by the PD-1/PD-L1 pathway. This leads to the restoration of T-cell receptor (TCR) signaling, resulting in T-cell proliferation, cytokine production, and effector functions.
References
Unraveling the Pharmacodynamics of BMS-1001 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, target engagement, and its effects on T-cell activation. The information presented herein is intended to support researchers and drug development professionals in understanding the core functional characteristics of this compound.
Mechanism of Action: Inducing PD-L1 Dimerization
This compound exerts its inhibitory effect not by directly blocking the PD-1/PD-L1 interaction at the binding interface in a traditional competitive manner, but through a unique mechanism involving the induction of PD-L1 dimerization.[3] BMS-1001 binds to a pocket on the surface of PD-L1, which promotes the formation of a stable PD-L1 dimer.[3] This dimerization sterically hinders the interaction of PD-L1 with its receptor, PD-1, on the surface of T-cells.[3] By preventing this interaction, this compound effectively releases the "brake" on the immune system, allowing for a more robust anti-tumor T-cell response.[3][4]
dot
Caption: Mechanism of BMS-1001 induced PD-L1 dimerization.
Quantitative Pharmacodynamic Data
The potency and efficacy of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Assay | Value | Reference |
| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 2.25 nM | [1][2] |
| EC50 | PD-1/PD-L1 Interaction Inhibition | 253 nM | [4] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is used to determine the concentration at which this compound inhibits 50% of the binding between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
HTRF detection reagents (e.g., anti-His-d2 and anti-Fc-Tb)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound or vehicle control to the wells of the 384-well plate.
-
Add the recombinant human PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour), protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: Workflow for the HTRF binding assay.
T-Cell Activation Assay with Jurkat Cells
This cell-based assay evaluates the ability of this compound to restore T-cell activation in the presence of PD-L1-mediated immunosuppression.
Materials:
-
Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
Antigen-presenting cells (APCs) engineered to express a T-cell receptor (TCR) agonist and PD-L1.
-
Soluble recombinant human PD-L1 (sPD-L1)
-
Anti-CD3 antibody
-
This compound
-
Cell culture medium
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Co-culture with APCs: a. Seed the engineered APCs in a 96-well plate. b. Add the engineered Jurkat T-cells to the wells. c. Add serial dilutions of this compound or vehicle control. d. Co-culture the cells for a specified period (e.g., 24 hours). e. Measure the reporter gene activity (e.g., luminescence) to assess T-cell activation.
-
Stimulation with soluble PD-L1 (sPD-L1): a. Coat a 96-well plate with anti-CD3 antibody. b. Add the engineered Jurkat T-cells to the wells. c. Add sPD-L1 to induce immunosuppression. d. Add serial dilutions of this compound or vehicle control. e. Culture the cells for a specified period (e.g., 24 hours). f. Measure the reporter gene activity to assess the reversal of sPD-L1-mediated inhibition.[4]
dot
Caption: Logical flow of the T-cell activation assay.
PD-1/PD-L1 Signaling Pathway and Point of Inhibition
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells or antigen-presenting cells initiates an inhibitory signaling cascade within the T-cell. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, ultimately suppressing T-cell proliferation, cytokine release, and cytotoxic activity. This compound acts upstream by preventing the initial PD-1/PD-L1 binding, thereby maintaining the integrity of the TCR signaling pathway and preserving anti-tumor immunity.
dot
Caption: PD-1/PD-L1 signaling and BMS-1001 inhibition.
Conclusion
This compound is a novel small molecule inhibitor of the PD-1/PD-L1 interaction with a distinct mechanism of action involving the induction of PD-L1 dimerization. Its potent in vitro activity, demonstrated by low nanomolar IC50 and EC50 values, highlights its potential as an immunotherapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers engaged in the study and development of next-generation immune checkpoint inhibitors.
References
BMS-1001 Hydrochloride: A Technical Guide to a Novel Small-Molecule PD-L1 Inhibitor and its Anticipated Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-1001 hydrochloride is a potent, orally active small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) and programmed cell death protein 1 (PD-1) immune checkpoint interaction.[1][2][3] By binding directly to PD-L1, BMS-1001 induces its dimerization, effectively preventing its engagement with the PD-1 receptor on T cells.[3] This mechanism of action alleviates T-cell exhaustion and restores anti-tumor immune responses.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, detailing its mechanism of action, in vitro efficacy, and the anticipated effects on the tumor microenvironment. While specific in vivo data for this compound is not extensively available in the public domain, this document extrapolates its likely impact based on its demonstrated in vitro activity and the established role of PD-1/PD-L1 blockade in cancer immunotherapy.
Introduction to this compound
This compound is a novel compound developed by Bristol-Myers Squibb that represents a promising advancement in cancer immunotherapy.[1] Unlike monoclonal antibodies that target the PD-1/PD-L1 axis, BMS-1001 is a small molecule, offering the potential for oral bioavailability and improved tumor penetration.[1] Its primary mechanism involves the disruption of the PD-1/PD-L1 signaling pathway, a critical immune checkpoint that tumors exploit to evade immune surveillance.[1][2][3]
Mechanism of Action
This compound directly targets human PD-L1, binding to the ligand and inducing its dimerization. This induced dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on activated T cells.[3] The blockade of this interaction effectively removes the "brake" on T-cell activity, leading to the restoration of T-cell receptor-mediated activation and subsequent anti-tumor immune responses.[1][2][4]
In Vitro Efficacy
A substantial body of in vitro data supports the potent activity of this compound.
Table 1: Summary of In Vitro Quantitative Data for this compound
| Parameter | Assay | Value | Reference(s) |
| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 2.25 nM | [2] |
| EC50 | Inhibition of PD-1/PD-L1 Interaction | 253 nM | [4] |
| EC50 (Toxicity) | Jurkat Cells | 33.4 µM | [1] |
T-Cell Activation Assays
Studies utilizing Jurkat T-lymphocyte cell lines engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element have demonstrated the ability of BMS-1001 to restore T-cell activation.[1] In the presence of soluble or cell-surface-associated PD-L1, which normally suppresses T-cell receptor (TCR) signaling, BMS-1001 dose-dependently reversed this inhibition and restored luciferase activity.[1][4]
Anticipated Effects on the Tumor Microenvironment
Reinvigoration of Cytotoxic T Lymphocytes (CTLs)
The primary anticipated effect of this compound is the reinvigoration of exhausted CD8+ cytotoxic T lymphocytes within the tumor. By blocking the PD-1/PD-L1 inhibitory signal, BMS-1001 is expected to enhance the proliferation, survival, and effector function of tumor-infiltrating CTLs, leading to increased tumor cell killing.
Modulation of Regulatory T Cells (Tregs)
The impact on regulatory T cells (Tregs), which also express PD-1, is another area of interest. While the direct effects on Tregs are complex, the overall shift in the TME towards a more pro-inflammatory state may indirectly reduce the suppressive capacity of Tregs.
Reprogramming of Tumor-Associated Macrophages (TAMs)
Tumor-associated macrophages are key components of the TME and can exhibit pro-tumoral (M2-like) or anti-tumoral (M1-like) phenotypes. PD-L1 expression on TAMs can contribute to T-cell suppression. It is plausible that this compound, by blocking this interaction, could lead to a shift in the macrophage polarization from an M2 to an M1 phenotype, further enhancing anti-tumor immunity.
Alterations in the Cytokine and Chemokine Milieu
The restoration of T-cell activity is expected to lead to a significant change in the cytokine and chemokine profile within the TME. An increase in pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2) is anticipated. These cytokines can further amplify the anti-tumor immune response by recruiting and activating other immune cells.
Experimental Protocols
Detailed experimental protocols for the in vitro assays cited are available in the referenced literature. Below are generalized protocols for key experimental approaches relevant to the study of this compound.
In Vitro T-Cell Activation Assay
-
Cell Culture: Co-culture Jurkat T cells (expressing PD-1 and an NFAT-luciferase reporter) with target cells expressing PD-L1 and a TCR agonist.
-
Treatment: Add varying concentrations of this compound or vehicle control to the co-culture.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Measure luciferase activity as a readout of T-cell activation.
-
Data Analysis: Plot a dose-response curve to determine the EC50 value.[1][4]
Proposed In Vivo Tumor Growth Inhibition Study
-
Animal Model: Utilize a syngeneic mouse model (e.g., MC38 colorectal cancer model in C57BL/6 mice) with established tumors.
-
Treatment Groups: Include a vehicle control group, and groups receiving different doses of this compound administered orally.
-
Dosing: Administer the compound daily or on an optimized schedule.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Analysis: Analyze tumor growth inhibition and perform statistical analysis.
Proposed Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion: Dissociate excised tumors into a single-cell suspension using enzymatic digestion.
-
Staining: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, CD86, CD206).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the proportions of different immune cell populations within the TME.
Conclusion and Future Directions
This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction with well-characterized in vitro activity. Based on its mechanism of action, it is anticipated to have a profound impact on the tumor microenvironment, leading to the activation of anti-tumor immunity. Future preclinical in vivo studies are crucial to confirm these expected effects and to establish the efficacy and safety profile of this compound. Such studies should focus on quantifying tumor growth inhibition, characterizing the changes in the immune cell infiltrate, and profiling the cytokine and chemokine milieu within the tumor. The data generated will be instrumental in guiding the clinical development of this promising oral immune checkpoint inhibitor.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum cytokines predict efficacy and toxicity, but are not useful for disease monitoring in lung cancer treated with PD-(L)1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to BMS-1001 Hydrochloride's Role in Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BMS-1001 hydrochloride, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) immune checkpoint. It details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.
Core Mechanism of Action
This compound is an orally active small molecule that potently inhibits the interaction between PD-L1 and its receptor, PD-1.[1][2][3][4][5][6][7][8][9] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By binding to PD-L1, this compound blocks the inhibitory signal sent to T cells, thereby restoring their ability to recognize and attack cancer cells.[3][10][11][12][13][14][15]
A key feature of this compound and related compounds is their ability to induce the dimerization of PD-L1.[10][12] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, providing a distinct mechanism of action compared to monoclonal antibody-based checkpoint inhibitors.[10][12]
Signaling Pathway of PD-1/PD-L1 Interaction and its Inhibition by this compound
Quantitative Data
The following tables summarize the key quantitative data for this compound and related BMS compounds.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference(s) |
| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC₅₀ | 2.25 nM | [1][2][4][5][6][7][8] |
| Cell-Free PD-1/PD-L1 Interaction Assay | EC₅₀ | 253 nM | [11][13] |
| Cytotoxicity against Jurkat T cells (48h) | EC₅₀ | 33.4 µM | [10][12] |
Table 2: In Vivo Efficacy of Related BMS PD-L1 Inhibitors (for reference)
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| BMS-202 | B16-F10 melanoma-bearing mice | Melanoma | 30 mg/kg & 60 mg/kg, i.p., daily for 9 days | Significant decrease in tumor weight and volume | [16][17][18][19] |
| Small Molecule 69 (BMS derivative) | Humanized PD-1 mice with MC38-hPD-L1 tumors | Colorectal Cancer | 10 mg/kg, i.p., for 10 days | 93.6% | [5] |
| Oral PD-L1 Antagonists | Humanized mouse model with MDA-MB-231 tumors | Breast Cancer | Oral, daily for 28 days | Dose-dependent decrease in tumor growth | [20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
3.1. Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantifies the ability of a compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.
-
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His-d2 conjugate and Anti-Fc-Tb conjugate (or other appropriate donor/acceptor pair)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Dispense the compound dilutions into the wells of the 384-well plate.
-
Prepare a solution of recombinant PD-1 and PD-L1 proteins in the assay buffer at 2x the final concentration.
-
Add the protein mixture to each well.
-
Prepare a 4x solution of the HTRF detection antibodies (anti-His-d2 and anti-Fc-Tb) in the assay buffer.
-
Add the detection antibody mixture to each well.
-
Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well and plot against the inhibitor concentration to determine the IC₅₀ value.
-
Workflow for HTRF-Based PD-1/PD-L1 Inhibition Assay
3.2. T-Cell Activation Assay (with soluble PD-L1)
This cellular assay measures the ability of this compound to restore T-cell activation in the presence of inhibitory soluble PD-L1 (sPD-L1).
-
Materials:
-
PD-1 Effector Cells (ECs): Jurkat T cells engineered to express PD-1 and a luciferase reporter under the control of an NFAT response element.
-
Recombinant human sPD-L1.
-
Anti-CD3 antibody.
-
This compound.
-
96-well white flat-bottom plates.
-
Luciferase assay system (e.g., Bio-Glo).
-
Luminometer.
-
-
Protocol:
-
Coat the 96-well plates with anti-CD3 antibody (5 µg/ml in PBS) overnight at 4°C.
-
Wash the plates three times with PBS.
-
Prepare solutions of sPD-L1 (final concentration ~10 µg/ml) with serial dilutions of this compound.
-
Add the sPD-L1/BMS-1001 hydrochloride solutions to the wells.
-
Add PD-1 Effector Cells to each well (e.g., 50,000 cells/well).
-
Culture the cells for 24 hours at 37°C.
-
Perform the luciferase activity assay according to the manufacturer's instructions.
-
Measure luminescence and plot against the inhibitor concentration to determine the EC₅₀ value for the restoration of T-cell activation.[11][13]
-
Workflow for T-Cell Activation Assay
3.3. PD-L1 Dimerization Assay (Crosslinking Experiment)
This assay provides evidence for the induction of PD-L1 dimerization by this compound.
-
Materials:
-
Soluble PD-L1 (sPD-L1).
-
This compound.
-
Cross-linking agent (e.g., bis(sulfosuccinimidyl)suberate, BS3).
-
SDS-PAGE gels and reagents.
-
Western blotting equipment.
-
-
Protocol:
-
Pre-incubate sPD-L1 with this compound.
-
Add the cross-linking agent BS3 and incubate to allow for cross-linking of proximal proteins.
-
Quench the cross-linking reaction.
-
Run the samples on an SDS-PAGE gel.
-
Perform a Western blot using an anti-PD-L1 antibody to visualize the monomeric and dimeric forms of sPD-L1. The appearance of a band corresponding to the dimer in the presence of this compound indicates induced dimerization.[10][12]
-
Immunomodulatory Effects
This compound and related compounds have been shown to restore T-cell function in the presence of PD-L1-mediated immunosuppression. This is evidenced by the rescue of cytokine production, such as IFN-γ, in co-culture systems of T cells and PD-L1-expressing cells.[16][17][18] While specific data for this compound's effect on various T-cell subsets is limited, studies on the related compound BMS-202 in a B16-F10 melanoma model demonstrated an increase in the frequency of CD3+CD8+ T cells and CD8+IFN-γ+ T cells, and a decrease in the number of regulatory T cells (Tregs) within the tumor microenvironment.[16][17][18]
In Vivo Antitumor Activity (Data from related BMS compounds)
Conclusion
This compound is a potent, orally bioavailable small molecule inhibitor of the PD-1/PD-L1 interaction. Its unique mechanism of inducing PD-L1 dimerization, coupled with its ability to restore T-cell-mediated antitumor immunity, makes it a promising candidate for cancer immunotherapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and Immune Profiling of Syngeneic Mouse Models Predict Response to Immune Checkpoint Inhibitors in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Mouse Tumor Models Of Immune Checkpoint Inhibition - Explicyte Immuno-Oncology [explicyte.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 11. benchchem.com [benchchem.com]
- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 21. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Formulation of BMS-1001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo formulation and administration of BMS-1001 hydrochloride, a potent and orally active small molecule inhibitor of the programmed death-ligand 1 (PD-L1)/programmed death-1 (PD-1) interaction. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this immune checkpoint inhibitor in various cancer models.
Mechanism of Action
This compound functions by binding to human PD-L1, thereby blocking its interaction with the PD-1 receptor on T-cells.[1] This disruption of the PD-L1/PD-1 signaling pathway mitigates T-cell exhaustion and restores anti-tumor immunity.[2] The compound has demonstrated low cellular toxicity, making it a promising candidate for in vivo studies.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available in vitro and formulation information.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (HTRF Binding Assay) | 2.25 nM | [1] |
| EC50 (T-cell activation) | 253 nM | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 12.5 mg/mL | Ultrasonic agitation may be required. |
| Formulation 1 (see protocol below) | ≥ 1.25 mg/mL | Clear solution. |
| Formulation 2 (see protocol below) | ≥ 5 mg/mL | Homogeneous suspension. |
In Vivo Formulation Protocols
The selection of an appropriate vehicle is critical for the effective in vivo delivery of this compound. Below are established protocols for preparing formulations suitable for oral and intraperitoneal administration in mouse models.
Protocol 1: Clear Solution for Oral or Intraperitoneal Administration
This protocol is adapted from a general method for formulating poorly soluble compounds for in vivo use.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
For a 1 mL final volume, sequentially add the following components, ensuring the solution is clear after each addition:
-
100 µL of this compound stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of sterile saline. Mix thoroughly.
-
-
The final concentration of this formulation will be 1.25 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Homogeneous Suspension for Oral Administration
This protocol is suitable for achieving a higher concentration of this compound for oral gavage.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
Procedure:
-
Weigh the required amount of this compound.
-
To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.
-
Vortex or sonicate the mixture until a homogeneous suspension is achieved.
Experimental Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical experimental workflow to assess the anti-tumor efficacy of this compound in a syngeneic mouse cancer model.
1. Animal Model and Tumor Cell Line:
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.
-
Tumor Cells: Syngeneic tumor cell lines such as MC38 (colon carcinoma), B16-F10 (melanoma), or 4T1 (breast cancer) are appropriate choices.
2. Tumor Cell Implantation:
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Treatment Administration:
-
Once tumors are palpable and have reached a size of approximately 50-100 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (formulated as described above) or the vehicle control according to the planned schedule (e.g., once daily) and route (e.g., oral gavage). The dosage should be determined based on preliminary tolerability studies.
4. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration).
Visualizations
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1001 HCl.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Logical Relationship
Caption: Logical flow from BMS-1001 HCl administration to anti-tumor response.
References
Application Notes and Protocols for BMS-1001 Hydrochloride: A Potent PD-1/PD-L1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BMS-1001 hydrochloride is a small molecule inhibitor that potently and selectively targets the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2] This interaction is a critical mechanism by which tumor cells evade the host immune system. By binding to PD-L1, BMS-1001 prevents its interaction with the PD-1 receptor on activated T cells, thereby restoring anti-tumor T-cell activity.[1][3][4] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound in a research setting.
Mechanism of Action
The PD-1/PD-L1 axis is a key negative regulator of T-cell activation. Engagement of PD-1 on T cells by PD-L1 expressed on tumor cells or other cells in the tumor microenvironment leads to the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR) complex. This results in the dephosphorylation of key downstream signaling molecules, such as Lck and ZAP-70, ultimately dampening T-cell receptor signaling and leading to T-cell exhaustion. This compound disrupts the PD-1/PD-L1 interaction, thereby preventing the inhibitory signaling cascade and restoring T-cell effector functions, including cytokine production and cytotoxicity against tumor cells.[1][3][4]
Signaling Pathway of PD-1/PD-L1 Inhibition by this compound
Caption: PD-1/PD-L1 signaling and this compound's mechanism.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various cell-based assays.
Table 1: In Vitro Binding and T-Cell Activation Assays
| Parameter | Assay Type | Value | Reference |
| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 2.25 nM | [1][4] |
| EC50 | Jurkat NFAT-Luciferase Reporter Assay (T-Cell Activation) | 253 nM | [5] |
| EC50 | Jurkat Cell Viability (Toxicity) | 33.4 µM | [3] |
Experimental Protocols
T-Cell Activation Jurkat NFAT-Luciferase Reporter Assay
This assay measures the ability of this compound to restore T-cell activation in the presence of PD-L1-mediated inhibition. A Jurkat T-cell line engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element is used.[3][6]
Experimental Workflow
Caption: Workflow for the NFAT-Luciferase Reporter Assay.
Materials:
-
PD-1/NFAT Reporter-Jurkat cells (e.g., from BPS Bioscience)[6]
-
PD-L1 expressing CHO-K1 cells (antigen-presenting cells, aAPCs)[3]
-
This compound
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bio-Glo Luciferase Assay System)[5]
-
Luminometer
Protocol:
-
Cell Seeding: Seed PD-L1 expressing CHO-K1 cells at a density of 20,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., anti-PD-1 blocking antibody).
-
Co-culture: On the day of the assay, remove the medium from the CHO-K1 cells. Add 40,000 PD-1/NFAT-Jurkat cells per well.
-
Treatment: Add the prepared dilutions of this compound or controls to the respective wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value of this compound.
T-Cell and Cancer Cell Co-culture Assay for Cytokine Release
This assay evaluates the effect of this compound on the production of effector cytokines, such as IFN-γ and TNF-α, by T cells when co-cultured with PD-L1 expressing cancer cells.
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
IFN-γ and TNF-α ELISA kits
-
96-well flat-bottom cell culture plates
Protocol:
-
Cancer Cell Seeding: Seed the PD-L1 expressing cancer cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
T-Cell Isolation: Isolate PBMCs or T cells from healthy donor blood.
-
Co-culture and Stimulation: Add the T cells to the wells containing the cancer cells at a desired effector-to-target ratio (e.g., 10:1). Add anti-CD3 and anti-CD28 antibodies to stimulate the T cells.
-
Treatment: Add serial dilutions of this compound or controls to the co-culture.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cytokine Measurement: After incubation, collect the cell culture supernatants. Measure the concentration of IFN-γ and TNF-α using ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the dose-dependent effect on cytokine release.
Western Blot for Phosphorylation of Downstream Signaling Proteins
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the TCR signaling pathway, such as Lck and ZAP-70, which are inhibited by PD-1 signaling.[7]
Materials:
-
Jurkat T cells
-
PD-L1-Fc fusion protein or PD-L1 expressing cells
-
This compound
-
Anti-CD3 antibody
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Lck (Tyr505), anti-Lck (total), anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70 (total)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Pre-incubate Jurkat T cells with this compound or vehicle control.
-
PD-1 Ligation: Add PD-L1-Fc fusion protein or co-culture with PD-L1 expressing cells to engage the PD-1 receptor.
-
TCR Stimulation: Stimulate the T cells with anti-CD3 antibody for a short period (e.g., 2-10 minutes).
-
Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a blotting membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[8][9] Ligand binding stabilizes the target protein, leading to an increased melting temperature (Tm).
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
A cell line with high endogenous expression of PD-L1
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Anti-PD-L1 antibody for Western blotting or ELISA
Protocol:
-
Cell Treatment: Treat the PD-L1 expressing cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble PD-L1 at each temperature point by Western blot or ELISA.
-
Data Analysis: Quantify the amount of soluble PD-L1 at each temperature and normalize it to the amount in the unheated control. Plot the percentage of soluble PD-L1 against the temperature to generate melting curves for both the vehicle- and BMS-1001-treated samples. A shift in the melting curve to a higher temperature in the presence of BMS-1001 indicates target engagement.
Troubleshooting
-
High background in Western blots for phosphorylated proteins: Ensure the use of BSA for blocking instead of milk, as milk contains phosphoproteins that can cause non-specific binding. Include phosphatase inhibitors in all buffers.
-
Low signal in NFAT reporter assay: Optimize the cell density and the concentration of the stimulating agent (e.g., anti-CD3). Ensure the Jurkat cell line is healthy and responsive.
-
Variability in cytokine assays: Use PBMCs from multiple donors to account for donor-to-donor variability. Ensure consistent cell handling and incubation times.
-
No thermal shift in CETSA: Confirm target expression in the chosen cell line. Optimize the drug concentration and incubation time. Ensure the temperature gradient is appropriate for the target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. T-cell receptor signaling is mediated by transient Lck activity, which is inhibited by inorganic mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
Application Notes and Protocols for BMS-1001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and handling of BMS-1001 hydrochloride, a potent and orally active inhibitor of the human PD-1/PD-L1 immune checkpoint interaction.[1][2][3][4] These guidelines are intended for use in preclinical research settings.
Product Information
-
Product Name: this compound
-
Synonyms: BMS-1001 HCl, BMS 1001 hydrochloride[5]
-
CAS Number: 2113650-04-5[1]
-
Molecular Formula: C₃₅H₃₅ClN₂O₇[1]
-
Molecular Weight: 631.11 g/mol [1]
-
Mechanism of Action: BMS-1001 binds to human PD-L1, blocking its interaction with PD-1.[1][2][6] This alleviates the inhibitory effect of PD-L1 on T-cell receptor-mediated activation of T-lymphocytes.[1][2][6][7]
Solubility Data
This compound is a crystalline solid that is soluble in DMSO but generally insoluble in water and ethanol.[7] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce solubility.[1][7] For in vivo applications, specific formulations with co-solvents are required.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 11.5 - 50 mg/mL | 18.22 - 84.08 mM | Sonication or warming may be required to achieve higher concentrations.[2][7] Use fresh, anhydrous DMSO.[1][7] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble | |
| In Vivo Formulation 1 | 1 mg/mL | 1.58 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In Vivo Formulation 2 | ≥ 1.25 mg/mL | ≥ 1.98 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 3 | ≥ 1.25 mg/mL | ≥ 1.98 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In Vivo Formulation 4 | 0.25 mg/mL | 0.42 mM | 5% DMSO, 95% Corn oil.[7] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 6.31 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Preparation of Working Solutions for In Vivo Use
This protocol provides an example of preparing a 1 mg/mL working solution for animal experiments.
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a clear stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[1]
-
To prepare 1 mL of a 1 mg/mL working solution, sequentially add the following reagents, ensuring the solution is clear after each addition:
-
100 µL of 12.5 mg/mL BMS-1001 in DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of sterile Saline. Mix thoroughly to a final volume of 1 mL.
-
-
The final concentration of the working solution will be 1.25 mg/mL.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PD-1/PD-L1 Signaling Pathway Inhibition by BMS-1001.
Caption: Experimental Workflow for Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for BMS-1001 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3][4][5] By disrupting this critical immune checkpoint, BMS-1001 alleviates the inhibitory effect of PD-L1 on T-cell receptor-mediated activation, thereby restoring anti-tumor immunity.[2][3][6][7] These application notes provide a comprehensive overview of this compound's mechanism of action, guidelines for its use in mouse models, and detailed experimental protocols based on available data.
Mechanism of Action
BMS-1001 binds to human PD-L1, preventing its interaction with the PD-1 receptor on activated T-cells.[1][2][7] This blockade abrogates the downstream signaling that leads to T-cell exhaustion and anergy. In vitro studies have demonstrated that BMS-1001 can effectively reverse the suppressive effects of both soluble and cell-surface associated PD-L1 on T-lymphocyte activation.[6][7] Furthermore, it has been observed that BMS-1001 induces the dimerization of PD-L1 in solution.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][4][5] |
| EC50 | 253 nM | Cell-free PD-1/PD-L1 Interaction Assay | [6] |
| EC50 (Toxicity) | 33.4 µM | Jurkat T-lymphocyte Cell Line | [7] |
| Molecular Weight | 631.12 g/mol | (Hydrochloride Salt) | [3] |
| Molecular Weight | 594.65 g/mol | (Free Base) | [6] |
In Vivo Application in Mouse Models
While specific in vivo dosages for this compound in mouse models are not extensively detailed in publicly available literature, general guidelines for formulation and administration of similar small molecules can be adapted. Researchers should perform dose-escalation studies to determine the optimal therapeutic window for their specific mouse model.
Recommended Formulation for In Vivo Administration
A common vehicle for oral or parenteral administration of hydrophobic small molecules in mice is a formulation containing DMSO, PEG300, Tween 80, and saline. The following are suggested starting formulations, which may require optimization.
Formulation 1 (General Purpose)
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Formulation 2 (Alternative)
Note: For nude mice or strains with lower tolerance, the DMSO concentration should be kept below 2%.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Dosing
This protocol provides a method for preparing a 2 mg/mL working solution of this compound, as an example for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL.[2][8]
Materials:
-
This compound
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound. For a 1 mL final volume of a 2 mg/mL solution, weigh 2 mg of the compound.
-
Dissolve the this compound in the appropriate volume of DMSO (e.g., 50 µL for a 5% final concentration). Vortex thoroughly until the compound is completely dissolved.
-
Add PEG300 (e.g., 300 µL for a 30% final concentration) to the DMSO solution and vortex until the solution is clear.
-
Add Tween 80 (e.g., 50 µL for a 5% final concentration) and vortex until the solution is clear.
-
Add the final volume of saline or PBS (e.g., 600 µL for a 60% final concentration) and vortex thoroughly.
-
If necessary, sonicate the solution to ensure complete dissolution.[2]
-
The prepared formulation should be used immediately for optimal results.[6]
Protocol 2: In Vitro T-Cell Activation Assay
This protocol is adapted from studies evaluating the ability of BMS-1001 to block PD-L1-mediated T-cell inhibition.[6][7]
Materials:
-
PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter
-
PD-L1 expressing antigen-presenting cells (e.g., CHO-K1) or recombinant human soluble PD-L1 (sPD-L1)
-
Anti-CD3 antibody
-
This compound
-
96-well flat-bottom plates
-
Cell culture medium
-
Luciferase assay system
Procedure:
-
Plate Coating: Coat a 96-well plate overnight at 4°C with an anti-CD3 antibody (e.g., 5 µg/mL in PBS).
-
Cell Preparation:
-
Culture PD-1 effector cells and PD-L1 expressing cells under standard conditions.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.
-
-
Assay Setup (with sPD-L1):
-
Wash the anti-CD3 coated plate three times with PBS.
-
Add sPD-L1 (e.g., 10 µg/mL final concentration) to the wells with the serially diluted BMS-1001 or DMSO control.
-
Add PD-1 effector cells (e.g., 50,000 cells/well) to each well.
-
-
Assay Setup (with PD-L1 expressing cells):
-
Co-culture PD-1 effector cells with PD-L1 expressing cells in the presence of serially diluted BMS-1001 or DMSO control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[6]
-
Readout: Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Analysis: An increase in luciferase activity in the presence of BMS-1001 indicates a reversal of PD-L1 mediated T-cell inhibition.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1001.
Caption: General experimental workflow for in vivo studies using BMS-1001.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-1001 | PD-1/PD-L1 | TargetMol [targetmol.com]
Application Notes and Protocols for BMS-1001 Hydrochloride in a Lung Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BMS-1001 hydrochloride, a potent and orally active small molecule inhibitor of the PD-1/PD-L1 immune checkpoint, in a lung cancer xenograft model. This document outlines the mechanism of action, detailed experimental protocols, and representative data for assessing the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule inhibitor that targets the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By binding to PD-L1, this compound blocks the PD-1/PD-L1 signaling pathway, which can restore T-cell activity against cancer cells.[2][3] Preclinical studies have demonstrated its potential in cancer therapy, and its oral bioavailability makes it an attractive candidate for further investigation.
Mechanism of Action
This compound functions by directly binding to PD-L1. This binding prevents the interaction between PD-L1 on tumor cells and PD-1 on activated T-cells. The inhibition of this checkpoint signaling pathway alleviates T-cell exhaustion and enhances the anti-tumor immune response.
Signaling Pathway
The PD-1/PD-L1 signaling pathway plays a crucial role in immune regulation. The following diagram illustrates the mechanism of action of this compound in blocking this pathway.
Data Presentation
While specific in vivo data for this compound in a lung cancer xenograft model is not publicly available, the following tables present representative data from a study on a similar small molecule PD-1/PD-L1 inhibitor, SCL-1, in a murine lung cancer model (Ex-3LL). This data illustrates the expected outcomes and format for presenting results from such a study.
Table 1: In Vivo Efficacy of a Small Molecule PD-1/PD-L1 Inhibitor in a Lung Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - |
| SCL-1 | 50 mg/kg, daily, p.o. | 450 ± 150 | 70 |
Data is representative and based on studies of similar small molecule PD-1/PD-L1 inhibitors.
Table 2: Survival Analysis in a Lung Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle Control | Daily, p.o. | 25 | - |
| SCL-1 | 50 mg/kg, daily, p.o. | 40 | 60 |
Data is representative and based on studies of similar small molecule PD-1/PD-L1 inhibitors.
Experimental Protocols
The following are detailed protocols for conducting a lung cancer xenograft study with this compound.
Lung Cancer Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human lung cancer cells into immunocompromised mice.
Materials:
-
Human lung cancer cell line (e.g., A549, NCI-H460)
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture lung cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with serum-containing medium and centrifuge the cell suspension.
-
Cell Preparation: Wash the cell pellet with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
This protocol details the preparation and oral administration of this compound.
Materials:
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number of mice in the treatment group.
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Weigh the this compound powder and suspend it in the vehicle at the desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Administration:
-
Administer the this compound suspension or vehicle to the mice via oral gavage once daily.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Monitor the mice for any adverse effects after administration.
-
Assessment of Anti-Tumor Efficacy
Procedure:
-
Tumor Measurement: Continue to measure tumor volumes and body weights of the mice every 2-3 days throughout the study.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Monitor survival and perform Kaplan-Meier survival analysis.
-
-
Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., Western blotting, Immunohistochemistry).
Western Blotting for PD-L1 Expression
This protocol is for determining the expression of PD-L1 in tumor lysates.
Materials:
-
Tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PD-L1
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunohistochemistry (IHC) for PD-L1
This protocol is for the detection and localization of PD-L1 in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibody against PD-L1
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by immersing the slides in antigen retrieval buffer and heating.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking and Antibody Incubation: Block non-specific binding with blocking serum. Incubate the sections with the primary anti-PD-L1 antibody.
-
Detection: Incubate with a biotinylated secondary antibody, followed by incubation with a streptavidin-HRP complex.
-
Visualization: Apply the DAB substrate to visualize the antigen-antibody complex (brown precipitate).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of PD-L1 staining.
References
Application Notes and Protocols for BMS-1001 Hydrochloride in Triple-Negative Breast Cancer (TNBC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] The programmed death-1 (PD-1) and its ligand (PD-L1) signaling pathway is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[3][4][5][6] BMS-1001 hydrochloride is an orally active, small molecule inhibitor of the human PD-1/PD-L1 immune checkpoint interaction.[7][8][9] It has demonstrated low toxicity in cellular assays and functions by binding to PD-L1, thereby blocking its interaction with PD-1 and alleviating T-cell exhaustion.[7][8] This document provides detailed application notes and protocols for the investigation of this compound in TNBC research, offering a framework for in vitro and in vivo studies.
Mechanism of Action
This compound is a potent inhibitor of the PD-1/PD-L1 interaction, with a reported IC50 of 2.25 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay.[7][10] By disrupting this interaction, this compound is designed to restore the anti-tumor activity of T-lymphocytes. This mechanism of action suggests its potential as a therapeutic agent in immunogenic tumors such as TNBC, which can exhibit PD-L1 expression.
Data Presentation
The following tables are templates for summarizing quantitative data from proposed experiments.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Histological Subtype | PD-L1 Expression | IC50 (µM) - Cell Viability | EC50 (µM) - T-cell Activation |
| MDA-MB-231 | Mesenchymal-like | High | Data to be determined | Data to be determined |
| MDA-MB-468 | Basal-like | Moderate | Data to be determined | Data to be determined |
| Hs578T | Mesenchymal-like | Low/Moderate | Data to be determined | Data to be determined |
| BT-549 | Mesenchymal-like | Low | Data to be determined | Data to be determined |
Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model
| Treatment Group | Dosing (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Immune Cell Infiltration (CD8+ T-cells/mm²) |
| Vehicle Control | - | 0 | Data to be determined | Data to be determined |
| BMS-1001 HCl | Dose 1 | Data to be determined | Data to be determined | Data to be determined |
| BMS-1001 HCl | Dose 2 | Data to be determined | Data to be determined | Data to be determined |
| Positive Control | e.g., Anti-PD-1 Ab | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathway and Experimental Workflow
References
- 1. Novel Combination Therapy for Triple-Negative Breast Cancer based on an Intelligent Hollow Carbon Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: HTRF Assay for BMS-1001 Hydrochloride, a PD-1/PD-L1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3] This interaction is a critical immune checkpoint that is often exploited by tumor cells to evade the host immune system.[4][5] By blocking the PD-1/PD-L1 interaction, BMS-1001 can restore T-cell activity against cancer cells, making it a promising candidate for cancer immunotherapy.[2][6] Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology ideal for high-throughput screening (HTS) of compounds like BMS-1001 that disrupt protein-protein interactions.[7][8][9] This document provides a detailed protocol for an HTRF-based binding assay to characterize the inhibitory activity of this compound on the PD-1/PD-L1 interaction.
Principle of the HTRF Assay
The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[7][8][10] It utilizes two fluorophores: a donor (typically a Europium or Terbium cryptate) and an acceptor (a fluorescent dye like d2 or XL665).[5][8] In this assay, recombinant PD-1 and PD-L1 proteins are labeled, either directly or indirectly (e.g., via tagged antibodies), with the donor and acceptor fluorophores, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting long-lived fluorescence signal from the acceptor is measured after a time delay to minimize background fluorescence.[8][9][10] When an inhibitor like this compound disrupts the PD-1/PD-L1 interaction, the distance between the donor and acceptor increases, leading to a decrease in the FRET signal.[4] The inhibitory effect is thus quantified by the reduction in the HTRF signal.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PD-1/PD-L1 signaling pathway and the experimental workflow for the HTRF assay.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. revvity.com [revvity.com]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of BMS-1001 Hydrochloride Binding to PD-L1
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1001 hydrochloride is a small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2][3] It is an orally active compound that binds to human PD-L1, preventing its interaction with the PD-1 receptor on T-cells and thereby alleviating T-cell exhaustion.[1][2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the binding of small molecules like BMS-1001 to their protein targets at an atomic level. This document provides detailed application notes and protocols for the use of NMR spectroscopy in the analysis of this compound binding to PD-L1.
Quantitative Data Summary
The interaction between this compound and PD-L1 has been characterized by various biophysical methods. The following table summarizes the key quantitative data available.
| Parameter | Value | Method | Reference |
| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [2] |
| Binding Affinity (Kd) | To be determined | NMR Titration (see protocol below) | N/A |
| Binding Stoichiometry | Induces PD-L1 Dimerization | NMR Spectroscopy, X-ray Crystallography | [4][5][6][7][8] |
Signaling Pathway
This compound targets the PD-1/PD-L1 signaling pathway, a critical immune checkpoint. Under normal physiological conditions, the interaction between PD-1 on activated T-cells and its ligand PD-L1, which can be expressed on various cells including tumor cells, leads to the inhibition of T-cell activity, preventing autoimmune reactions.[9][10] Cancer cells can exploit this pathway to evade the immune system by overexpressing PD-L1. BMS-1001 binds to PD-L1, blocking the PD-1/PD-L1 interaction and restoring the anti-tumor activity of T-cells.[1][4]
References
- 1. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Dosing and Administration of BMS-1001 Hydrochloride
For Research Use Only.
Introduction
BMS-1001 hydrochloride is a potent and orally active small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) and programmed cell death protein 1 (PD-1) interaction.[1][2][3] By binding to PD-L1, BMS-1001 blocks its association with PD-1, thereby disrupting a key immune checkpoint pathway that tumor cells often exploit to evade the host immune system.[2][4][5][6][7] The inhibition of the PD-1/PD-L1 axis can restore T-cell activity against cancer cells.[2][4][5][6][7] Preclinical in vitro studies have demonstrated that BMS-1001 has a low nanomolar IC50 for binding to PD-L1 and exhibits low cytotoxicity.[1][4][5][8] These characteristics, combined with its oral bioavailability, make BMS-1001 a valuable tool for in vivo studies in cancer immunology and immunotherapy research.
These application notes provide a generalized framework for the in vivo dosing and administration of this compound in preclinical animal models, primarily focusing on mice. It is important to note that specific in vivo dosing regimens, pharmacokinetic, and pharmacodynamic data for this compound are not extensively available in published literature. Therefore, the following protocols and data are based on common practices for orally administered small-molecule inhibitors in similar preclinical studies. Researchers are strongly encouraged to perform initial dose-ranging and tolerability studies to determine the optimal experimental conditions for their specific animal models and tumor types.
Quantitative Data Summary
As specific in vivo quantitative data for this compound is not publicly available, the following tables provide an illustrative example of how such data would be presented. The values provided are hypothetical and should be determined experimentally.
Table 1: Example In Vivo Dosing Regimens for this compound in Mice
| Animal Model | Tumor Type | Administration Route | Vehicle | Dose (mg/kg) | Dosing Frequency | Study Duration |
| Balb/c | CT26 Colon | Oral Gavage | 0.5% CMC, 0.1% Tween 80 in water | 10 - 100 | Once Daily (QD) | 21 days |
| C57BL/6 | B16-F10 Melanoma | Oral Gavage | 10% DMSO, 40% PEG300, 50% Saline | 10 - 100 | Twice Daily (BID) | 28 days |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | t½ (hr) |
| 10 | 150 | 2 | 900 | 6 |
| 30 | 400 | 2 | 2800 | 6.5 |
| 100 | 1200 | 4 | 11000 | 7 |
Table 3: Example Pharmacodynamic Endpoints for In Vivo Studies with this compound
| Biomarker | Tissue/Fluid | Assay Method | Expected Outcome |
| Tumor Growth Inhibition | Tumor | Caliper Measurement | Dose-dependent reduction in tumor volume |
| PD-L1 Receptor Occupancy | Tumor, Spleen | Flow Cytometry | Increased occupancy with increasing dose |
| T-cell Infiltration (CD8+) | Tumor | IHC/Flow Cytometry | Increased number of tumor-infiltrating CD8+ T-cells |
| Cytokine Levels (IFN-γ) | Plasma, Tumor | ELISA | Elevation of pro-inflammatory cytokines |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice. Due to the hydrophobic nature of many small molecule inhibitors, a suspension is often required.
Materials:
-
This compound powder
-
Vehicle components (e.g., Carboxymethylcellulose sodium - CMC, Tween 80, Dimethyl sulfoxide (B87167) - DMSO, Polyethylene glycol 300 - PEG300, Saline)
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Vehicle Preparation (Example: 0.5% CMC, 0.1% Tween 80 in water):
-
To prepare 100 mL of vehicle, add 0.5 g of CMC to approximately 90 mL of sterile water while stirring vigorously.
-
Heat the solution to 60-70°C while stirring to fully dissolve the CMC.
-
Cool the solution to room temperature.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Adjust the final volume to 100 mL with sterile water.
-
-
Formulation of this compound:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume needed for the study.
-
Weigh the appropriate amount of this compound powder.
-
If using a mortar and pestle, add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
If using a homogenizer, place the powder in a suitable container, add the full volume of the vehicle, and homogenize until a fine, uniform suspension is achieved.
-
Continuously stir the final suspension on a stir plate to maintain uniformity during dosing.
-
Note: The choice of vehicle can significantly impact drug solubility, stability, and bioavailability. Alternative vehicles such as 10% DMSO, 40% PEG300, and 50% saline may also be suitable.[2] It is critical to perform small-scale formulation tests to ensure the stability and homogeneity of the suspension. A tolerability study of the vehicle alone in a small cohort of animals is also recommended.
Protocol 2: In Vivo Dosing by Oral Gavage in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized feeding needles (e.g., 20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the formulation to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Properly restrain the mouse to immobilize the head and body.
-
-
Administration:
-
Gently insert the feeding needle into the side of the mouth, advancing it along the upper palate towards the esophagus.
-
Ensure the needle passes into the esophagus without resistance. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle smoothly.
-
Monitor the animal for a short period after dosing to ensure there are no signs of distress, such as difficulty breathing.
-
-
Post-Dosing:
-
Return the animal to its cage.
-
Regularly monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo oral dosing of this compound.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. oncotarget.com [oncotarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Blockade of PD-1 effectively inhibits in vivo malignant transformation of oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vivo Study of Local Administration of Low-dose Anti-PD-1 Antibody Using an Oral Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols: BMS-1001 Hydrochloride in Combination with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BMS-1001 hydrochloride is a potent and orally active small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint interaction.[1][2] By binding to human PD-L1, BMS-1001 blocks its interaction with PD-1, thereby alleviating T-cell exhaustion and restoring anti-tumor immunity.[1][2][3] Preclinical studies have demonstrated that BMS-1001 can effectively attenuate the inhibitory effects of both soluble and cell-surface associated PD-L1 on T-cell activation.[3][4] Combining immune checkpoint inhibitors with traditional chemotherapy is a promising strategy to enhance anti-tumor efficacy. Chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and promoting an immune response that can be synergistically enhanced by PD-1/PD-L1 blockade.[5]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with standard chemotherapeutic agents. Detailed protocols for in vitro and in vivo studies are presented to guide researchers in assessing the potential synergistic or additive anti-tumor effects of this combination therapy.
Mechanism of Action: PD-1/PD-L1 Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1, which binds to the PD-1 receptor on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to its functional exhaustion and allowing the tumor to evade immune surveillance. This compound, a small molecule inhibitor, disrupts this interaction, thereby restoring the cytotoxic function of T-cells against cancer cells.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][5] |
| EC50 | 253 nM | T-cell receptor-mediated activation of T-lymphocytes | [4] |
Illustrative In Vitro Synergy Data: this compound with Chemotherapy
The following table presents hypothetical data for the combination of this compound with a standard chemotherapeutic agent (e.g., Paclitaxel) in a cancer cell line/immune cell co-culture model. The Combination Index (CI) is used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
| Treatment Group | Concentration (nM) | % Cell Viability | Combination Index (CI) |
| Vehicle Control | - | 100 | - |
| BMS-1001 HCl | 250 | 95 | - |
| Paclitaxel | 10 | 70 | - |
| BMS-1001 HCl + Paclitaxel | 250 + 10 | 45 | 0.85 |
| BMS-1001 HCl | 500 | 92 | - |
| Paclitaxel | 20 | 50 | - |
| BMS-1001 HCl + Paclitaxel | 500 + 20 | 25 | 0.70 |
Illustrative In Vivo Efficacy Data: this compound with Chemotherapy in a Syngeneic Mouse Model
This table illustrates potential outcomes from an in vivo study using a syngeneic tumor model (e.g., MC38 colon adenocarcinoma) in immunocompetent mice.
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) % |
| Vehicle Control | 10 | 1500 ± 250 | - |
| BMS-1001 HCl (25 mg/kg, p.o., daily) | 10 | 1100 ± 200 | 26.7 |
| Gemcitabine (60 mg/kg, i.p., q3d) | 10 | 800 ± 150 | 46.7 |
| BMS-1001 HCl + Gemcitabine | 10 | 350 ± 100 | 76.7 |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation
Protocol 1: In Vitro Synergy Assessment in a Cancer Cell/Immune Cell Co-culture System
Objective: To determine the synergistic cytotoxic effect of this compound and a chemotherapeutic agent on cancer cells in the presence of immune cells.
Materials:
-
Cancer cell line expressing PD-L1 (e.g., MDA-MB-231)
-
Immune cell line (e.g., Jurkat T-cells engineered to express PD-1 and a reporter gene for activation)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
96-well flat-bottom plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
CompuSyn software or equivalent for synergy analysis
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at a constant ratio.
-
Remove the old medium from the cancer cells and add the drug solutions.
-
-
Co-culture:
-
Add the Jurkat T-cells to each well at a 10:1 effector-to-target ratio.
-
-
Incubation:
-
Incubate the co-culture plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After incubation, measure the viability of the cancer cells using a luminescent cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each agent alone.
-
Use CompuSyn software to calculate the Combination Index (CI) for the combination treatments. A CI value less than 1 indicates synergy.
-
Protocol 2: In Vivo Combination Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in an immunocompetent mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
-
This compound formulated for oral gavage
-
Chemotherapeutic agent (e.g., Gemcitabine) formulated for intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 106 MC38 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
-
Randomization and Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle control (oral gavage and i.p. injection)
-
Group 2: this compound (e.g., 25 mg/kg, daily, p.o.)
-
Group 3: Chemotherapy (e.g., Gemcitabine, 60 mg/kg, q3d, i.p.)
-
Group 4: this compound + Chemotherapy
-
-
-
Treatment and Monitoring:
-
Administer the treatments as per the defined schedule for 21 days.
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after the 21-day treatment period.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Collect tumors at the end of the study for further analysis (e.g., immunophenotyping by flow cytometry or immunohistochemistry).
-
Concluding Remarks
The combination of this compound with standard chemotherapy represents a promising approach to enhance anti-tumor immune responses and improve therapeutic outcomes. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy. Researchers are encouraged to adapt these protocols to their specific cancer models and research questions. Further investigations into the optimal dosing, scheduling, and potential biomarkers of response will be crucial for the clinical translation of this therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects | MDPI [mdpi.com]
- 4. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 5. Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jurkat T-Cell Activation Assay with BMS-1001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response and a key target in immunotherapy. The Jurkat T-cell line is a widely used model for studying T-cell signaling and activation pathways. This document provides detailed application notes and protocols for performing a Jurkat T-cell activation assay to evaluate the activity of BMS-1001 hydrochloride, a small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint interaction.[1][2][3] this compound has been shown to alleviate the PD-L1-induced exhaustion of T-lymphocytes by blocking the interaction between PD-1 and PD-L1, thereby restoring T-cell receptor (TCR)-mediated activation.[1][2]
These protocols are designed for researchers in immunology, oncology, and drug discovery to assess the potency and mechanism of action of PD-1/PD-L1 inhibitors in a robust and reproducible in vitro setting.
Data Presentation
The following tables summarize quantitative data for this compound in relevant assays. This data is essential for understanding the compound's potency and cytotoxic profile.
Table 1: Cytotoxicity of this compound in Jurkat T-Cells
| Compound | EC50 (µM) | Assay Type | Cell Line |
| BMS-1001 | 33.4 | Metabolic Activity Assay | Jurkat (PD-1 Effector Cells) |
Data is derived from Skalniak et al., Oncotarget, 2017. The EC50 represents the concentration of the compound that causes a 50% reduction in cell viability after 48 hours of treatment.
Table 2: Dose-Dependent Restoration of TCR-Mediated Activation in Jurkat NFAT-Luciferase Reporter Cells by this compound in the Presence of Soluble PD-L1
| BMS-1001 Conc. (µM) | Luciferase Activity (Fold Induction over sPD-L1 control) |
| 0.1 | 1.2 |
| 0.5 | 2.5 |
| 1 | 4.8 |
| 5 | 8.2 |
| 10 | 10.5 |
| 20 | 11.0 |
Note: The data in this table are representative values estimated from the dose-response curve presented in Skalniak et al., Oncotarget, 2017. The assay measures the ability of BMS-1001 to reverse the inhibitory effect of soluble PD-L1 (sPD-L1) on anti-CD3 antibody-mediated T-cell activation.
Signaling Pathways and Experimental Workflow
T-Cell Activation Signaling Pathway
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC).[3][4] This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1.[3][4] These transcription factors drive the expression of genes involved in T-cell proliferation, differentiation, and cytokine production, such as Interleukin-2 (IL-2).[3][4][5]
Caption: T-Cell activation signaling and PD-1/PD-L1 checkpoint.
Experimental Workflow: Jurkat NFAT-Luciferase Reporter Assay
This workflow outlines the key steps for assessing the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation in a Jurkat reporter cell line.
Caption: Jurkat NFAT-Luciferase reporter assay workflow.
Experimental Protocols
1. Jurkat T-Cell Culture
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152) or a derivative expressing a reporter gene (e.g., NFAT-luciferase).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at a density between 1 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain logarithmic growth.
2. Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of the BMS-1001 stock solution in the appropriate assay medium. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
3. Jurkat T-Cell Activation Assay using NFAT-Luciferase Reporter
This protocol is adapted from methodologies used to evaluate small molecule PD-1/PD-L1 inhibitors.[2]
-
Plate Coating:
-
Coat the wells of a white, flat-bottom 96-well plate with 5 µg/mL of anti-CD3 antibody (e.g., clone OKT3) in sterile PBS.
-
Incubate the plate overnight at 4°C.
-
The following day, remove the antibody solution and wash the wells three times with sterile PBS. Allow the plate to air dry in a sterile hood.
-
-
Assay Procedure:
-
Prepare a solution of recombinant human soluble PD-L1 (sPD-L1) in assay medium.
-
Prepare serial dilutions of this compound in the sPD-L1 solution. Also, prepare a control with sPD-L1 and DMSO vehicle.
-
Add the sPD-L1/BMS-1001 solutions to the anti-CD3 coated wells.
-
Harvest Jurkat-PD-1/NFAT-luciferase reporter cells, wash, and resuspend in assay medium to the desired density.
-
Add the Jurkat cell suspension to each well.
-
Include appropriate controls:
-
Unstimulated cells (no anti-CD3 or sPD-L1).
-
Stimulated cells (anti-CD3 only).
-
Inhibited cells (anti-CD3 and sPD-L1 with vehicle).
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add a luciferase substrate reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by expressing the luminescence of the BMS-1001 treated wells as a fold-change over the sPD-L1 inhibited control.
-
Plot the fold-change in luminescence against the concentration of BMS-1001 and determine the EC50 value using a non-linear regression analysis.
-
4. Measurement of T-Cell Activation by IL-2 Production (ELISA)
As an alternative or complementary readout to a reporter assay, the production of IL-2, a key cytokine produced by activated T-cells, can be measured.
-
Cell Stimulation:
-
Follow the same plate coating and cell stimulation procedure as described in the NFAT-luciferase assay, using standard Jurkat cells.
-
After the 24-48 hour incubation period, centrifuge the 96-well plate to pellet the cells.
-
-
ELISA Procedure:
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-2 standards provided in the kit.
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
-
Plot the IL-2 concentration against the concentration of BMS-1001 and determine the EC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing the Jurkat T-cell activation assay to characterize the activity of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this and other PD-1/PD-L1 immune checkpoint inhibitors. The inclusion of quantitative data and visual representations of the underlying biological pathways and experimental procedures aims to facilitate the successful implementation of these assays in a research and drug development setting.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHO-K1 Cell Line with BMS-1001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1] The interaction of PD-L1, expressed on tumor cells, with PD-1 on activated T cells, transmits an inhibitory signal that suppresses T cell activity.[2] Small molecule inhibitors targeting the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy. BMS-1001 hydrochloride is an orally active small molecule inhibitor of the human PD-1/PD-L1 interaction.[3][4] It binds to human PD-L1, blocking its association with PD-1 and thereby restoring T-cell-mediated anti-tumor immune responses.[3][4]
Chinese Hamster Ovary (CHO-K1) cells are a robust and versatile cell line widely used in biomedical research and biopharmaceutical production. Due to their adaptability for genetic engineering, CHO-K1 cells are an ideal platform for creating stable cell lines expressing specific proteins of interest, such as human PD-L1. These engineered CHO-K1 cells serve as crucial tools in cell-based assays to screen and characterize PD-1/PD-L1 inhibitors like this compound.
These application notes provide detailed protocols for the use of CHO-K1 cells in conjunction with this compound to study the PD-1/PD-L1 pathway.
Mechanism of Action of this compound
This compound is a potent inhibitor of the PD-1/PD-L1 interaction. Its mechanism of action involves binding to human PD-L1 and inducing its dimerization, which sterically hinders its interaction with the PD-1 receptor on T cells. This blockade of the PD-1/PD-L1 signaling axis alleviates the suppression of T-cell activity, leading to the restoration of their effector functions.[5]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound from various assays.
| Assay Type | Description | Cell Line(s) | Endpoint | Value |
| Binding Assay | Homogeneous Time-Resolved Fluorescence (HTRF) | - | IC₅₀ | 2.25 nM[3][6][7] |
| Cell-Based Blockade Assay | PD-1/PD-L1 Blockade Bioassay | PD-L1+ aAPC/CHO-K1 and PD-1 Effector Cells (e.g., Jurkat) | EC₅₀ | 253 nM[8] |
| Cytotoxicity Assay | Cell Viability Assay | Modified CHO-K1 (aAPCs) | EC₅₀ | Low toxicity observed[5] |
| Cytotoxicity Assay | Cell Viability Assay | Jurkat Cells | EC₅₀ | 33.4 µM[5] |
Experimental Protocols
Protocol 1: Generation of a Stable Human PD-L1-Expressing CHO-K1 Cell Line
This protocol describes the generation of a CHO-K1 cell line that stably expresses human PD-L1 on the cell surface. This cell line is essential for the PD-1/PD-L1 blockade co-culture assay.
Materials:
-
CHO-K1 cell line
-
Full-length human PD-L1 cDNA (Uniprot: Q9NZQ7-1)
-
Mammalian expression vector (e.g., pcDNA3.1) with a selection marker (e.g., Puromycin resistance)
-
Transfection reagent
-
Complete growth medium (F-12K Medium with 10% FBS)
-
Selection medium (Complete growth medium with the appropriate concentration of selection antibiotic, e.g., 2 µg/mL Puromycin)
-
PE-labeled anti-human PD-L1 antibody
-
Flow cytometer
Procedure:
-
Vector Construction:
-
Subclone the full-length human PD-L1 cDNA into the mammalian expression vector.
-
Verify the construct by DNA sequencing.
-
-
Transfection:
-
Culture CHO-K1 cells to 70-80% confluency in a 6-well plate.
-
Transfect the cells with the PD-L1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
As a control, transfect a separate well of cells with an empty vector.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the selection medium.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selection pressure.
-
Continue the selection for 2-3 weeks until resistant colonies are formed.
-
-
Clonal Selection and Expansion:
-
Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in separate wells.
-
-
Validation of PD-L1 Expression:
-
Harvest the expanded clones and stain with a PE-labeled anti-human PD-L1 antibody.
-
Analyze PD-L1 expression by flow cytometry.
-
Select the high-expressing, stable clone for use in subsequent assays.
-
Protocol 2: PD-1/PD-L1 Blockade Co-culture Assay
This assay measures the ability of this compound to block the interaction between PD-L1-expressing CHO-K1 cells and PD-1-expressing Jurkat T cells, leading to the activation of a reporter gene in the Jurkat cells.
Materials:
-
PD-L1 expressing CHO-K1 stable cell line (from Protocol 1)
-
PD-1 Effector Jurkat cell line (stably expressing human PD-1 and an NFAT-luciferase reporter)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 10% FBS)
-
96-well white, flat-bottom assay plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the PD-L1 expressing CHO-K1 cells into a 96-well white, flat-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of assay medium.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay medium.
-
Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Co-culture:
-
Add the PD-1 Effector Jurkat cells to the wells at a density of 1 x 10⁵ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6 hours.
-
-
Luminescence Measurement:
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate Percentage of Inhibition/Activation: Determine the percentage of activation of the NFAT reporter in the presence of the inhibitor compared to the vehicle control.
-
Dose-Response Curve: Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
EC₅₀ Determination: Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ value of this compound.[9]
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: PD-1/PD-L1 signaling and this compound inhibition.
Experimental Workflow for PD-1/PD-L1 Blockade Assay
Caption: Workflow for the PD-1/PD-L1 blockade co-culture assay.
Logical Relationship for Stable Cell Line Generation
Caption: Logical workflow for generating a stable PD-L1 expressing CHO-K1 cell line.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for Flow Cytometry Analysis Following BMS-1001 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1).[1][2] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By binding to PD-L1, BMS-1001 prevents the delivery of inhibitory signals to activated T cells, thereby restoring their cytotoxic function against cancer cells.[3][4][5] Understanding the cellular consequences of this compound treatment is paramount for its development as a therapeutic agent. Flow cytometry is an indispensable tool for elucidating these effects at a single-cell level, providing quantitative data on apoptosis, cell cycle progression, and T-cell activation.
These application notes provide detailed protocols for analyzing the effects of this compound on cell lines, particularly T-cell leukemia lines like Jurkat cells, using flow cytometry.
Mechanism of Action: PD-1/PD-L1 Inhibition
This compound functions by directly binding to PD-L1, sterically hindering its interaction with PD-1 on the surface of T cells. This blockade abrogates the downstream signaling cascade that leads to T-cell exhaustion, characterized by decreased cytokine production and reduced cytolytic activity. The restoration of T-cell function is a key therapeutic goal of this compound.
Quantitative Data Summary
The following tables present representative data on the effects of this compound on Jurkat T-cells. While direct experimental flow cytometry data for apoptosis and cell cycle analysis with BMS-1001 is not extensively published, the tables below are modeled on typical results observed with immune checkpoint inhibitors and cytotoxic agents in similar cell lines.
Table 1: Cytotoxicity of this compound in Jurkat T-Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98 |
| 10 | 85 |
| 33.4 (EC50) | 50 |
| 50 | 35 |
| 100 | 15 |
Note: The EC50 value of 33.4 µM for BMS-1001 in Jurkat cells has been reported.
Table 2: Apoptosis Analysis in Jurkat T-Cells after 48h Treatment
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| BMS-1001 (10 µM) | 80.5 ± 3.5 | 10.2 ± 1.5 | 9.3 ± 2.0 |
| BMS-1001 (30 µM) | 55.1 ± 4.2 | 25.8 ± 3.1 | 19.1 ± 2.8 |
| BMS-1001 (50 µM) | 30.7 ± 5.0 | 40.3 ± 4.5 | 29.0 ± 3.9 |
Table 3: Cell Cycle Distribution in Jurkat T-Cells after 24h Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Control (DMSO) | 55.3 ± 2.8 | 28.1 ± 1.9 | 15.6 ± 1.5 | 1.0 ± 0.3 |
| BMS-1001 (10 µM) | 60.2 ± 3.1 | 25.5 ± 2.0 | 13.3 ± 1.8 | 1.0 ± 0.4 |
| BMS-1001 (30 µM) | 68.5 ± 3.5 | 18.3 ± 2.5 | 10.2 ± 1.9 | 3.0 ± 0.8 |
| BMS-1001 (50 µM) | 50.1 ± 4.0 | 15.2 ± 2.8 | 8.7 ± 1.5 | 26.0 ± 3.5 |
Experimental Protocols
Detailed methodologies for key flow cytometry-based experiments are provided below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol is for the quantitative analysis of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Jurkat T-cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
1X PBS (Phosphate Buffered Saline)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a suitable culture flask. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 50 µM) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Jurkat T-cells
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
1X PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Fixation:
-
Wash the cell pellet once with 1X PBS.
-
Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with 1X PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
-
Sub-G1 peak: Apoptotic cells with fragmented DNA.
-
G0/G1 peak: Cells in the resting/pre-DNA synthesis phase.
-
S phase: Cells actively synthesizing DNA.
-
G2/M peak: Cells in the pre-mitotic/mitotic phase.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Immune Checkpoint Discovery With Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry - Nordic Biosite [nordicbiosite.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Confirmation of PD-L1 Blockade by BMS-1001 Hydrochloride using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to confirm the blockade of the PD-L1 immune checkpoint by the small molecule inhibitor, BMS-1001 hydrochloride. This document outlines the mechanism of action, experimental procedures, and data interpretation for researchers in immunology, oncology, and drug development.
Introduction
Programmed cell death-ligand 1 (PD-L1) is a transmembrane protein expressed on the surface of various cells, including cancer cells. Its interaction with the programmed cell death protein 1 (PD-1) receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and enabling tumors to evade the host immune response.[1] this compound is an orally active, small-molecule inhibitor that binds to human PD-L1, effectively blocking the PD-1/PD-L1 interaction.[2][3][4] This restores T-cell activation and anti-tumor immunity.[5][6][7] Western blotting is a widely used technique to detect and quantify protein expression in a sample, making it a valuable tool to assess the efficacy of PD-L1 blockade by compounds like BMS-1001.[8]
While BMS-1001 directly interferes with the protein-protein interaction rather than altering the total protein expression of PD-L1, Western blotting can be employed to assess downstream effects of this blockade or to quantify changes in PD-L1 expression in response to various stimuli in the presence or absence of the inhibitor. For instance, researchers can investigate if the blockade of PD-L1 signaling by BMS-1001 affects the expression levels of proteins involved in downstream T-cell signaling pathways.
Mechanism of Action of this compound
BMS-1001 is a potent inhibitor of the PD-1/PD-L1 interaction.[9][10] Unlike monoclonal antibodies, this small molecule can be orally administered.[2] It binds to a hydrophobic pocket on PD-L1, inducing a conformational change and promoting the dimerization of PD-L1.[11] This dimerization prevents PD-L1 from binding to PD-1, thereby disrupting the inhibitory signal and restoring T-cell function.[5][6][7]
Quantitative Data Summary
The following table summarizes the in vitro potency of BMS-1001 from various assays.
| Assay Type | Parameter | Value |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 2.25 nM |
| PD-1/PD-L1 Blockade Bioassay | EC50 | 253 nM |
Data sourced from multiple studies.[3][9][12]
Signaling Pathway Diagram
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: PD-1/PD-L1 signaling pathway and BMS-1001 inhibition.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the general workflow for assessing PD-L1 expression and the effect of BMS-1001 using Western blotting.
Caption: Western Blot workflow for PD-L1 analysis.
Detailed Experimental Protocol: Western Blot for PD-L1
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Culture PD-L1 expressing cells (e.g., MDA-MB-231, H1975, or other relevant cancer cell lines) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time course. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar protein quantification method.[13]
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-50 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[13]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer using Ponceau S staining.[13]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against PD-L1 (e.g., clone SP263 or E1L3N) diluted in blocking buffer overnight at 4°C.[14]
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the PD-L1 band intensity to the corresponding loading control band intensity.
Note on PD-L1 in Western Blot: PD-L1 is a glycoprotein, and its apparent molecular weight in SDS-PAGE can be higher than its predicted molecular weight, typically appearing as a band between 40-60 kDa.[13]
Data Interpretation
While this compound directly blocks the PD-1/PD-L1 interaction, its effect on total PD-L1 protein expression levels as measured by Western blot may not be direct. However, this technique is crucial for:
-
Confirming PD-L1 expression: Verifying the presence of PD-L1 in the chosen cell model.
-
Investigating downstream effects: Assessing if the blockade of PD-1/PD-L1 signaling by BMS-1001 leads to changes in the expression of downstream signaling molecules (e.g., phosphorylated forms of proteins in the PI3K/AKT pathway).
-
Studying regulation of PD-L1 expression: Examining if BMS-1001 influences the upregulation or downregulation of PD-L1 expression induced by other stimuli, such as interferon-gamma (IFN-γ).
By following these detailed application notes and protocols, researchers can effectively utilize Western blotting to investigate the biological consequences of PD-L1 blockade by this compound in their experimental systems.
References
- 1. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot as a Support Technique for Immunohistochemistry to Detect Programmed Cell Death Ligand 1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. The PD-1 / PD-L1 Pathway | Proteintech Group [ptglab.com]
Application Notes & Protocols: Establishing a BMS-1001 Hydrochloride Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing a cancer cell line with acquired resistance to BMS-1001 hydrochloride, a small molecule inhibitor of the programmed death-ligand 1 (PD-L1). The development of such a cell line is a critical tool for investigating the molecular mechanisms of resistance to PD-1/PD-L1 checkpoint blockade, identifying novel biomarkers, and evaluating strategies to overcome treatment failure. The protocols herein detail the continuous exposure method for inducing resistance, along with assays for validating the resistant phenotype.
Introduction to this compound
This compound is a potent and orally active small molecule inhibitor of the PD-1/PD-L1 immune checkpoint interaction.[1][2][3][4] It functions by binding to human PD-L1, preventing its association with the PD-1 receptor on activated T-cells.[1][5] This blockade disrupts the inhibitory signaling cascade that suppresses T-cell activity, thereby restoring anti-tumor immunity.[2][6] The development of resistance to such therapies, however, presents a significant clinical challenge. Understanding the underlying mechanisms is paramount for the development of next-generation therapeutics and combination strategies.
Potential Mechanisms of Resistance to PD-L1 Inhibition:
-
Alterations in the Drug Target: Mutations or altered expression of PD-L1 that prevent drug binding.
-
Upregulation of Compensatory Pathways: Activation of alternative immune checkpoints or signaling pathways that promote immune evasion.[1][2]
-
Changes in the Tumor Microenvironment: Increased presence of immunosuppressive cells or cytokines.[3]
-
Impaired Antigen Presentation: Downregulation of major histocompatibility complex (MHC) molecules, leading to reduced tumor cell recognition by T-cells.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the experimental workflow for generating a this compound resistant cell line.
Caption: PD-1/PD-L1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Generating a Resistant Cell Line.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., a human lung adenocarcinoma cell line such as NCI-H23, known to express PD-L1)
-
This compound (powder)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Cryopreservation medium
Protocol 1: Determination of the IC50 of this compound in the Parental Cell Line
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 0.01 nM to 100 µM. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a non-linear regression model.
Protocol 2: Generation of the this compound Resistant Cell Line
-
Initial Culture: Seed the parental cells in a 6-well plate.
-
Initial Drug Exposure: Once the cells reach 70-80% confluency, replace the medium with fresh complete medium containing this compound at a concentration equal to the IC20 of the parental cell line.
-
Continuous Exposure and Monitoring: Culture the cells continuously in the presence of the drug. Change the medium every 2-3 days. Monitor the cells for signs of cytotoxicity and changes in morphology.
-
Passaging: When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the culture medium.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate, increase the concentration of this compound by 1.5- to 2-fold.[7]
-
Repeat Cycles: Repeat steps 3-5 for several months. The entire process can take 6-12 months.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a vial of cells.
Protocol 3: Validation of the Resistant Phenotype
-
IC50 Determination in Resistant Cells: Once a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the parental IC50) is established, determine its IC50 value using the protocol described in 3.2.
-
Resistance Index (RI) Calculation: Calculate the RI by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 10 is generally considered indicative of resistance.
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks). Then, re-determine the IC50. A minimal change in the IC50 indicates a stable resistant phenotype.
Data Presentation
The following tables provide a template for presenting the quantitative data generated during the establishment and validation of the this compound resistant cell line.
Table 1: IC50 Values of this compound
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| BMS-1001-R | [Insert Value] | [Insert Value] |
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Parameter | Parental Cell Line | BMS-1001-R Cell Line |
| Morphology | ||
| Doubling Time (hours) | ||
| PD-L1 Expression (MFI) | ||
| IC50 (µM) | ||
| Stability (IC50 after drug withdrawal) | N/A |
Further Characterization of the Resistant Cell Line
To elucidate the mechanisms of resistance, further molecular and phenotypic characterization is recommended. This may include:
-
Genomic Analysis: Whole-exome or targeted sequencing to identify mutations in the PD-L1 gene or other relevant signaling pathways.
-
Transcriptomic Analysis: RNA sequencing to identify differentially expressed genes and activated pathways in the resistant cells.
-
Proteomic Analysis: Western blotting or mass spectrometry to assess changes in protein expression levels, including PD-L1 and proteins in related signaling pathways.
-
Functional Assays: Co-culture assays with T-cells to assess the ability of the resistant cells to suppress T-cell activation and cytokine production.
Conclusion
The successful establishment of a this compound resistant cell line provides a valuable in vitro model for studying the complex mechanisms of acquired resistance to PD-L1 inhibition. The protocols and guidelines presented in this document offer a systematic approach to developing and validating this important research tool. The subsequent characterization of this cell line will be instrumental in advancing our understanding of immuno-oncology and developing novel therapeutic strategies to overcome drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance Mechanisms of Anti-PD1/PDL1 Therapy in Solid Tumors [frontiersin.org]
- 4. Mechanisms of Resistance to PD-1 and PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-1001 Hydrochloride for Cell Culture
Welcome to the technical support center for BMS-1001 hydrochloride. This guide provides detailed information, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals effectively use this potent PD-1/PD-L1 inhibitor in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the programmed death-ligand 1 (PD-L1). It binds to human PD-L1 and blocks its interaction with the programmed death-1 (PD-1) receptor on T-cells.[1][2] This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the immune response against cancer cells.[3][4]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: As a starting point, a broad concentration range from 1 nM to 100 µM in a logarithmic dilution series is recommended to determine the dose-response curve for your specific cell line and assay.[5] For functional assays, concentrations ranging from 0.12 µM to 3 µM have been used successfully in published studies.[5]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] For short-term storage, the solid compound can be kept at 4°C.[8]
Q4: What is the observed cytotoxicity of this compound?
A4: this compound is characterized by its low cytotoxicity.[4][9] In one study using Jurkat T cells, the EC50 for cytotoxicity was determined to be 33.4 µM after 48 hours of exposure.[4] However, it is crucial to determine the cytotoxicity profile in your specific cell line of interest.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay
This protocol outlines a method to determine the optimal working concentration of this compound by assessing its effect on cell viability.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
DMSO (anhydrous)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and cells treated with vehicle (medium with the same final DMSO concentration) as a negative control.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity. The optimal working concentration for your functional assays should be well below this cytotoxic concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low. 2. Compound instability. 3. Insensitive cell line or assay. | 1. Test a higher concentration range (up to 10 µM or higher, depending on cytotoxicity).2. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment from a frozen stock.3. Verify that your cell line expresses PD-L1. Use a positive control to ensure the assay is working as expected. |
| High levels of cell death or cytotoxicity at expected inhibitory concentrations. | 1. Cell line is highly sensitive to the inhibition of the PD-1/PD-L1 pathway. 2. Off-target effects. 3. Solvent toxicity. | 1. Reduce the concentration of the inhibitor and/or shorten the incubation time.2. Perform a dose-response experiment to identify a concentration that inhibits the target without causing significant cytotoxicity.3. Ensure the final DMSO concentration is ≤ 0.5%. Run a solvent-only control to assess its effect on cell viability. |
| Inconsistent results between experimental batches. | 1. Compound degradation. 2. Variations in cell culture conditions. 3. Inaccurate pipetting. | 1. Aliquot the stock solution to minimize freeze-thaw cycles and protect from light.2. Standardize cell passage number, confluency, and serum batch. Regularly test for mycoplasma contamination.3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility at the working concentration. 2. Interaction with media components. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. If issues persist, consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which can be adapted for in vitro use with caution.[6][8]2. Test the solubility of the compound in the basal medium without serum first. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) binding assay | [6][7][10][11] |
| EC50 (T-cell activation) | 253 nM | Cell-based luciferase reporter assay | [5] |
| EC50 (Cytotoxicity) | 33.4 µM | Metabolic activity assay in Jurkat T cells (48h) | [4] |
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: The inhibitory PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Optimal Concentration Determination
Caption: A stepwise workflow for determining the optimal concentration of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common issues with this compound experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. BMS-1001 | PD-1/PD-L1 | TargetMol [targetmol.com]
BMS-1001 Hydrochloride in DMSO: A Technical Guide to Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BMS-1001 hydrochloride when prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, use high-purity, anhydrous DMSO to dissolve the this compound powder.[1] The solubility can vary, with reported concentrations ranging from 11.5 mg/mL to 50 mg/mL.[2][3] To aid dissolution, sonication may be required.[1][2] It is crucial to ensure the compound is fully dissolved before storage or use.
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
A2: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles.[2][3] The recommended storage temperatures are:
-
Very short-term storage (up to one week): 4°C is also suggested by some suppliers.[2]
Q3: How long can I store the DMSO stock solution at different temperatures?
A3: Based on supplier recommendations, the stability of this compound in DMSO is as follows:
-
At -80°C, the stock solution can be stored for 6 months to over a year.[1][2][3]
-
At -20°C, stability is maintained for up to one month.[1][3]
Q4: Can I store the solid (powder) form of this compound?
A4: Yes, the solid form of this compound is stable. For long-term storage of the powder, -20°C is recommended, with a stability of at least 3 to 4 years.[2][3][4] For short-term storage of a few days to weeks, 0-4°C is acceptable.[5]
Q5: What are the signs of degradation in my this compound stock solution?
A5: Visual cues such as color changes or the appearance of precipitates can indicate degradation or solubility issues. However, the absence of these signs does not guarantee stability. The most reliable method to confirm the integrity of your stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution during freezing. | 1. Gently warm the vial to room temperature. 2. Vortex or sonicate the solution to fully redissolve the compound before use.[1][2] |
| Loss of biological activity in experiments. | 1. Chemical degradation of this compound. 2. Repeated freeze-thaw cycles have compromised the compound's integrity. | 1. Confirm the purity and concentration of the stock solution using HPLC or LC-MS.[6] 2. If degradation is confirmed, prepare a fresh stock solution using anhydrous DMSO.[1] 3. Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[2][3] |
| Inconsistent experimental results. | 1. Inaccurate concentration of the stock solution. 2. Partial degradation of the compound. | 1. Verify the concentration of your stock solution. 2. Prepare a fresh stock solution and compare its performance with the old one. |
| Color change in the stock solution. | This may indicate oxidation or other forms of chemical degradation. | 1. Discard the stock solution immediately. 2. Prepare a fresh stock solution and consider storing it under an inert gas (e.g., argon) if oxygen sensitivity is suspected. |
Stability Data (Illustrative Example)
The following table presents hypothetical stability data for a 10 mM stock solution of this compound in DMSO, as would be determined by HPLC analysis. This data is for illustrative purposes to guide stability assessments.
| Storage Condition | Time Point | Purity (%) | Observations |
| -80°C | 1 month | 99.8% | Clear solution |
| 3 months | 99.5% | Clear solution | |
| 6 months | 99.2% | Clear solution | |
| 12 months | 98.9% | Clear solution | |
| -20°C | 1 month | 99.1% | Clear solution |
| 3 months | 97.5% | Clear solution | |
| 6 months | 95.3% | Slight yellowing | |
| 4°C | 1 week | 99.5% | Clear solution |
| 2 weeks | 98.0% | Clear solution | |
| 1 month | 94.2% | Noticeable degradation | |
| Room Temp | 24 hours | 96.5% | Clear solution |
| 48 hours | 92.1% | Significant degradation |
Experimental Protocols
Protocol for Assessing Stock Solution Stability
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution using HPLC.
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution, using sonication if necessary.
-
-
Time-Zero Analysis:
-
Immediately after preparation, take an aliquot for HPLC analysis to establish the initial purity (time-zero).
-
-
Sample Aliquoting and Storage:
-
Aliquot the remaining stock solution into multiple small, tightly sealed vials suitable for the intended storage conditions.
-
Store the aliquots at various temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).[6]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.[6]
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the time-zero analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound and its purity relative to the total peak area against the time-zero sample to quantify any degradation.[6]
-
Visualizations
Caption: this compound inhibits the PD-1/PD-L1 signaling pathway.
References
Potential off-target effects of BMS-1001 hydrochloride
Welcome to the Technical Support Center for BMS-1001 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small molecule inhibitor of the human programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1) interaction.[1][2][3] Its primary mechanism is to bind to human PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][2][4] This action alleviates the inhibitory signal mediated by the PD-1/PD-L1 pathway, which can restore the activation and function of T-lymphocytes that may have been exhausted by this immune checkpoint.[2][5]
Q2: What are the key potency values for this compound?
A2: The potency of this compound has been determined in various assays. The key values are summarized in the table below.
| Assay Type | Parameter | Value |
| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 2.25 nM[1][4][6] |
| Cell-free PD-1/PD-L1 Interaction Assay | EC50 | 253 nM[5] |
Q3: Is this compound known to have any off-target effects?
A3: Currently, there is no specific publicly available data detailing a comprehensive off-target profile for this compound against a broad panel of other proteins. However, it has been reported to exhibit low toxicity in tested cell lines, suggesting a degree of specificity for its intended target.[1][2][4] It is important for researchers to empirically determine the selectivity of this compound within their specific experimental system.
Q4: How can I investigate potential off-target effects of this compound in my experimental model?
A4: While this compound is not a kinase inhibitor, several methods can be employed to identify potential off-target interactions for small molecule protein-protein interaction inhibitors. These include:
-
Chemical Proteomics: This approach can identify the binding proteins of small molecules from cell lysates or in living cells. Techniques like activity-based protein profiling (ABPP) or drug affinity responsive target stability (DARTS) can be utilized to discover direct binding targets and off-targets on a proteome-wide scale without requiring chemical modification of the compound.[7][8]
-
Thermal Shift Assays (TSA): This fluorescence-based method measures a protein's thermal stability. The binding of a small molecule to a protein can induce a change in its melting temperature, which can be used to screen for interactions with a purified protein of interest or even in a more complex mixture.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of other known PD-1/PD-L1 inhibitors with different chemical scaffolds can provide initial insights. If the phenotypes differ significantly, it might suggest the involvement of off-target effects.
Q5: What are the recommended storage and handling conditions for this compound?
A5: For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[2] The product is typically shipped at ambient temperature and is stable for several weeks under these conditions.[6][9]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in a PD-1/PD-L1 interaction assay.
-
Possible Cause: Suboptimal assay conditions.
-
Troubleshooting Tip: Ensure all reagents, including recombinant proteins and antibodies, are of high quality and have been stored correctly. Verify the concentrations of all components and the incubation times as specified in the protocol. For HTRF assays, ensure the plate reader is configured for time-resolved fluorescence measurements.[10][11]
-
-
Possible Cause: Compound precipitation.
-
Troubleshooting Tip: this compound has limited aqueous solubility. Ensure that the final concentration of the solvent (e.g., DMSO) in the assay is kept low (typically <0.5%) and is consistent across all wells.[12] Visually inspect the wells for any signs of precipitation. Sonication may be recommended when preparing stock solutions.[2]
-
-
Possible Cause: Reagent degradation.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: High variability in cell-based T-cell activation assays.
-
Possible Cause: Inconsistent cell health and density.
-
Troubleshooting Tip: Use cells that are in the logarithmic growth phase and have a high viability. Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution. Optimize the cell seeding density for your specific cell line and plate format to avoid overgrowth or undergrowth.[12][13]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Tip: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.[12]
-
-
Possible Cause: Variability in reagent addition.
Issue 3: Unexpected cellular phenotype or toxicity observed.
-
Possible Cause: Off-target effects.
-
Troubleshooting Tip: As outlined in FAQ Q4, consider performing experiments to identify potential off-target interactions. Additionally, include appropriate controls, such as a structurally related but inactive compound, to determine if the observed phenotype is due to the specific on-target activity of this compound.
-
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Run a vehicle-only control to assess the effect of the solvent on cell viability and the observed phenotype.[12]
-
-
Possible Cause: Cell line-specific sensitivity.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
Objective: To quantify the inhibitory effect of this compound on the interaction between recombinant human PD-1 and PD-L1 proteins.
Materials:
-
Recombinant Human PD-1 (e.g., His-tagged)
-
Recombinant Human PD-L1 (e.g., Fc-tagged)
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: Add 2 µL of each concentration of the this compound dilution series to the wells of a 384-well plate.
-
Reagent Addition:
-
Prepare a solution of recombinant PD-1 and PD-L1 proteins in assay buffer at a 2X final concentration. Add 4 µL of this protein mixture to each well.
-
Prepare a 4X solution of the HTRF detection antibodies (anti-His-donor and anti-Fc-acceptor) in assay buffer. Add 4 µL of the detection antibody mixture to each well.
-
-
Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).[10]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: T-Cell Activation Bioassay (NFAT-Luciferase Reporter)
Objective: To assess the ability of this compound to restore T-cell activation in a co-culture system.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 cells)
-
PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating: Seed the PD-L1 expressing cells in a 96-well plate at an optimized density and incubate overnight to allow for cell adherence.
-
Compound Addition: Prepare a serial dilution of this compound in cell culture medium. Remove the medium from the plated cells and add the compound dilutions.
-
Co-culture: Add the PD-1 expressing Jurkat T-cells to the wells containing the PD-L1 expressing cells and the compound.
-
Incubation: Co-culture the cells for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.[5]
-
Lysis and Luciferase Assay:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to T-cell activation. Calculate the fold-change in luminescence for each concentration of this compound relative to the DMSO control. Plot the fold-change against the logarithm of the compound concentration to determine the EC50 value.
Visualizations
Caption: Inhibition of the PD-1/PD-L1 interaction by this compound.
Caption: A logical workflow for the identification and validation of potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Luciferase reporter assay [bio-protocol.org]
- 15. assaygenie.com [assaygenie.com]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Technical Support Center: BMS-1001 Hydrochloride In Vivo Experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-1001 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally active, small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2] It binds to human PD-L1, blocking its interaction with PD-1.[1][2] This action alleviates the inhibitory effect of PD-L1 on T-cell receptor-mediated activation of T-lymphocytes, thereby restoring anti-tumor immunity.[1][2] A key feature of its mechanism is the induction of PD-L1 dimerization.[3]
2. What is the in vitro potency of this compound?
In a homogeneous time-resolved fluorescence (HTRF) binding assay, this compound has an IC50 value of 2.25 nM for the PD-1/PD-L1 interaction.[2][4]
3. Is this compound toxic to cells?
BMS-1001 has been shown to exhibit low toxicity towards various tested cell lines in vitro.[3][5]
4. How should I store this compound?
For long-term storage, it is recommended to store the solid compound at -20°C.
5. How do I prepare a stock solution of this compound?
A stock solution can be prepared by dissolving the compound in DMSO. For example, a 10 mM stock solution can be prepared in DMSO.[4]
Troubleshooting In Vivo Experiments
Issue 1: Poor Compound Solubility and Formulation Precipitation
Question: I am having trouble dissolving this compound for my in vivo experiment, or my formulation is precipitating over time. What should I do?
Answer:
Poor solubility is a common challenge with small molecule inhibitors. Here are some solutions:
-
Vehicle Selection: For oral administration, a common vehicle is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[6] For other routes, a solution can be prepared using a combination of solvents. A frequently recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step.[1]
-
Sonication and Heating: To aid dissolution, gentle heating and sonication can be applied.[1]
-
Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of use to minimize stability issues.[2]
-
pH Adjustment: For hydrochloride salts, the pH of the formulation can impact solubility. Ensure the final pH is within a tolerable range for the administration route. For oral gavage, a pH as low as 3 can be tolerated, but a range of 4.5-8.0 is generally preferred for most routes.[7]
Recommended In Vivo Formulations:
| Formulation Components | Concentration | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL | Oral/Intraperitoneal | [1] |
| 0.5% CMC-Na in saline | ≥ 5 mg/mL (suspension) | Oral Gavage | [6] |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Activity
Question: My this compound is active in my in vitro assays, but I am not observing the expected anti-tumor effects in my animal model. What could be the reason?
Answer:
This discrepancy can arise from several factors related to the in vivo environment:
-
Dose and Schedule: The dose and administration schedule may be suboptimal. It is essential to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose.
-
Target Engagement: It is important to verify that the compound is reaching the tumor and engaging with its target, PD-L1. This can be assessed by measuring downstream biomarkers of PD-1/PD-L1 pathway inhibition.
-
Tumor Microenvironment: The tumor microenvironment in your in vivo model may lack the necessary immune components for an effective anti-tumor response. Ensure your model has appropriate immune cell infiltration.
Experimental Workflow for In Vivo Efficacy Studies:
References
- 1. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
How to prevent BMS-1001 hydrochloride precipitation in media
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding the handling of BMS-1001 hydrochloride to prevent precipitation in experimental media.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially introducing cytotoxic effects. The following guide addresses common precipitation issues in a question-and-answer format.
| Question | Answer |
| What should I do if I see precipitation immediately after adding the this compound stock solution to my media? | This often indicates that the local concentration exceeded the compound's solubility limit during dilution. To resolve this: • Increase the volume of the media before adding the stock solution. • Add the stock solution drop-wise while gently vortexing or swirling the media to ensure rapid and even dispersion. • Pre-warm the media to 37°C before adding the compound, as solubility is often temperature-dependent.[1] |
| My media appears cloudy or turbid after adding the compound. Is this precipitation? | Cloudiness or turbidity can be a sign of fine particulate precipitation.[1] However, it could also indicate microbial contamination. • Examine a sample under a microscope. Chemical precipitates often appear as crystalline or amorphous particles, which are distinct from motile bacteria or budding yeast. • If precipitation is confirmed, follow the steps to lower the final concentration or improve the dilution technique. |
| The solution is clear initially, but precipitation occurs after incubation. What is happening? | This delayed precipitation can be caused by several factors: • Temperature Change: Solubility can decrease as the media equilibrates to incubator temperatures if it was warmer during preparation. • pH Shift: The pH of cell culture media can change in a CO2 incubator. Ensure your media is properly buffered for the CO2 concentration being used.[1] • Compound Instability: The compound may not be stable in the aqueous media over the duration of the experiment. Consider performing a stability test at 37°C for your experimental timeframe. |
| I've tried lowering the concentration, but I still see precipitation. What else can I do? | If precipitation persists at your desired concentration, consider the following: • Re-evaluate your stock solution. Ensure it is fully dissolved and has not been stored improperly. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] • Use a co-solvent system. For challenging compounds, formulations including agents like PEG300 and Tween 80 can improve solubility in aqueous solutions.[2] However, the effects of these co-solvents on your specific cell line should be validated. • Test a different media formulation. Components in media, such as proteins in serum, can interact with the compound and affect its solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound? A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][4] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[5]
Q2: What is the solubility of this compound? A2: The reported solubility in DMSO varies between sources. It is advisable to perform a solubility test to confirm the limit in your specific batch and solvent. For in-vitro experiments, preparing a high-concentration stock in DMSO and then diluting it into your aqueous media is the standard procedure.
Q3: How should I store this compound powder and stock solutions? A3: The solid powder should be stored at -20°C for long-term stability (months to years).[3][6] Stock solutions in DMSO should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for long-term storage (up to one year) or -20°C for shorter periods (one month).[2][5]
Q4: What is the maximum concentration of DMSO that is safe for my cells? A4: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration in your media as low as possible, typically ≤0.1%, and to always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Quantitative Data: Solubility of BMS-1001
The solubility of BMS-1001 can vary based on the solvent, temperature, and whether it is the free base or hydrochloride salt form. The data below is for the hydrochloride form.
| Solvent/System | Reported Solubility | Source |
| DMSO | 11.5 mg/mL (18.22 mM) | TargetMol[2] |
| DMSO | 12.5 mg/mL | AbMole BioScience[7] |
| DMSO | 50 mg/mL (84.08 mM) (in fresh DMSO) | Selleck Chemicals[5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.58 mM) | TargetMol[2] |
Note: Sonication or gentle warming may be required to achieve maximum solubility.[2]
Experimental Protocol: Determining Maximum Soluble Concentration in Media
This protocol allows you to determine the empirical solubility limit of this compound in your specific cell culture medium.
Objective: To find the highest concentration of this compound that remains in solution in a chosen cell culture medium at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator or water bath at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 20 mM). Ensure it is fully dissolved. Gentle warming (37°C) and vortexing can aid dissolution.[1]
-
Pre-warm Media: Place an aliquot of your cell culture medium in an incubator or water bath to pre-warm it to 37°C.[1]
-
Prepare Serial Dilutions:
-
Set up a series of sterile microcentrifuge tubes, each containing 500 µL of the pre-warmed media.
-
Prepare the highest desired concentration by adding the appropriate amount of stock solution to the first tube. For example, to make a 100 µM solution from a 20 mM stock, perform a 1:200 dilution (e.g., 2.5 µL of stock into 497.5 µL of media).
-
Vortex gently immediately after adding the stock solution.
-
Perform 2-fold serial dilutions by transferring 250 µL from the highest concentration tube to the next tube containing 250 µL of media, mixing well, and repeating down the series.
-
-
Incubate and Observe:
-
Incubate the tubes at 37°C for a period relevant to your experiment's duration (e.g., 2 hours, 24 hours).
-
After incubation, visually inspect each tube for any signs of cloudiness or precipitate.
-
Confirm observations by placing a small aliquot from each tube onto a slide and examining it under a microscope.
-
-
Determine Solubility Limit: The highest concentration that remains clear and free of visible precipitate under the microscope is the maximum working concentration for your experimental conditions.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action for BMS-1001, a PD-1/PD-L1 interaction inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound supplier | CAS No 2113650-04-5| PD-1/PD-L1 interaction Inhibitor| AOBIOUS [aobious.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. abmole.com [abmole.com]
BMS-1001 hydrochloride cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-1001 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active small-molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint.[1][2] It binds to human PD-L1, blocking its interaction with PD-1.[1][3][4] This alleviates the inhibitory effect of PD-L1 on T-cell receptor-mediated activation of T-lymphocytes, thereby restoring T-cell activity against cancer cells.[1][3][4][5]
Q2: What is the reported cytotoxicity of this compound?
A2: BMS-1001 has been shown to have significantly lower cytotoxicity compared to earlier generation BMS compounds.[3] Studies in modified Jurkat T cells (Effector Cells) have demonstrated a considerably higher EC50 value for cytotoxicity compared to its effective concentration for PD-1/PD-L1 inhibition.[3]
Q3: How does BMS-1001 induce the dimerization of PD-L1?
A3: BMS-1001 binds to a hydrophobic pocket on the surface of PD-L1. This binding induces a conformational change in PD-L1, promoting the formation of a stable dimer.[3][6] This dimerization is a key aspect of its mechanism for inhibiting the PD-1/PD-L1 interaction.[6]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO.[2][7] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month.[1] For in vivo studies, a common formulation involves a sequential mixture of DMSO, PEG300, Tween-80, and saline.[1][2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity observed in cell-based assays.
-
Possible Cause 1: Incorrect solvent concentration.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. High concentrations of DMSO can be cytotoxic to many cell lines.
-
-
Possible Cause 2: Extended incubation time.
-
Troubleshooting Step: The provided cytotoxicity data is based on a 48-hour incubation.[3] If your experimental protocol requires longer incubation periods, consider performing a time-course experiment to determine the optimal, non-toxic incubation time for your specific cell line.
-
-
Possible Cause 3: Cell line sensitivity.
-
Troubleshooting Step: The reported low toxicity is for Jurkat T cells and modified CHO-K1 cells.[3] Different cell lines may have varying sensitivities to BMS-1001. It is advisable to perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line before proceeding with functional assays.
-
Issue 2: Compound precipitation in aqueous solutions.
-
Possible Cause 1: Poor solubility in aqueous media.
-
Troubleshooting Step: BMS-1001 is a hydrophobic molecule.[6] When preparing working solutions from a DMSO stock, ensure rapid and thorough mixing into the aqueous medium. Sonication can aid in dissolution.[2][7] For in vivo preparations, follow the recommended formulation protocols precisely, adding co-solvents sequentially.[1][2]
-
-
Possible Cause 2: Temperature effects.
Issue 3: Inconsistent or lower than expected activity in functional assays.
-
Possible Cause 1: Suboptimal compound concentration.
-
Troubleshooting Step: The effective concentration of BMS-1001 can be dependent on the concentration of soluble PD-L1 (sPD-L1) or the expression level of membrane-bound PD-L1 in your assay. At high concentrations of sPD-L1, a molar excess of BMS-1001 may be required to fully restore T-cell activation.[3] Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Step: Ensure that stock solutions have been stored correctly at -80°C or -20°C and have not undergone multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Issues with the cell-based assay system.
-
Troubleshooting Step: Verify the expression of PD-1 on your effector cells and PD-L1 on your target cells. Also, confirm the functionality of your reporter system (e.g., luciferase activity) in response to a known stimulus.
-
Data Presentation
Table 1: Cytotoxicity of BMS Compounds in Jurkat T cells
| Compound | EC50 (μM) |
| BMS-1001 | 33.4 |
| BMS-1166 | 40.5 |
| BMS-37 | 3 - 6 |
| BMS-242 | 3 - 6 |
Data from a 48-hour incubation period.[3]
Experimental Protocols
1. In Vitro T-cell Activation Assay with Soluble PD-L1
-
Objective: To evaluate the ability of BMS-1001 to block the inhibitory effect of soluble PD-L1 (sPD-L1) on T-cell activation.
-
Materials:
-
96-well flat-bottom plates
-
Anti-CD3 antibody
-
Recombinant human sPD-L1
-
Effector Cells (ECs): Jurkat T cells expressing PD-1 and an NFAT-luciferase reporter
-
This compound
-
Luciferase assay system
-
-
Procedure:
-
Coat 96-well plates overnight at 4°C with 5 µg/ml of anti-CD3 antibody in PBS.
-
Wash the plates three times with PBS and air dry.
-
Prepare solutions of sPD-L1 (final concentration of 10 µg/ml) with varying concentrations of BMS-1001 (e.g., 0.12, 0.3, 1.2, and 3 µM) or DMSO control.
-
Add 15 µl of the sPD-L1/BMS-1001 solutions to each well.
-
Dilute Effector Cells to 50,000 cells/ml and add 60 µl to each well.
-
Incubate the plate for 24 hours.
-
Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.[5]
-
2. Cytotoxicity Assay
-
Objective: To determine the concentration of BMS-1001 that is toxic to a specific cell line.
-
Materials:
-
Jurkat T cells (or other cell line of interest)
-
This compound
-
Cell culture medium
-
Metabolic activity assay kit (e.g., MTT, XTT)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of BMS-1001 in cell culture medium.
-
Add the different concentrations of BMS-1001 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48 hours.
-
Perform a metabolic activity assay according to the manufacturer's protocol to assess cell viability.
-
Calculate the EC50 value from the dose-response curve.[3]
-
Mandatory Visualizations
Caption: BMS-1001 blocks the PD-1/PD-L1 inhibitory pathway.
Caption: Workflow for in vitro T-cell activation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-1001 | PD-1/PD-L1 | TargetMol [targetmol.com]
Technical Support Center: Enhancing the In Vivo Efficacy of BMS-1001 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of BMS-1001 hydrochloride, a potent, orally active small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2][3][4][5][6] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an immune checkpoint inhibitor that targets the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) pathway.[1][2][4] It binds to PD-L1, preventing its interaction with the PD-1 receptor on T-cells.[1][3][4] This blockade disrupts the inhibitory signal that tumor cells use to evade the immune system, thereby restoring T-cell activity against cancer cells.[7][8][9]
Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?
A2: Like many small molecule inhibitors, this compound's efficacy in vivo can be hampered by challenges related to its physicochemical properties. A primary obstacle is its poor aqueous solubility, which can lead to low oral bioavailability and variable exposure in animal models.[10][11][12][13][14] Overcoming this requires careful formulation development.
Q3: How can I improve the oral bioavailability of this compound?
A3: Enhancing oral bioavailability starts with an optimized formulation. Due to its low aqueous solubility, this compound typically requires a formulation that includes a combination of solvents and excipients to improve its dissolution and absorption in the gastrointestinal tract.[10][11][12] Common strategies include the use of co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), and lipids.[10][12]
Q4: Are there any known toxicities associated with this compound?
A4: In vitro studies have indicated that BMS-1001 exhibits low toxicity towards various cell lines.[3] However, in vivo toxicity can be influenced by the formulation, dose, and animal model. It is crucial to conduct a maximum tolerated dose (MTD) study to establish a safe dose range for efficacy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides actionable troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in efficacy between animals in the same group. | - Inconsistent formulation or administration.- Poor aqueous solubility leading to variable absorption.[10][11] | - Optimize Formulation: Experiment with different vehicle compositions to enhance solubility.[10][12]- Ensure Homogeneity: If using a suspension, ensure it is uniformly dispersed before each administration.- Standardize Administration: Maintain a consistent oral gavage technique and ensure the accuracy of the dosing volume for each animal's body weight.[15] |
| Lack of expected efficacy at the administered dose. | - Insufficient drug exposure due to poor bioavailability.- Rapid metabolism or clearance of the compound. | - Conduct a Pilot Pharmacokinetic (PK) Study: Determine the plasma concentration of this compound over time to assess exposure.- Increase Dose: If the compound is well-tolerated, consider a dose-escalation study.- Modify Formulation: A different formulation may improve absorption and exposure.[10][12] |
| Unexpected toxicity or adverse effects. | - Compound toxicity at the administered dose.- Toxicity of the vehicle/formulation.- Off-target effects. | - Include a Vehicle-Only Control Group: This will help differentiate between compound-related and vehicle-related toxicity.- Perform a Dose-De-escalation Study: Reduce the dose to a level that is not toxic.- Review Formulation Components: Ensure all excipients are well-tolerated at the administered concentrations. |
| Precipitation of the compound in the formulation. | - The compound has limited solubility in the chosen vehicle.[16][17] | - Incorporate a Co-solvent: Use a small percentage of a co-solvent like DMSO to aid dissolution before adding the aqueous component.[4]- Use Surfactants: Surfactants like Tween 80 can help to maintain the compound in solution or suspension.[10]- Gentle Warming and Sonication: These techniques can sometimes help to dissolve the compound, but stability should be confirmed. |
Experimental Protocols
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: PD-1/PD-L1 signaling and BMS-1001 HCl inhibition.
In Vivo Formulation Preparation Protocol
This protocol provides a general guideline for preparing a formulation of this compound for oral administration in mice. Note: This is a starting point, and optimization may be required based on experimental observations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. For example, a 50 mg/mL stock solution.
-
Add Co-solvent: To the DMSO stock solution, add PEG300 and mix thoroughly until a clear solution is obtained.
-
Add Surfactant: Add Tween 80 to the solution and mix well.
-
Add Saline: Slowly add sterile saline to the mixture while continuously vortexing or stirring to reach the final desired concentration.
-
Final Formulation: The final formulation should be a clear solution or a homogenous suspension. It is recommended to prepare the formulation fresh daily.
Example Formulation:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
This formulation is a common starting point for poorly soluble compounds intended for oral administration in preclinical studies.[4]
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a tumor-bearing mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to BMS-1001 Hydrochloride
Welcome to the technical support center for BMS-1001 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to cancer cell resistance to this small molecule PD-L1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small molecule inhibitor of the programmed cell death-ligand 1 (PD-L1). It binds to PD-L1, preventing its interaction with the PD-1 receptor on T-cells.[1][2][3] This blockade disrupts the inhibitory signal that cancer cells use to evade the immune system, thereby restoring T-cell activation and anti-tumor immunity. Additionally, BMS-1001 has been shown to induce the dimerization of PD-L1, which may further contribute to its inhibitory function.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential reasons?
A2: Reduced sensitivity, or resistance, to this compound can arise from various intrinsic (pre-existing) or acquired (developed during treatment) mechanisms within the cancer cells or the tumor microenvironment. These can include:
-
Alterations in the Target (PD-L1): While not specifically documented for BMS-1001, mutations in the PD-L1 gene (CD274) could potentially alter the binding site of the drug, reducing its efficacy.
-
Downregulation of PD-L1 Expression: Cancer cells may decrease the expression of PD-L1 on their surface, reducing the availability of the drug's target.
-
Upregulation of Alternative Immune Checkpoints: Cancer cells can compensate for the blockade of the PD-1/PD-L1 axis by upregulating other inhibitory checkpoints, such as T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) and Lymphocyte-activation gene 3 (LAG-3).
-
Defects in Antigen Presentation Machinery: Mutations or downregulation of components of the antigen presentation pathway, such as β2-microglobulin (B2M), can prevent T-cells from recognizing cancer cells, rendering the restoration of T-cell activity by BMS-1001 ineffective.
-
Alterations in the Interferon-gamma (IFN-γ) Signaling Pathway: The IFN-γ pathway is a key regulator of PD-L1 expression. Mutations in genes like JAK1 or JAK2 can lead to a loss of IFN-γ signaling, resulting in decreased PD-L1 expression and resistance to PD-L1 blockade.
Q3: How can I determine if my cells have developed resistance to this compound?
A3: You can assess resistance by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase (fold-change) in the IC50 value of your treated cells compared to the parental (sensitive) cell line indicates the development of resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential resistance mechanisms to this compound in your cancer cell experiments.
Problem 1: Decreased efficacy of this compound in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm IC50 Shift: Perform a dose-response experiment with a wide range of this compound concentrations on both your experimental cells and the parental cell line. A rightward shift in the dose-response curve and a significant increase in the IC50 value confirms resistance. 2. Analyze PD-L1 Expression: Assess PD-L1 protein levels via Western Blot and cell surface expression via Flow Cytometry. A decrease in PD-L1 expression may indicate a mechanism of resistance. 3. Investigate Alternative Checkpoints: Evaluate the expression of other immune checkpoint proteins such as TIM-3 and LAG-3 by Western Blot or Flow Cytometry. Upregulation of these proteins could suggest a compensatory resistance mechanism. |
| Incorrect drug concentration or degradation | 1. Verify Stock Solution: Prepare a fresh stock solution of this compound. 2. Confirm Drug Activity: Test the fresh stock on a known sensitive cell line to ensure its potency. |
Problem 2: Inconsistent results in T-cell co-culture assays.
| Possible Cause | Troubleshooting Steps |
| Alterations in cancer cell antigen presentation | 1. Assess MHC Class I Expression: Analyze the surface expression of MHC Class I molecules on your cancer cells using Flow Cytometry. A decrease in MHC Class I expression could impair T-cell recognition. 2. Sequence Key Genes: If possible, sequence genes involved in antigen presentation, such as B2M, to check for mutations. |
| Changes in the tumor microenvironment (in vivo studies) | 1. Analyze Immune Cell Infiltrate: In tumor samples, use immunohistochemistry or flow cytometry to characterize the immune cell populations. An increase in regulatory T-cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can contribute to an immunosuppressive environment. |
Data Presentation
The following tables provide illustrative quantitative data for small molecule PD-L1 inhibitors. Note that this data is representative and may not directly reflect the values for this compound in your specific cell line.
Table 1: Illustrative IC50 Values for Small Molecule PD-L1 Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Cancer Cell Line | Small Molecule PD-L1 Inhibitor | 50 | - |
| Resistant Cancer Cell Line | Small Molecule PD-L1 Inhibitor | 500 | 10 |
Table 2: Representative Changes in Immune Checkpoint Expression in Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Fold Change |
| PD-L1 | 1.0 | 0.4 | -2.5 |
| TIM-3 | 1.0 | 3.5 | +3.5 |
| LAG-3 | 1.0 | 4.2 | +4.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for PD-L1, TIM-3, and LAG-3
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 1.5-2 hours.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PD-L1, TIM-3, LAG-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Flow Cytometry for Cell Surface PD-L1
-
Cell Preparation: Harvest 1x10^6 cells per sample and wash with FACS buffer (PBS with 2% FBS).
-
Fc Block: Block Fc receptors by incubating cells with Fc block reagent for 10 minutes at 4°C.
-
Staining: Add a fluorochrome-conjugated anti-PD-L1 antibody and incubate for 30 minutes at 4°C in the dark. Include an isotype control.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity.
T-cell Co-culture Assay
-
Target Cell Plating: Plate the cancer cells (parental or resistant) in a 96-well plate and allow them to adhere overnight.
-
T-cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup: Add the PBMCs to the cancer cells at an effector-to-target (E:T) ratio of 10:1.
-
Treatment: Add this compound at various concentrations to the co-culture.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Analysis of T-cell Activation:
-
Cytokine Release: Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
Cytotoxicity: Measure cancer cell lysis using a lactate (B86563) dehydrogenase (LDH) assay or by flow cytometry-based methods.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: PD-1/PD-L1 signaling and key resistance mechanisms.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for BMS-1001 resistance.
Logical Relationships in Resistance Mechanisms
Caption: Logical flow of resistance development.
References
- 1. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
BMS-1001 hydrochloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of BMS-1001 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least three to four years.[2] For short-term storage (days to weeks), it can be kept at 0 - 4°C in a dry and dark environment.[3]
Q2: What are the recommended storage conditions for this compound in solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage (up to 1 year), these aliquots should be stored at -80°C.[1][2] For shorter periods (up to 1 month), storage at -20°C is acceptable.[2][4]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO.[1] For in vivo experiments, a common formulation involves a mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[1] It is recommended to prepare these working solutions fresh on the day of use.[4]
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur, especially with aqueous dilutions. If you observe this, sonication or gentle heating can help redissolve the compound.[1][4] When preparing formulations for in vivo studies, ensure each solvent is added sequentially and the compound is fully dissolved before adding the next solvent.[1] Using fresh, anhydrous DMSO is also crucial as moisture can reduce solubility.[2]
Q5: I suspect my this compound has degraded. What are the common signs of degradation?
While specific degradation products for this compound are not widely reported in the literature, general signs of chemical degradation can include:
-
A change in the physical appearance (color or texture) of the solid compound.
-
The appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) of your sample.
-
A decrease in the expected peak area of the parent compound in your chromatogram.
-
A loss of biological activity in your experiments compared to a fresh batch.
If you suspect degradation, it is recommended to use a fresh vial of the compound.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Stability | Reference(s) |
| Solid Powder | -20°C | Long-term (months to years) | ≥ 3-4 years | [1][2][3] |
| 0 - 4°C | Short-term (days to weeks) | Stable for a few weeks | [3] | |
| In Solvent (Stock Solution) | -80°C | Long-term | Up to 1 year | [1][2] |
| -20°C | Short-term | Up to 1 month | [2][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥ 11.5 mg/mL (18.22 mM) | Sonication may be required. Use fresh, anhydrous DMSO. | [1][2] |
| In vivo formulation | ≥ 1.25 mg/mL (1.98 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh. | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 631.11 g/mol ). For example, for 1 mL of a 10 mM solution, weigh 6.31 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
Protocol 2: Preparation of this compound for In Vivo Administration
This is an example protocol and may require optimization for your specific experimental needs.
-
Prepare Stock Solution: Start with a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Add PEG300: In a sterile tube, add the required volume of the DMSO stock solution to PEG300. For example, to prepare 1 mL of a 1.25 mg/mL final solution, add 100 µL of the 12.5 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80: To the DMSO/PEG300 mixture, add Tween-80. Following the example, add 50 µL of Tween-80 and mix until the solution is clear.
-
Add Saline: Finally, add saline to the mixture to reach the final volume. In this example, add 450 µL of saline.
-
Final Mix: Mix the final solution thoroughly. This solution should be prepared fresh on the day of use.
Visual Guides
Caption: Workflow for preparing this compound for in vivo experiments.
Caption: A decision-making flowchart for troubleshooting common experimental issues.
Caption: Mechanism of action of BMS-1001 in the PD-1/PD-L1 signaling pathway.
References
Navigating Inconsistent In Vitro Results with BMS-1001 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with BMS-1001 hydrochloride. Our aim is to help you achieve consistent and reliable data in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, small-molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint interaction.[1][2][3] It binds to human PD-L1, preventing its association with the PD-1 receptor on T-cells.[1][4] This action blocks the inhibitory signal, thereby restoring T-cell activation that may have been suppressed by PD-L1.[2][5][6]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[5][7][8] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the compound's solubility.[5] Aliquot stock solutions to avoid repeated freeze-thaw cycles; these aliquots can be stored at -80°C for up to a year.[5]
Q3: At what concentrations should I use this compound in my cell-based assays?
The effective concentration of this compound can vary depending on the cell line and assay system. Published studies have reported using concentrations in the range of 0.12 µM to 3 µM for T-cell activation assays.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic to cells?
BMS-1001 has been reported to exhibit low toxicity towards various tested cell lines.[1][2][4][6] However, at higher concentrations, cytotoxic effects may be observed. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to rule out any confounding effects of cell death on your results.
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Results Between Experiments
High variability in in vitro assays can stem from several factors, from reagent handling to experimental setup.[9][10]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Preparation | Ensure this compound is fully dissolved. Use fresh, high-quality DMSO for stock solutions, as moisture can impact solubility.[5] Prepare fresh dilutions from a concentrated stock for each experiment. |
| Cell Culture Variability | Maintain consistent cell culture conditions, including media composition, passage number, and cell density.[9] Variations in cell health and passage number can significantly impact experimental outcomes. |
| Reagent Batch-to-Batch Variation | If possible, use the same batch of critical reagents (e.g., FBS, cytokines, antibodies) throughout a series of experiments to minimize variability.[9] |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent reagent delivery.[11] |
Issue 2: Lower Than Expected Activity of this compound
Observing a weaker-than-expected effect of the compound can be a frustrating roadblock.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Improper storage can lead to compound degradation. Store the solid compound and stock solutions as recommended (-20°C for solid, -80°C for aliquoted stock).[5] Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | The incubation time may be insufficient for the compound to exert its effect. Consider extending the incubation period. Also, verify that the concentration range used is appropriate for your specific cell system. |
| Low PD-L1 Expression | The cell line used may not express sufficient levels of PD-L1 for BMS-1001 to have a measurable effect. Confirm PD-L1 expression on your target cells using techniques like flow cytometry or western blotting. |
| Presence of Interfering Substances | Components in the serum or media could potentially interfere with the compound's activity. If feasible, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.[11] |
Issue 3: Unexpected or Off-Target Effects
While BMS-1001 is designed to be a specific PD-1/PD-L1 inhibitor, off-target effects can sometimes occur, especially at higher concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations can sometimes lead to non-specific binding and off-target effects. Perform a careful dose-response analysis to identify the lowest effective concentration. |
| Contamination of Compound | Ensure the purity of your this compound. If in doubt, obtain a new batch from a reputable supplier. |
| DMSO Vehicle Effects | High concentrations of DMSO can have independent effects on cells. Ensure that the final DMSO concentration in your experimental wells is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%). |
Experimental Protocols & Data
Summary of In Vitro Activity
| Parameter | Value | Assay Type |
| IC₅₀ | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) binding assay[1][4][8][12] |
| EC₅₀ | 253 nM | PD-1/PD-L1 interaction inhibition[5] |
Key Experimental Protocol: T-Cell Activation Assay
This protocol is a generalized summary based on commonly used methods.[5]
-
Plate Coating: Coat a 96-well plate with an anti-CD3 antibody (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with PBS to remove unbound antibodies.
-
Cell Seeding: Seed PD-1 effector cells (e.g., Jurkat T-cells engineered to express PD-1 and a reporter like luciferase) at a density of 5 x 10⁴ cells per well.
-
Treatment: Add recombinant human soluble PD-L1 (sPD-L1) to the wells, followed by the addition of varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Readout: Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions. An increase in signal indicates a reversal of PD-L1-mediated inhibition.
Visualizing the Science
Signaling Pathway of PD-1/PD-L1 Inhibition by BMS-1001
Caption: BMS-1001 blocks the PD-L1/PD-1 interaction, inhibiting the negative signal and promoting T-cell activation.
Experimental Workflow for a T-Cell Activation Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. targetmol.com [targetmol.com]
- 9. cmdclabs.com [cmdclabs.com]
- 10. study.com [study.com]
- 11. siriusgenomics.com [siriusgenomics.com]
- 12. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: BMS-1001 Hydrochloride Dosage Adjustment for In Vivo Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and frequently asked questions (FAQs) regarding the dosage adjustment of BMS-1001 hydrochloride for various in vivo tumor models. Our aim is to equip researchers with the necessary knowledge to design and execute successful preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small-molecule inhibitor of the programmed cell death-ligand 1 (PD-L1) and programmed cell death protein 1 (PD-1) immune checkpoint interaction.[1] It functions by binding to PD-L1, which blocks its interaction with the PD-1 receptor on T-cells.[1][2] This blockade disrupts the inhibitory signal that cancer cells use to evade the immune system, thereby restoring T-cell activation and promoting an anti-tumor immune response. A key feature of its mechanism is the induction of PD-L1 dimerization on the cell surface.
Q2: What is the recommended starting dose for this compound in a new tumor model?
A2: Currently, there is a lack of publicly available, specific in vivo dosage information for this compound across a wide range of tumor models. However, based on preclinical studies of similar small-molecule PD-L1 inhibitors, a common starting point for oral administration in syngeneic mouse models is in the range of 30-60 mg/kg, administered once or twice daily. For instance, a similar compound, PCC0208025 (BMS202), showed anti-tumor effects in a B16-F10 melanoma model at doses of 30 mg/kg and 60 mg/kg administered orally twice daily.[3] It is crucial to perform a dose-escalation study to determine the optimal and maximum tolerated dose (MTD) for your specific tumor model and animal strain.
Q3: How should I formulate this compound for oral administration in mice?
A3: A common vehicle for formulating this compound for oral gavage is a suspension in a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The concentration of the compound in the vehicle should be calculated based on the desired dose (mg/kg) and the administration volume, which is typically 100-200 µL per mouse. Another suggested formulation for in vivo oral administration involves creating a stock solution in DMSO, which is then sequentially mixed with PEG300, Tween-80, and saline.[1] For example, a 1.25 mg/mL solution can be prepared by taking a 12.5 mg/mL DMSO stock solution and mixing it with PEG300, Tween-80, and saline. It is recommended to prepare the working solution fresh on the day of use.
Q4: What are the key parameters to monitor during an in vivo efficacy study with this compound?
A4: During an in vivo study, it is essential to monitor the following:
-
Tumor Growth: Measure tumor volume using calipers every 2-3 days. A common formula for calculating tumor volume is (Length x Width²)/2.
-
Body Weight: Record the body weight of the animals at each tumor measurement to monitor for signs of toxicity. Significant body weight loss (>15-20%) may indicate the need for dose reduction or cessation of treatment.
-
Clinical Observations: Daily monitor the general health and behavior of the animals for any signs of distress or adverse effects.
-
Survival: In survival studies, monitor the animals until they reach a predetermined endpoint, such as a specific tumor volume or the appearance of clinical signs requiring euthanasia.
Q5: What should I do if I don't observe a significant anti-tumor effect?
A5: If you are not observing the expected anti-tumor efficacy, consider the following troubleshooting steps:
-
Dose Escalation: If no toxicity was observed at the initial dose, a carefully planned dose-escalation study can be performed to determine if a higher dose is more effective.
-
Combination Therapy: this compound may exhibit synergistic effects when combined with other anti-cancer agents, such as chemotherapy or other immunotherapies. Preclinical studies with other PD-1/PD-L1 inhibitors have shown enhanced efficacy in combination regimens.
-
Tumor Model Selection: The expression of PD-L1 in the tumor microenvironment can influence the efficacy of PD-1/PD-L1 inhibitors. Ensure that the chosen tumor model has appropriate PD-L1 expression levels. It is also important to consider the overall immunogenicity of the tumor model.
-
Dosing Schedule and Route: While oral administration is common, the dosing frequency and timing might influence efficacy. A study on a similar small molecule inhibitor, BMS-1, in a B16/BL6 melanoma model suggested that the timing of administration based on the diurnal expression of PD-1 on tumor-associated macrophages could enhance anti-tumor efficacy.[4]
Data on In Vitro Activity of BMS-1001
The following table summarizes the in vitro activity of BMS-1001 from various studies. This data can be useful for in vitro to in vivo correlation and for designing initial in vitro experiments.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC₅₀ | 2.25 nM | N/A | [1] |
| PD-1/PD-L1 Interaction Inhibition | EC₅₀ | 253 nM | Cell-free assay | [5] |
| T-cell Activation Assay (Luciferase Reporter) | EC₅₀ | Three-digit nanomolar range | Jurkat T-lymphocytes | [6] |
| Cytotoxicity Assay | EC₅₀ | 33.4 µM | Jurkat T-cells | [6] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for evaluating the antitumor efficacy of this compound.
-
Animal Model and Cell Line:
-
Use 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line.
-
Select a syngeneic tumor cell line with known PD-L1 expression (e.g., MC38 for colon adenocarcinoma, B16-F10 for melanoma).
-
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 0.5 x 10⁶ to 1 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Randomization and Treatment:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation for oral gavage as described in the FAQs.
-
Administer the compound or vehicle control orally at the determined dose and schedule (e.g., daily for 14-21 days).
-
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the mice daily for clinical signs of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., >2000 mm³) or if significant toxicity is observed.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze survival data using Kaplan-Meier curves.
-
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Small Molecule Inhibitor Toxicity in Animal Studies with BMS-1001 Hydrochloride as a Case Study
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of small molecule inhibitors, using the hypothetical compound BMS-1001 hydrochloride as an example.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in assessing the in vivo toxicity of a new small molecule inhibitor like this compound?
A1: The initial assessment typically begins with acute toxicity studies to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. This is often followed by dose-range finding studies and then repeated-dose toxicity studies of varying durations (e.g., 14 or 28 days) to understand the effects of longer-term exposure.[1][2]
Q2: How do I select the appropriate animal species for my toxicology studies?
A2: Species selection is a critical step and should be based on factors such as the compound's metabolic profile and the pharmacological relevance of the target in the animal model.[3][4] For small molecules, studies are typically conducted in both a rodent (e.g., rat, mouse) and a non-rodent species (e.g., dog, minipig).[4][5]
Q3: What are the key parameters to monitor during an in vivo toxicity study?
A3: Key parameters include:
-
Clinical Observations: Daily monitoring for any changes in behavior, appearance, and signs of illness.
-
Body Weight: Measured at least weekly to assess general health.[6]
-
Food and Water Consumption: Monitored to detect any effects on appetite or hydration.[6]
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to evaluate effects on blood cells, organ function (especially liver and kidney), and metabolic parameters.[5][6]
-
Ophthalmological Examinations: Conducted at the beginning and end of the study to detect any ocular toxicity.[6]
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are examined microscopically for any pathological changes.[7][8]
Q4: How do I interpret elevated liver enzymes (ALT, AST) in my study?
A4: Elevated ALT (alanine aminotransferase) and AST (aspartate aminotransferase) are common indicators of hepatocellular injury.[9][10] However, it's crucial to consider the magnitude of the increase, the dose-response relationship, and any accompanying histopathological findings in the liver to determine the clinical significance.[11][12] Mild elevations without corresponding tissue damage may not be considered adverse.[11]
Q5: What should I do if I observe unexpected mortality in my study?
A5: Unexpected mortality is a serious event and requires immediate action. The cause of death should be investigated through a thorough necropsy and, if necessary, histopathology.[13][14] The study protocol and procedures should be reviewed to identify any potential contributing factors. It is crucial to report the event to the Institutional Animal Care and Use Committee (IACUC).[14]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Pharmacokinetic (PK) Profile
Symptoms:
-
High variability in plasma drug concentrations between animals in the same dose group.
-
Lower than expected drug exposure (AUC).
-
Non-linear dose-exposure relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor drug formulation or solubility | - Re-evaluate the vehicle for solubility and stability. Consider alternative vehicles or the use of solubilizing agents. - Ensure the formulation is homogenous before each administration.[15][16] |
| Inaccurate dosing | - Verify the calibration of dosing equipment. - Ensure proper administration technique (e.g., correct gavage placement). |
| First-pass metabolism | - Investigate the metabolic stability of the compound in liver microsomes or hepatocytes from the chosen species. |
| Gastrointestinal instability or poor absorption | - Assess the compound's stability at different pH levels to simulate the GI tract. - Consider alternative routes of administration if oral bioavailability is consistently low. |
Issue 2: Injection Site Reactions
Symptoms:
-
Swelling, redness, or inflammation at the injection site.
-
Ulceration or necrosis at the injection site.
-
Animal discomfort upon injection.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Irritating vehicle or formulation | - Test the vehicle alone in a small group of animals to assess its local tolerance. - Adjust the pH and osmolality of the formulation to be more physiologically compatible.[17] - Consider alternative, less irritating vehicles. |
| Improper injection technique | - Ensure personnel are properly trained in the correct injection method for the chosen route and species.[18] - Rotate injection sites if multiple administrations are required. |
| High injection volume or concentration | - Reduce the injection volume by preparing a more concentrated formulation, if possible. - If reducing volume is not feasible, consider splitting the dose into multiple injections at different sites. |
| Microbial contamination | - Ensure sterile preparation and handling of the formulation. |
Issue 3: Unexpected Clinical Signs or Adverse Events
Symptoms:
-
Lethargy, hunched posture, or rough coat.
-
Significant weight loss.
-
Seizures, tremors, or other neurological signs.
-
Diarrhea or vomiting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Target-related toxicity | - Review the known pharmacology of the drug target and its expression in different tissues. - Consider whether the observed signs are an exaggerated pharmacological effect. |
| Off-target toxicity | - Evaluate the compound's selectivity against a panel of related targets. |
| Metabolite-induced toxicity | - Identify the major metabolites of the compound and assess their potential toxicity. |
| Vehicle-induced effects | - Always include a vehicle control group to differentiate drug effects from vehicle effects.[15] |
| Immediate Action | - Consult with the veterinary staff to provide appropriate supportive care to the animals. - Document all observations meticulously. - Report the adverse events to the IACUC.[14] |
Data Presentation
Table 1: Illustrative Hematology Data from a 28-Day Rodent Toxicity Study
| Parameter | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| White Blood Cell (WBC) (10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.1 | 7.9 ± 1.3 | 6.1 ± 0.9 |
| Red Blood Cell (RBC) (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.9 ± 0.4 | 6.2 ± 0.5 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 14.9 ± 1.2 | 14.5 ± 0.9 | 13.2 ± 0.8 |
| Hematocrit (%) | 45.3 ± 3.1 | 44.8 ± 3.5 | 43.5 ± 2.9 | 39.6 ± 2.5 |
| Platelets (10³/µL) | 850 ± 150 | 830 ± 160 | 810 ± 140 | 750 ± 130 |
| *Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation. This is illustrative data and not actual results for this compound. |
Table 2: Illustrative Clinical Chemistry Data from a 28-Day Rodent Toxicity Study
| Parameter | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 50 ± 12 | 85 ± 20 | 250 ± 50 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 90 ± 18 | 150 ± 30 | 400 ± 70 |
| Alkaline Phosphatase (ALP) (U/L) | 200 ± 40 | 210 ± 45 | 230 ± 50 | 280 ± 60 |
| Total Bilirubin (mg/dL) | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.2 | 0.8 ± 0.3 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 5 | 22 ± 6 | 25 ± 7 | 45 ± 10 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.0 ± 0.3 |
| *Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation. This is illustrative data and not actual results for this compound. |
Table 3: Illustrative Histopathological Findings
| Organ | Finding | Incidence (Vehicle, Low, Mid, High Dose) | Severity |
| Liver | Hepatocellular hypertrophy | 0/10, 2/10, 8/10, 10/10 | Minimal to Mild |
| Single-cell necrosis | 0/10, 0/10, 3/10, 7/10 | Minimal | |
| Kidney | Tubular degeneration | 0/10, 0/10, 1/10, 5/10 | Minimal |
| Spleen | Lymphoid depletion | 0/10, 0/10, 4/10, 9/10 | Mild to Moderate |
| This is illustrative data and not actual results for this compound. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.[19][20]
Animals: Young adult, healthy, non-pregnant female rats.
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single dose of the test substance is administered by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
A stepwise procedure is used, with three animals per step. The outcome of dosing at one step determines the dose for the next step.
-
Animals are observed for mortality and clinical signs for up to 14 days.
-
Body weights are recorded weekly.
-
At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 407)
Objective: To evaluate the sub-acute toxicity of a test substance after repeated oral administration for 28 days.[7][21][22]
Animals: Young, healthy rats (preferably Sprague-Dawley), with at least 5 males and 5 females per group.
Procedure:
-
At least three dose groups and a control group are used.
-
The test substance is administered daily by oral gavage for 28 consecutive days.
-
In-life observations:
-
Daily clinical observations.
-
Weekly body weight and food/water consumption measurements.
-
Ophthalmological examination before the start and at the end of the study.
-
-
Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis.
-
Terminal Procedures:
-
All animals are euthanized at the end of the 28-day period.
-
A full gross necropsy is performed on all animals.
-
Organ weights (e.g., liver, kidneys, spleen, brain, heart, thymus, adrenals, testes, ovaries) are recorded.
-
A comprehensive set of tissues from all animals is preserved for histopathological examination.
-
Mandatory Visualizations
Caption: Workflow for a typical preclinical toxicity assessment.
Caption: Troubleshooting workflow for unexpected adverse events.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. benchchem.com [benchchem.com]
- 4. ecetoc.org [ecetoc.org]
- 5. Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 7. oecd.org [oecd.org]
- 8. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity and Ultra Structural Changes in Wistar Rats treated with Al2O3 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. webgate.ec.europa.eu [webgate.ec.europa.eu]
- 12. ibbj.org [ibbj.org]
- 13. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 14. Reporting Unexpected or Unusual Morbidity and Mortality | Office of the Vice President for Research [ovpr.uchc.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. canr.msu.edu [canr.msu.edu]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. oecd.org [oecd.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
Off-target kinase inhibition profile of BMS-1001 hydrochloride
Important Notice: Publicly available scientific literature and databases do not currently provide a specific off-target kinase inhibition profile for BMS-1001 hydrochloride. Extensive searches for kinome scan data or kinase selectivity panels for this compound have not yielded specific results. The primary focus of existing research is on its potent and selective inhibition of the PD-1/PD-L1 protein-protein interaction.
This technical support center, therefore, addresses the known mechanism of action of this compound and provides troubleshooting guidance based on its intended biological effects. Should data on its off-target kinase activity become available, this resource will be updated.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.[1][2][3] It functions by binding directly to PD-L1, which induces the dimerization of PD-L1 molecules. This dimerization prevents PD-L1 from binding to its receptor, PD-1, on T-cells. By blocking this interaction, BMS-1001 helps to restore T-cell activation and anti-tumor immunity.
Q2: What are the reported potency values for this compound against the PD-1/PD-L1 interaction?
A2: this compound has been shown to be a potent inhibitor of the PD-1/PD-L1 interaction. Reported values include an IC50 of 2.25 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay and an EC50 of 253 nM in a cell-based assay.[2][4]
Q3: Is there any information on the cytotoxicity of this compound?
A3: Studies have indicated that this compound exhibits low cytotoxicity in various cell lines. For instance, in modified Jurkat T-cells, the EC50 for toxicity was reported to be 33.4 μM.[1]
Q4: How can I troubleshoot unexpected results in my cell-based assays with this compound?
A4: Please refer to the Troubleshooting Guide below for common issues and potential solutions when working with this compound in the context of its known PD-1/PD-L1 inhibitory activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of PD-L1 activity | Compound Degradation: Improper storage or handling of this compound. | Ensure the compound is stored as recommended (typically at -20°C, protected from light and moisture). Prepare fresh stock solutions for each experiment. |
| Suboptimal Assay Conditions: Incorrect concentration of the compound, cells, or other reagents. | Verify the final concentration of this compound in your assay. Optimize cell density and incubation times. Ensure the purity and activity of your recombinant PD-L1 and PD-1 proteins or the expression levels in your cell lines. | |
| Cell Line Specificity: The cell lines used may not express sufficient levels of PD-L1 or PD-1 for a robust assay window. | Confirm PD-L1 and PD-1 expression in your cell lines using techniques like flow cytometry or western blotting. Consider using engineered cell lines with stable expression. | |
| High background signal or non-specific effects | Compound Precipitation: this compound may have limited solubility in aqueous media. | Prepare stock solutions in an appropriate solvent like DMSO. When diluting into aqueous assay buffers, ensure the final solvent concentration is low and does not affect cell viability or assay performance. Visually inspect for any precipitation. |
| Off-target effects (non-kinase related): Although primarily targeting PD-L1, high concentrations may lead to unforeseen off-target interactions. | Perform a dose-response curve to determine the optimal concentration range. Include appropriate vehicle controls in all experiments. If off-target effects are suspected, consider using a structurally unrelated PD-1/PD-L1 inhibitor as a comparator. | |
| Inconsistent results between experiments | Variability in Reagents: Inconsistent quality of recombinant proteins, antibodies, or cell passages. | Use reagents from the same lot where possible. Monitor cell health and passage number. Standardize all assay protocols and ensure consistent execution. |
| Assay Readout Sensitivity: The chosen assay endpoint (e.g., reporter gene, cytokine release) may not be sensitive enough to detect subtle changes. | Optimize the assay readout. This may involve changing the reporter system, using a more sensitive detection method, or measuring a more proximal signaling event. |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is commonly used to measure the direct binding and inhibition of the PD-1/PD-L1 interaction in a cell-free system.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein (often tagged, e.g., with His or Fc)
-
HTRF-labeled detection antibodies (e.g., anti-His-Europium Cryptate and anti-Fc-d2)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Low-volume 384-well plates
Method:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human PD-L1 and the detection antibody (e.g., anti-Fc-d2) to the wells of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add a fixed concentration of recombinant human PD-1 and the second detection antibody (e.g., anti-His-Europium Cryptate) to the wells.
-
Incubate for a longer period (e.g., 1-2 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of PD-1/PD-L1 Inhibition by this compound
References
Challenges in long-term treatment with BMS-1001 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-1001 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small molecule inhibitor of the programmed cell death-1 (PD-1) / programmed death-ligand 1 (PD-L1) immune checkpoint.[1][2] It binds to human PD-L1, blocking its interaction with the PD-1 receptor on T-cells.[1] This action alleviates the inhibitory signal mediated by the PD-1/PD-L1 pathway, thereby restoring T-cell activation and anti-tumor immune responses.[1][2]
Q2: What is the reported potency of this compound?
A2: The potency of this compound has been determined in various assays. In a homogeneous time-resolved fluorescence (HTRF) binding assay, it demonstrated an IC50 value of 2.25 nM for the PD-1/PD-L1 interaction.[1] In cell-based assays evaluating the alleviation of PD-L1-mediated T-cell inhibition, it has shown an EC50 of 253 nM.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to a year. For short-term storage, the stock solution can be kept at -20°C for up to one month.
Q4: I am observing precipitation of this compound when diluting my stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution in aqueous buffers is a common challenge with hydrophobic small molecules. Here are some troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally below 0.5%) to minimize solvent toxicity. However, a slight increase in the final DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent: For in vivo formulations, co-solvents such as PEG300 and surfactants like Tween-80 can be used to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Sonication: Gentle sonication can aid in the dissolution of the compound in your final working solution.[2]
-
Prepare Fresh Dilutions: It is always best to prepare fresh dilutions of the compound for each experiment from a clear stock solution.
Q5: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A5: While this compound is reported to have low toxicity in cells, several factors could contribute to unexpected cytotoxicity:[1][2]
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is within a range tolerated by your specific cell line (typically <0.5%).
-
Compound Degradation: The stability of the compound in your specific cell culture media and conditions should be considered. Degradation products may have unexpected toxic effects.
-
Off-Target Effects: Although designed to be specific, high concentrations of any small molecule inhibitor can lead to off-target effects. It is crucial to use the lowest effective concentration.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules. It is advisable to perform a dose-response curve to determine the optimal non-toxic working concentration for your cell line.
Troubleshooting Guides
Issue 1: Inconsistent or Loss of Inhibitor Activity in Long-Term Cell Culture
-
Possible Cause 1: Compound Instability in Culture Medium.
-
Troubleshooting: Small molecules can degrade over time at 37°C in aqueous environments. It is recommended to perform a stability study by incubating this compound in your cell culture medium (without cells) for the duration of your experiment and measuring its concentration at different time points via HPLC-MS.
-
-
Possible Cause 2: Development of Cellular Resistance.
-
Troubleshooting: In long-term treatment, cancer cells can develop resistance to PD-L1 inhibitors. This can occur through various mechanisms, such as mutations in the interferon-gamma (IFNγ) signaling pathway, which reduces PD-L1 expression, or upregulation of alternative immune checkpoint pathways. Consider analyzing key components of the IFNγ pathway (e.g., JAK1/2) in your cell lines or exploring the expression of other checkpoint proteins like TIM-3 or LAG-3.
-
-
Possible Cause 3: Cellular Efflux of the Inhibitor.
-
Troubleshooting: Cells can actively pump out small molecules via efflux pumps. While specific data for this compound is not available, this is a general mechanism of drug resistance. Co-treatment with known efflux pump inhibitors could help investigate this possibility.
-
Issue 2: High Background or Non-Specific Effects in In Vitro Assays
-
Possible Cause 1: Compound Aggregation.
-
Troubleshooting: At higher concentrations, small molecules can form aggregates, leading to non-specific activity. Visually inspect your working solutions for any signs of precipitation. Including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay buffer can sometimes help prevent aggregation.
-
-
Possible Cause 2: Off-Target Activity.
-
Troubleshooting: To confirm that the observed biological effect is due to the inhibition of the PD-1/PD-L1 pathway, consider using a negative control. This could be a structurally similar but inactive analog of this compound, if available. Alternatively, using a second, structurally different PD-L1 inhibitor should produce a similar biological phenotype.
-
Data Presentation
Table 1: Potency and Solubility of this compound
| Parameter | Value | Assay Condition |
| IC₅₀ | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay |
| EC₅₀ | 253 nM | Cell-based T-cell activation assay |
| Solubility in DMSO | 11.5 mg/mL (18.22 mM) | Sonication is recommended[2] |
| In Vivo Formulation Solubility | 1 mg/mL (1.58 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[2] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This protocol provides a general framework for assessing the ability of this compound to restore T-cell activation in the presence of PD-L1.
1. Cell Lines and Reagents:
-
Jurkat T-cells engineered to express human PD-1 and an NFAT-driven luciferase reporter.
-
A target cell line expressing human PD-L1 (e.g., CHO-K1 or a cancer cell line).
-
This compound.
-
Recombinant human soluble PD-L1 (sPD-L1).
-
Anti-CD3 antibody.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Luciferase assay reagent.
2. Assay Procedure:
-
Plate Coating: Coat a 96-well white, flat-bottom plate with anti-CD3 antibody (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Cell Seeding: Wash the plate to remove unbound antibody. Seed the PD-1 expressing Jurkat T-cells at a desired density (e.g., 5 x 10⁴ cells/well).
-
Treatment Preparation: Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a solution of sPD-L1.
-
Co-incubation: Add the sPD-L1 to the wells to inhibit T-cell activation. Immediately after, add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Luminescence Reading: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: The increase in luciferase activity in the presence of this compound indicates the restoration of T-cell activation. Plot the luminescence signal against the inhibitor concentration to determine the EC₅₀ value.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Small Molecule PD-L1 Inhibitors: BMS-1001 Hydrochloride vs. BMS-1166
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, the development of small molecule inhibitors offers several potential advantages, including oral bioavailability, improved tumor penetration, and potentially more manageable immune-related adverse events. This guide provides an objective comparison of two prominent small molecule PD-L1 inhibitors from Bristol-Myers Squibb: BMS-1001 hydrochloride and BMS-1166, with a focus on their performance, mechanism of action, and supporting experimental data.
Quantitative Performance Comparison
The following table summarizes key in vitro performance metrics for this compound and BMS-1166, providing a direct comparison of their potency and cellular activity.
| Parameter | This compound | BMS-1166 | Reference(s) |
| PD-1/PD-L1 Interaction IC50 | 2.25 nM | 1.4 nM | [1][2][3][4] |
| T-Cell Activation EC50 | 253 nM | 276 nM | [5][6] |
| Cytotoxicity EC50 (Jurkat cells) | 33.4 µM | 40.5 µM | [7][8] |
Mechanism of Action
Both BMS-1001 and BMS-1166 function by binding to human PD-L1 and disrupting its interaction with PD-1.[8][9] Structural studies have revealed that these small molecules induce the dimerization of PD-L1 on the cell surface.[8][10] This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby blocking the inhibitory signal and restoring T-cell activity.[3][10]
Interestingly, BMS-1166 has been shown to possess an additional mechanism of action. It can block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, which prevents its proper glycosylation and maturation.[11][12][13] This leads to an accumulation of under-glycosylated PD-L1 in the ER, ultimately reducing its surface expression and availability to interact with PD-1.[11][12][13]
Signaling Pathway and Inhibition Model
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the proposed mechanism of action for small molecule inhibitors like BMS-1001 and BMS-1166.
Caption: PD-1/PD-L1 signaling and small molecule inhibition.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds that disrupt the PD-1/PD-L1 interaction.
Methodology:
-
Recombinant human PD-1 and PD-L1 proteins are used. One protein (e.g., PD-1) is tagged with a donor fluorophore (e.g., Europium cryptate), and the other (e.g., PD-L1) is tagged with an acceptor fluorophore (e.g., d2).
-
In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal upon excitation.
-
The test compound (BMS-1001 or BMS-1166) is added in a dose-response manner.
-
If the compound inhibits the PD-1/PD-L1 interaction, the FRET signal decreases.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the FRET signal.[1][2]
T-Cell Activation/Exhaustion Assay
This cell-based assay measures the ability of the inhibitors to restore T-cell function that has been suppressed by the PD-1/PD-L1 interaction.
Methodology:
-
A Jurkat T-cell line engineered to express PD-1 and a luciferase reporter gene under the control of an NFAT-responsive element is used as the effector cell line.[7][8]
-
An antigen-presenting cell (APC) line (e.g., CHO cells) is engineered to express PD-L1 and a T-cell receptor (TCR) agonist.[7][8]
-
When the Jurkat T-cells are co-cultured with the APCs, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression.
-
The test compound (BMS-1001 or BMS-1166) is added to the co-culture.
-
By blocking the PD-1/PD-L1 interaction, the inhibitor restores TCR signaling and leads to an increase in luciferase expression.
-
The half-maximal effective concentration (EC50) is determined as the concentration of the compound that results in a 50% restoration of the luciferase signal.[5][6]
Caption: Workflow for key in vitro assays.
Summary and Conclusion
Both this compound and BMS-1166 are potent, low-nanomolar inhibitors of the PD-1/PD-L1 interaction.[1][2][3][4] BMS-1166 demonstrates slightly higher potency in biochemical binding assays (IC50 of 1.4 nM vs. 2.25 nM for BMS-1001).[1][2][3][4] In cell-based T-cell activation assays, both compounds show comparable activity, with EC50 values in the mid-nanomolar range.[5][6] Notably, both compounds exhibit low cytotoxicity at effective concentrations, suggesting a favorable therapeutic window.[7][8]
The dual mechanism of action of BMS-1166—both inducing PD-L1 dimerization and inhibiting its cellular trafficking—may offer a more comprehensive blockade of the PD-L1 pathway.[11][12][13] However, the in vivo implications of this additional mechanism require further investigation.
For researchers and drug development professionals, both BMS-1001 and BMS-1166 represent valuable tool compounds for studying the biology of the PD-1/PD-L1 axis and serve as important benchmarks for the development of next-generation small molecule immune checkpoint inhibitors. The choice between these two molecules may depend on the specific experimental context, with BMS-1166 offering a slight potency advantage and a unique secondary mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to Small Molecule PD-L1 Inhibitors: BMS-1001 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized oncology, with monoclonal antibodies targeting the PD-1/PD-L1 axis taking center stage. However, the development of small molecule inhibitors targeting this pathway presents a promising alternative, offering potential advantages such as oral bioavailability, improved tumor penetration, and potentially more manageable immune-related adverse events. This guide provides an objective comparison of BMS-1001 hydrochloride with other notable small molecule PD-L1 inhibitors, supported by available preclinical data.
Quantitative Performance Comparison
The following tables summarize key in vitro performance metrics for this compound and other selected small molecule PD-L1 inhibitors. It is important to note that direct comparison of in vivo efficacy is challenging due to the variability in reported experimental models and parameters.
Table 1: In Vitro Potency of Small Molecule PD-L1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PD-L1 | HTRF Binding Assay | 2.25 | [1][2][3] |
| BMS-1166 | PD-L1 | HTRF Binding Assay | 1.4 | [4] |
| INCB086550 | PD-L1 | HTRF Binding Assay | 3.1 (human) | |
| JBI-2174 | PD-L1 | TR-FRET | ~1 | |
| BMS-202 | PD-1/PD-L1 | HTRF Binding Assay | 18 | [4] |
| Incyte-011 | PD-L1 | HTRF Binding Assay | 5.3 | [4][5] |
| Incyte-001 | PD-L1 | HTRF Binding Assay | 11 | [4][5] |
Table 2: Cellular Activity of Small Molecule PD-L1 Inhibitors
| Compound | Assay Type | Cell Line | EC50 / Activity | Reference |
| BMS-1001 | T-cell Activation (Luciferase Reporter) | Jurkat/CHO co-culture | 253 nM (EC50) | [6] |
| BMS-1001 | Cytotoxicity | Jurkat T-cells | 33.4 µM (EC50) | [7] |
| BMS-1166 | Cytotoxicity | Jurkat T-cells | 40.5 µM (EC50) | [7] |
| Incyte-011 | IFN-γ Production | Human PBMCs | Increased IFN-γ | [4][5] |
| Incyte-001 | Cytotoxicity | A549 | 1.635 µM (EC50) | [5] |
Table 3: In Vivo Efficacy Highlights of Selected Small Molecule PD-L1 Inhibitors (Data for this compound not publicly available)
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| INCB086550 | CD34+ humanized mice | Solid tumors | Demonstrated tumor growth reduction. | |
| JBI-2174 | Syngeneic (4T1, CT-26) and humanized (MC-38/hPD-L1) mouse models | Breast, Colon | Showed comparable efficacy to the anti-PD-L1 antibody atezolizumab. | |
| BMS-202 | Humanized MHC-double knockout NOG mice | SCC-3 lymphoma | Showed a clear antitumor effect, though a direct cytotoxic effect may also be involved.[8] | [8] |
Table 4: Pharmacokinetic Profile of Selected Small Molecule PD-L1 Inhibitors (Data for this compound not publicly available)
| Compound | Parameter | Species | Value/Observation | Reference |
| Incyte-001 | Blood-Brain Barrier Permeability | Not specified | Good | [5] |
| BMS-1001 | Oral Activity | Inferred | Described as "orally active" | [1] |
Mechanism of Action
This compound, similar to other biphenyl-based small molecule inhibitors developed by Bristol-Myers Squibb, functions by binding directly to PD-L1.[1][7] This binding induces the dimerization of PD-L1 on the cell surface. The formation of this homodimer sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells, thereby blocking the inhibitory downstream signaling cascade.[7] This restores T-cell activation and enhances the anti-tumor immune response.[6][7]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of compounds that disrupt the PD-1/PD-L1 interaction.
Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inhibitor that blocks this interaction will lead to a decrease in the FRET signal.
General Protocol:
-
Compound Plating: Serially diluted test compounds (like this compound) are dispensed into a low-volume 384-well plate.
-
Reagent Addition: A mixture of tagged recombinant human PD-1 and PD-L1 proteins is added to the wells.
-
Incubation: The plate is incubated at room temperature to allow for the binding reaction to reach equilibrium.
-
Detection: HTRF detection reagents (e.g., anti-tag antibodies labeled with the FRET pair) are added.
-
Signal Measurement: The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration.
Cell-Based PD-1/PD-L1 Reporter Assay
This assay measures the functional consequence of blocking the PD-1/PD-L1 interaction in a cellular context.
Principle: The assay typically employs two engineered cell lines:
-
Effector Cells: Jurkat T-cells that co-express human PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT response element).
-
Antigen-Presenting Cells (APCs): A cell line (e.g., CHO-K1 or Raji) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
When the two cell types are co-cultured, the interaction between PD-1 and PD-L1 inhibits T-cell activation, resulting in a low reporter signal. An inhibitor of the PD-1/PD-L1 interaction will block this inhibition, leading to T-cell activation and a measurable increase in the reporter signal.
General Protocol:
-
Cell Plating: The APCs are seeded in a 96-well plate and allowed to adhere.
-
Compound Addition: Serially diluted test compounds are added to the wells containing the APCs.
-
Effector Cell Addition: The effector T-cells are then added to the wells.
-
Co-culture: The plate is incubated to allow for cell-cell interaction and T-cell activation.
-
Lysis and Reporter Detection: A lysis reagent containing the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added.
-
Signal Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Visualizing the Landscape
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle for Immune Checkpoint Blockade: BMS-1001 Hydrochloride vs. Anti-PD-L1 Antibodies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small-molecule inhibitor BMS-1001 hydrochloride and therapeutic anti-PD-L1 antibodies, focusing on their efficacy, mechanisms of action, and supporting experimental data. Both classes of agents target the programmed death-ligand 1 (PD-L1), a critical checkpoint in the immune system's ability to recognize and eliminate cancerous cells.
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. By blocking the interaction between PD-L1, often overexpressed on tumor cells, and its receptor PD-1 on T-cells, these therapies unleash the body's own immune system to fight cancer. While monoclonal antibodies targeting PD-L1 have been the mainstay of this approach, small-molecule inhibitors like this compound are emerging as a promising oral alternative. This guide delves into the available preclinical data to offer a comparative analysis of these two therapeutic modalities.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and anti-PD-L1 antibodies function by disrupting the PD-1/PD-L1 signaling axis, which tumor cells exploit to evade immune surveillance. However, their molecular interactions with PD-L1 differ significantly.
Anti-PD-L1 antibodies , such as atezolizumab, are large glycoproteins that bind to the extracellular domain of PD-L1. This binding physically obstructs the interaction between PD-L1 and PD-1, thereby preventing the delivery of an inhibitory signal to T-cells.[1] This restores the cytotoxic T-lymphocyte activity against tumor cells.
This compound , on the other hand, is an orally active small molecule that binds to a pocket on the surface of the PD-L1 protein.[2][3][4] This binding induces a conformational change in PD-L1, leading to its dimerization.[3] This dimerization prevents PD-L1 from engaging with PD-1, effectively achieving the same outcome as antibody-mediated blockade: the restoration of T-cell-mediated anti-tumor immunity.[3]
Quantitative Comparison of Efficacy
Direct comparative studies of this compound and anti-PD-L1 antibodies in the same experimental settings are limited. However, by examining data from separate preclinical studies with similar endpoints, we can draw an informative comparison.
| Parameter | This compound | Anti-PD-L1 Antibodies (Atezolizumab) | Reference |
| Binding Affinity | IC50: 2.25 nM (HTRF binding assay) | Kd: 0.4 nM (Cell-free assay) | [4],[5] |
| In Vitro Efficacy | EC50: 253 nM (T-cell activation assay) | Moderate anti-proliferative effect (~30% cell death) | [6],[5] |
| In Vivo Efficacy | Data not available for BMS-1001. A similar oral small-molecule PD-L1 inhibitor (GS-4224) showed 49-55% tumor growth inhibition. | 49-55% tumor growth inhibition (in a comparable model to GS-4224) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and anti-PD-L1 antibodies.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay (for BMS-1001)
This assay quantifies the binding affinity of BMS-1001 to PD-L1.
Protocol:
-
Recombinant human PD-L1 protein is incubated with varying concentrations of this compound.
-
A fluorescently labeled antibody that binds to a different epitope on PD-L1 and a quencher-labeled PD-1 protein are added to the mixture.
-
When PD-1 binds to PD-L1, the fluorophore and quencher are brought into close proximity, resulting in a low fluorescence signal.
-
If BMS-1001 binds to PD-L1, it inhibits the PD-1/PD-L1 interaction, keeping the fluorophore and quencher apart and resulting in a high fluorescence signal.
-
The intensity of the fluorescence is measured, and the concentration of BMS-1001 that inhibits 50% of the PD-1/PD-L1 interaction (IC50) is determined.[4]
T-Cell Activation Assay (for BMS-1001)
This assay assesses the ability of BMS-1001 to restore T-cell function in the presence of PD-L1.
Protocol:
-
Effector T-cells (e.g., Jurkat cells engineered to express PD-1 and a reporter gene like luciferase under the control of an NFAT response element) are used.
-
These effector cells are co-cultured with antigen-presenting cells (APCs) that express a T-cell receptor (TCR) agonist and PD-L1.
-
The engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to low reporter gene expression.
-
BMS-1001 is added to the co-culture at various concentrations.
-
By blocking the PD-1/PD-L1 interaction, BMS-1001 is expected to restore TCR signaling and increase reporter gene expression.
-
The reporter activity (e.g., luciferase activity) is measured to determine the concentration of BMS-1001 that results in 50% of the maximal T-cell activation (EC50).[6]
In Vivo Tumor Growth Inhibition Study (for Anti-PD-L1 Antibodies)
This experiment evaluates the anti-tumor efficacy of anti-PD-L1 antibodies in a living organism.
Protocol:
-
A suitable mouse cancer model is chosen, often a syngeneic model where the mice have a competent immune system and are implanted with a tumor cell line derived from the same mouse strain. For testing human-specific therapies, humanized mouse models (immunodeficient mice engrafted with human immune cells and tumors) are used.[7]
-
Tumor cells are implanted subcutaneously into the mice.
-
Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
The treatment group receives the anti-PD-L1 antibody (e.g., atezolizumab) at a specified dose and schedule (e.g., intraperitoneally).
-
The control group receives a vehicle or an isotype control antibody.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.[7]
Mixed Lymphocyte Reaction (MLR) Assay (for Anti-PD-L1 Antibodies)
The MLR assay is an in vitro method to assess the immunostimulatory potential of compounds by measuring T-cell proliferation in response to allogeneic stimulation.
Protocol:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.
-
The PBMCs from one donor (stimulator cells) are irradiated or treated with mitomycin C to prevent their proliferation.
-
The stimulator cells are then co-cultured with PBMCs from the second donor (responder cells).
-
The anti-PD-L1 antibody is added to the co-culture.
-
The mismatched major histocompatibility complex (MHC) molecules on the stimulator cells activate the T-cells in the responder population, leading to their proliferation.
-
T-cell proliferation is measured after several days of co-culture, typically by assessing the incorporation of a radioactive nucleotide (e.g., 3H-thymidine) or a fluorescent dye (e.g., CFSE).
-
An increase in T-cell proliferation in the presence of the anti-PD-L1 antibody compared to a control indicates its ability to enhance the immune response.
Conclusion: A Promising Future for Oral Immunotherapy
While anti-PD-L1 antibodies have demonstrated significant clinical success, the development of orally bioavailable small-molecule inhibitors like this compound represents a major advancement in cancer immunotherapy. The preclinical data, although not from direct head-to-head comparisons, suggest that small-molecule inhibitors can achieve comparable in vitro and in vivo efficacy to their antibody counterparts.
The key advantages of small-molecule inhibitors include oral administration, which offers greater convenience for patients, and potentially better tumor penetration due to their smaller size. Furthermore, their shorter half-life might allow for more manageable and reversible immune-related adverse events.
Further research, including direct comparative preclinical and clinical studies, is necessary to fully elucidate the relative merits of this compound and anti-PD-L1 antibodies. However, the emergence of potent oral PD-L1 inhibitors marks an exciting new frontier in the quest for more effective and patient-friendly cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule Immune Checkpoint Inhibitors: BMS-1001 Hydrochloride vs. CA-170 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway: BMS-1001 hydrochloride and CA-170. The information presented is based on available preclinical data from various cell-based assays, designed to assist researchers in understanding their distinct characteristics and potential applications.
At a Glance: Key Differences
| Feature | This compound | CA-170 |
| Primary Target(s) | PD-L1 | PD-L1, VISTA |
| Mechanism of Action | Binds to PD-L1, blocking the PD-1/PD-L1 interaction. | Purportedly antagonizes PD-L1 and VISTA signaling. However, direct binding to PD-L1 is debated.[1][2][3][4][5] |
| Key Cell-Based Assays | Jurkat NFAT-luciferase reporter assay, T-cell activation assays. | T-cell proliferation assays, IFN-γ secretion assays.[1][6] |
| Reported Potency | IC50 of 2.25 nM (HTRF binding assay). EC50 in the three-digit nanomolar range in a cell-based reporter assay. | Described as having potent activity comparable to blocking antibodies in functional assays.[2][7] Specific EC50 values in cell-based assays are not consistently reported in publicly available literature. |
Mechanism of Action and Target Pathways
This compound is a small molecule inhibitor that directly targets the programmed death-ligand 1 (PD-L1). By binding to PD-L1, it blocks the interaction with its receptor, programmed cell death protein 1 (PD-1). This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and attack cancer cells.
CA-170 is presented as a first-in-class oral small molecule that antagonizes both PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA), another negative checkpoint regulator of T-cell function.[8][9] By targeting two distinct inhibitory pathways, CA-170 aims to provide a broader immune activation. However, a significant point of contention exists in the scientific literature regarding CA-170's direct interaction with PD-L1. Several studies have reported a lack of direct binding of CA-170 to PD-L1 in various biophysical and cell-based assays, suggesting its mechanism of action may be indirect or involve other cellular pathways.[1][2][3][4][5] One study suggests that CA-170 may function by forming a defective ternary complex with PD-1 and PD-L1 without preventing their association.[2][7]
Signaling Pathway Diagrams
Caption: PD-1/PD-L1 and VISTA signaling pathways and points of intervention for BMS-1001 and CA-170.
Performance in Cell-Based Assays
Direct comparative data for this compound and CA-170 from the same cell-based assay in a single study is limited in the public domain. The following tables summarize the available quantitative and qualitative data from different studies.
Quantitative Data for this compound
| Assay Type | Cell Line | Endpoint | Reported Value |
| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | - | IC50 | 2.25 nM |
| Jurkat NFAT-Luciferase Reporter Assay | Jurkat T-cells co-cultured with PD-L1 expressing cells | EC50 | Three-digit nanomolar range |
Qualitative and Descriptive Data for CA-170
| Assay Type | Cell Line/System | Endpoint | Reported Outcome |
| T-Cell Proliferation Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes | Rescue of proliferation inhibited by PD-L1, PD-L2, or VISTA | Potent activity, comparable to blocking antibodies.[2][7] |
| IFN-γ Secretion Assay | Human PBMCs or mouse splenocytes | Rescue of IFN-γ secretion inhibited by PD-L1, PD-L2, or VISTA | Potent activity, comparable to blocking antibodies.[2][7] |
| Jurkat NFAT-Luciferase Reporter Assay | Jurkat T-cells co-cultured with PD-L1 expressing CHO-K1 cells | Restoration of luciferase activity | Failed to restore activation in one study.[5] |
Experimental Protocols
This compound: Jurkat NFAT-Luciferase Reporter Assay
This assay is designed to measure the ability of a compound to block the PD-1/PD-L1 interaction and restore T-cell activation signaling.
Principle: Jurkat T-cells, engineered to express PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element, are co-cultured with antigen-presenting cells (APCs) that express both a T-cell receptor (TCR) activator and PD-L1. The interaction between PD-1 and PD-L1 inhibits TCR signaling, leading to low luciferase expression. An effective PD-L1 inhibitor will block this interaction, restoring TCR signaling and resulting in an increase in luciferase activity.
Brief Protocol:
-
Cell Culture: Maintain Jurkat-PD-1-NFAT-luciferase cells and PD-L1 expressing APCs (e.g., CHO-K1 cells) in appropriate culture media.
-
Co-culture Setup: Seed the PD-L1 expressing APCs in a 96-well plate. On the day of the assay, add the Jurkat-PD-1-NFAT-luciferase cells to the wells.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the co-culture.
-
Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: Add a luciferase substrate reagent to the wells and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value.
Caption: Workflow for the Jurkat NFAT-Luciferase Reporter Assay.
CA-170: T-Cell Proliferation and IFN-γ Secretion Assays
These assays assess the functional outcome of immune checkpoint inhibition by measuring the restoration of T-cell effector functions.
Principle: T-cells, typically from human PBMCs or mouse splenocytes, are stimulated to proliferate and produce cytokines. The addition of recombinant PD-L1, PD-L2, or VISTA protein, or co-culture with cells expressing these ligands, suppresses these T-cell functions. An effective inhibitor like CA-170 is expected to reverse this suppression.
Brief Protocol for T-Cell Proliferation Assay:
-
Cell Isolation and Labeling: Isolate PBMCs or splenocytes. For proliferation tracking, label the cells with a fluorescent dye such as CFSE.
-
Assay Setup: Plate the cells in a 96-well plate in the presence of a T-cell stimulus (e.g., anti-CD3 antibody).
-
Inhibition and Treatment: Add the inhibitory protein (e.g., recombinant PD-L1) and serial dilutions of CA-170 or control compounds.
-
Incubation: Culture the cells for 3-5 days.
-
Analysis: Measure proliferation by flow cytometry (dye dilution) or by using a metabolic assay (e.g., MTT or CellTiter-Glo).
Brief Protocol for IFN-γ Secretion Assay:
-
Cell Isolation and Stimulation: Isolate and stimulate PBMCs or splenocytes as in the proliferation assay.
-
Inhibition and Treatment: Add the inhibitory protein and serial dilutions of CA-170 or control compounds.
-
Incubation: Culture the cells for 24-72 hours.
-
Analysis: Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA or a bead-based immunoassay (e.g., Luminex).[10][11][12][13][14]
Caption: General workflows for T-cell proliferation and IFN-γ secretion assays.
Summary and Conclusion
This compound and CA-170 represent two distinct approaches to small molecule immune checkpoint inhibition. BMS-1001 acts as a direct inhibitor of the PD-1/PD-L1 interaction, with its activity quantifiable in well-established binding and reporter assays.
CA-170 is positioned as a dual antagonist of PD-L1 and VISTA. While it demonstrates functional activity in rescuing T-cell proliferation and cytokine secretion in preclinical models, the assertion of its direct binding to PD-L1 is a subject of scientific debate. This controversy highlights the importance of employing a range of orthogonal assays to fully characterize the mechanism of action of novel drug candidates.
For researchers selecting a tool compound, this compound offers a well-characterized profile as a direct PD-L1 inhibitor. CA-170, on the other hand, may be of interest for studying the combined effects of PD-L1 and VISTA pathway modulation, with the caveat that its precise molecular interactions are still under investigation. The choice between these two molecules will ultimately depend on the specific research question and the desired experimental endpoints.
References
- 1. mdpi.com [mdpi.com]
- 2. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 7. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. curis.com [curis.com]
- 9. Facebook [cancer.gov]
- 10. The interferon gamma secretion assay: a reliable tool to study interferon gamma production at the single cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
Validating BMS-1001 Hydrochloride Efficacy: A Comparative Guide for Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-1001 hydrochloride, a potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint, with other alternative therapies. We present available experimental data, detailed protocols for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows to aid in the design of preclinical studies for new cancer models.
Introduction to this compound
This compound is an orally active, small-molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system. By binding to PD-L1, BMS-1001 prevents its engagement with PD-1 on T-cells, thereby restoring anti-tumor immunity.[1][2] In vitro studies have demonstrated its high potency, with an IC50 value of 2.25 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay.[1] Furthermore, it has shown low toxicity in cell-based assays.[1]
Comparative Performance Data
While extensive in vivo efficacy data for this compound in specific cancer models is not publicly available, we can compare its in vitro potency with other well-characterized PD-1/PD-L1 inhibitors. The following table summarizes key performance indicators.
| Compound/Therapy | Target | Mechanism of Action | In Vitro Potency (IC50/EC50) | In Vivo Efficacy (Example Model) | Reference |
| This compound | PD-L1 | Small-molecule inhibitor, induces PD-L1 dimerization | 2.25 nM (HTRF binding assay) | Data not publicly available | [1] |
| SCL-1 | PD-L1 | Small-molecule inhibitor | Not specified | Significant tumor growth inhibition in multiple syngeneic models (e.g., CT26, MBT-2, MC-38) | [3][4] |
| Anidulafungin | PD-L1 | Small-molecule inhibitor (repurposed drug) | KD: 76.9 μM (BLI) | Increased serum IFN-γ and granzyme B in LLC tumor-bearing mice | [5] |
| Pembrolizumab (Keytruda®) | PD-1 | Monoclonal antibody | 0.333–1.15 nM (Cell-based reporter assay) | Widely validated in numerous preclinical and clinical settings | [1] |
| Atezolizumab (Tecentriq®) | PD-L1 | Monoclonal antibody | 0.333–1.15 nM (Cell-based reporter assay) | Widely validated in numerous preclinical and clinical settings | [1] |
Experimental Protocols
In Vitro PD-1/PD-L1 Blockade Assay
This protocol is designed to assess the ability of this compound to block the PD-1/PD-L1 interaction in a cell-based system.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T cells engineered to express PD-1 and an NFAT-luciferase reporter)
-
PD-L1 aAPC/CHO-K1 Cells (Antigen-Presenting Cells engineered to express PD-L1)
-
Assay medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Control inhibitor (e.g., anti-PD-L1 antibody)
-
96-well white, flat-bottom assay plates
-
Luminescence detection reagent
-
Luminometer
Procedure:
-
Culture PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 cells according to standard protocols.
-
Prepare a serial dilution of this compound and the control inhibitor in the assay medium.
-
Seed the PD-L1 aAPC/CHO-K1 cells into the 96-well plate and incubate for 4-6 hours.
-
Add the serially diluted compounds to the respective wells.
-
Add the PD-1 Effector Cells to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
Equilibrate the plate to room temperature.
-
Add the luminescence detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer. The increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction.
In Vivo Efficacy Evaluation in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
6-8 week old female mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 for oral gavage)
-
Positive control (e.g., anti-PD-1 or anti-PD-L1 antibody)
-
Calipers
Procedure:
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells and resuspend in a sterile, serum-free medium.
-
Subcutaneously inject the tumor cells into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily by oral gavage), vehicle control, and positive control according to the planned schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Visualizations
Caption: Workflow for in vivo efficacy validation of this compound.
Caption: Mechanism of action of this compound in the PD-1/PD-L1 pathway.
Conclusion
This compound is a promising, potent, and orally bioavailable small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. While in vivo efficacy data in peer-reviewed literature is currently limited, its strong in vitro profile suggests it warrants further investigation in various preclinical cancer models. The provided experimental protocols and comparative data offer a framework for researchers to design and execute robust studies to validate the therapeutic potential of this compound in novel cancer settings. The development of effective small-molecule inhibitors like BMS-1001 could offer significant advantages over antibody-based therapies, including improved tumor penetration and the potential for oral administration.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
BMS-1001 Hydrochloride Shows No Cross-reactivity with Murine PD-L1, Highlighting Species-Specific Inhibition
For researchers, scientists, and drug development professionals, a critical consideration in the preclinical evaluation of PD-1/PD-L1 checkpoint inhibitors is their cross-reactivity with orthologous proteins in animal models. This guide provides a comparative analysis of BMS-1001 hydrochloride, a potent small-molecule inhibitor of the human PD-1/PD-L1 interaction, and its lack of activity against the murine equivalent, supported by experimental data.
This compound has been identified as a potent, orally active inhibitor of the human programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2][3][4] It effectively blocks the interaction between human PD-L1 and PD-1, thereby alleviating T-cell exhaustion mediated by this pathway.[2][4][5] However, studies have demonstrated that this compound does not exhibit cross-reactivity with murine PD-L1, a crucial factor for its in vivo assessment in syngeneic mouse models.
Comparative Analysis of Inhibitor Activity
Experimental data from various assays, including Homogeneous Time-Resolved Fluorescence (HTRF) binding assays and Nuclear Magnetic Resonance (NMR) spectroscopy, confirm the high affinity of BMS-1001 for human PD-L1 while showing no significant binding to its murine counterpart. This species-selectivity is a key differentiator for this compound.
| Compound | Target Species | Assay Type | IC50 / Kd | Reference |
| This compound | Human PD-L1 | HTRF Binding Assay | 2.25 nM (IC50) | [1][3][6] |
| BMS-1001 | Murine PD-L1 | NMR Analysis | No Binding Observed | [7] |
| Atezolizumab | Human PD-L1 | MST Assay | 4.2 ± 0.9 nM (Kd) | [7] |
| Atezolizumab | Murine PD-L1 | AlphaLISA | 0.083 µg/mL (IC50) | [8] |
| Durvalumab | Human PD-L1 | MST Assay | 5.9 ± 2.1 nM (Kd) | [7] |
| Anti-mouse PD-L1 (MIH5) | Murine PD-L1 | Cellular Assay | Effective Blockade | [7] |
Signaling Pathway and Inhibition
The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells initiates an inhibitory cascade, suppressing the anti-tumor immune response. This compound acts by binding to human PD-L1, sterically hindering its interaction with PD-1 and thus restoring T-cell activity.
Caption: PD-1/PD-L1 signaling and this compound inhibition.
Experimental Protocols
A key method to assess the inhibitory potential of compounds on the PD-1/PD-L1 interaction is a cell-based reporter assay.
PD-1/PD-L1 Blockade Bioassay Protocol
-
Cell Culture: Co-culture Jurkat-T cells, which express PD-1 and a luciferase reporter gene under the control of an NFAT response element, with antigen-presenting cells (APCs) expressing PD-L1.
-
Compound Addition: Add serial dilutions of this compound or other test compounds to the co-culture. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known blocking antibody).
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for T-cell activation and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The degree of PD-1/PD-L1 blockade is proportional to the increase in luciferase signal. Calculate the EC50 value, which represents the concentration of the compound that results in a 50% restoration of the T-cell activation signal.
This guide underscores the species-specific nature of this compound, a critical piece of information for researchers planning preclinical studies. While a potent inhibitor of the human PD-1/PD-L1 axis, its lack of cross-reactivity with the murine counterpart necessitates the use of alternative tools for in vivo studies in mouse models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Human and mouse PD-L1: similar molecular structure, but different druggability profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Head-to-head comparison of BMS-1001 and durvalumab in vitro
An In-Vitro Head-to-Head Comparison of BMS-1001 and Durvalumab for PD-L1 Blockade
This guide provides a detailed in-vitro comparison of BMS-1001, a small molecule inhibitor, and durvalumab, a monoclonal antibody, both targeting the programmed death-ligand 1 (PD-L1). The data presented is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective biochemical and cellular activities.
Mechanism of Action
BMS-1001 is a small molecule inhibitor that uniquely targets the PD-1/PD-L1 interaction by inducing the dimerization of PD-L1.[1][2] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, thereby disrupting the inhibitory signaling pathway.
Durvalumab is a fully human IgG1 kappa monoclonal antibody.[3][4][5] It functions by directly binding to PD-L1 and blocking its interaction with both the PD-1 and CD80 receptors.[3][4][5] While it is an IgG1 antibody, durvalumab has been engineered with a modified Fc domain to reduce its affinity for Fc gamma receptors, thereby minimizing effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC).[6]
Quantitative Data Summary
The following tables summarize the key in-vitro performance metrics for BMS-1001 and durvalumab based on available data. It is important to note that these values are derived from different studies using varied experimental methodologies, which may influence the results.
Binding Affinity and Potency
| Parameter | BMS-1001 | Durvalumab | Assay Method |
| IC₅₀ | 2.25 nM[7][8][9] | 0.1 nM (vs. PD-1)[10][11] 0.04 nM (vs. CD80)[10][11] | Homogeneous Time-Resolved Fluorescence (HTRF) |
| EC₅₀ | 253 nM[12] | 0.0522 nM[6] | Cell-free PD-1/PD-L1 interaction assay / Not specified |
| K | Not Reported | 0.667 nM[6] | Surface Plasmon Resonance (SPR) |
Signaling Pathway and Experimental Workflows
To elucidate the mechanisms and experimental approaches discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for evaluating PD-L1 inhibitors.
Caption: PD-1/PD-L1 signaling pathway and points of intervention.
Caption: A general experimental workflow for in-vitro testing.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay (for IC₅₀ of BMS-1001 and Durvalumab)
This assay quantitatively measures the binding of an inhibitor to its target. Recombinant human PD-L1 protein is typically tagged with a donor fluorophore (e.g., terbium cryptate), and a binding partner (e.g., PD-1 or a specific antibody) is labeled with an acceptor fluorophore (e.g., d2). When in close proximity, FRET occurs. The test compound's ability to inhibit this interaction is measured by a decrease in the FRET signal. The IC₅₀ value is the concentration of the inhibitor that reduces the signal by 50%.
Surface Plasmon Resonance (SPR) (for K of Durvalumab)
SPR is used to measure the kinetics of binding interactions. In a typical setup, recombinant human PD-L1 is immobilized on a sensor chip. The analyte (durvalumab) is then flowed over the chip surface. The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the surface. This allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (k), and the equilibrium dissociation constant (K), which is a measure of binding affinity.[6]
T-Cell Activation Reporter Assay (for BMS-1001)
This cell-based assay is used to assess the functional consequence of PD-1/PD-L1 blockade. A Jurkat T-cell line is engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT response element. These effector cells are co-cultured with antigen-presenting cells (APCs) that express PD-L1 and a T-cell receptor (TCR) agonist. Engagement of PD-1 by PD-L1 inhibits TCR signaling and thus reduces luciferase expression. The addition of an inhibitor like BMS-1001 blocks the PD-1/PD-L1 interaction, leading to the restoration of TCR signaling and an increase in luciferase activity.[5]
Cytokine Release Assay (for Durvalumab)
To measure the effect of durvalumab on T-cell function, primary human peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) are cultured with tumor cells. Upon treatment with durvalumab, the blockade of PD-L1 is expected to enhance T-cell activation and effector function, leading to the release of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-2. The concentration of these cytokines in the culture supernatant is quantified using methods like ELISA or multiplex bead assays (e.g., Luminex).[1]
Summary of In-Vitro Performance
-
Binding and Potency : Based on the available data, durvalumab exhibits significantly higher potency in blocking the PD-1/PD-L1 interaction in biochemical assays, with IC₅₀ and EC₅₀ values in the low nanomolar to picomolar range. BMS-1001 shows potency in the nanomolar range in binding assays, but its EC₅₀ for functional inhibition of the PD-1/PD-L1 interaction is higher.
-
Mechanism of Action : The two compounds have distinct mechanisms of action. Durvalumab acts as a classic checkpoint inhibitor by sterically hindering the PD-L1 interaction with its receptors. In contrast, BMS-1001 induces a conformational change in PD-L1 through dimerization, which prevents its engagement with PD-1.
-
T-Cell Activation : Both BMS-1001 and durvalumab have been shown to restore T-cell activation in vitro by blocking the PD-1/PD-L1 pathway.[1][5] However, a direct quantitative comparison of their ability to enhance T-cell activation in the same assay system is not available in the public domain. Qualitative reports suggest that the effect of small molecules like BMS-1001 may be less pronounced than that of therapeutic antibodies.[1]
This guide provides a comparative overview based on currently accessible data. For a definitive head-to-head comparison, these molecules would need to be evaluated in parallel using the same experimental conditions and assays.
References
- 1. Effects of combination treatment with durvalumab plus tremelimumab on the tumor microenvironment in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of In Vitro Assays for Advancing Radioimmunotherapy against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of action of Durvalumab? [synapse.patsnap.com]
- 9. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Synergistic Potential of BMS-1001 Hydrochloride in Combination Cancer Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
While direct preclinical and clinical data on the synergistic effects of the small-molecule PD-L1 inhibitor, BMS-1001 hydrochloride, with other checkpoint inhibitors remain to be published, the extensive investigation into antibody-based dual checkpoint blockade provides a robust framework for understanding its potential in combination therapies. This guide explores the established synergistic mechanisms of combining PD-1/PD-L1 pathway inhibitors with CTLA-4 and LAG-3 inhibitors, presenting key experimental data and protocols to inform future research into novel combinations involving small-molecule agents like this compound.
Introduction to this compound
This compound is an orally bioavailable small-molecule inhibitor that targets the programmed death-ligand 1 (PD-L1). By binding to PD-L1, it blocks the interaction with its receptor, programmed cell death protein 1 (PD-1), on T cells.[1][2][3] This action disrupts a key signaling pathway that cancer cells exploit to evade the immune system, thereby restoring T-cell activity against tumors. Its oral availability and low toxicity profile in preclinical studies make it an attractive candidate for combination therapies.[1]
Synergistic Mechanisms of Dual Checkpoint Blockade
The rationale for combining checkpoint inhibitors lies in targeting distinct, non-redundant pathways of T-cell immunosuppression.
-
PD-1/PD-L1 and CTLA-4 Blockade: Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) acts early in the immune response, primarily in the lymph nodes, to dampen T-cell activation. In contrast, the PD-1/PD-L1 axis predominantly functions later, within the tumor microenvironment, to induce T-cell exhaustion.[4][5] Dual blockade of CTLA-4 and PD-1/PD-L1 can therefore lead to a more comprehensive and durable anti-tumor immune response by both increasing the initial pool of activated T cells and restoring the function of exhausted T cells within the tumor.[4][6] This combination has shown synergistic anti-tumor activity in preclinical models and has been validated in clinical trials.[6][7]
-
PD-1/PD-L1 and LAG-3 Blockade: Lymphocyte-activation gene 3 (LAG-3) is another inhibitory receptor expressed on activated T cells that contributes to T-cell exhaustion.[8] PD-1 and LAG-3 often co-express on tumor-infiltrating lymphocytes and synergistically inhibit T-cell function through distinct signaling mechanisms.[8][9][10] Dual inhibition of PD-1 and LAG-3 has been shown to reinvigorate exhausted T cells more effectively than blocking either pathway alone, leading to enhanced anti-tumor immunity.[9][10][11]
Comparative Efficacy of Antibody-Based Dual Checkpoint Blockade
The following tables summarize key clinical trial data for the combination of the anti-PD-1 antibody nivolumab (B1139203) with either the anti-CTLA-4 antibody ipilimumab or the anti-LAG-3 antibody relatlimab. These data serve as a benchmark for the potential efficacy of future combination trials involving small-molecule inhibitors like this compound.
Table 1: Efficacy of Nivolumab (anti-PD-1) in Combination with Ipilimumab (anti-CTLA-4) in Advanced Melanoma
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| CheckMate 067 | Nivolumab + Ipilimumab | 11.5 months | 57.6% | |
| Nivolumab monotherapy | 6.9 months | 43.7% | ||
| Ipilimumab monotherapy | 2.9 months | 19.0% |
Table 2: Efficacy of Nivolumab (anti-PD-1) in Combination with Relatlimab (anti-LAG-3) in Advanced Melanoma
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | 3-Year Overall Survival (OS) Rate | Reference |
| RELATIVITY-047 | Nivolumab + Relatlimab | 10.2 months | 43.7% | 54.6% | [12] |
| Nivolumab monotherapy | 4.6 months | 33.7% | 48.0% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of novel combination therapies. Below are representative protocols for in vitro and in vivo assessment of checkpoint inhibitor synergy.
In Vitro T-Cell Activation Assay with this compound
This protocol is adapted from studies on the single-agent activity of BMS-1001 and can be modified to include a second checkpoint inhibitor to assess synergy.
Objective: To evaluate the ability of this compound, alone or in combination with another checkpoint inhibitor, to restore T-cell activation in the presence of PD-L1.
Materials:
-
PD-1 expressing Jurkat T-cells (Effector Cells, ECs) with a luciferase reporter gene driven by an NFAT response element.
-
CHO-K1 cells engineered to express PD-L1 and a T-cell receptor (TCR) agonist (antigen-presenting cells, aAPCs).
-
This compound.
-
Second checkpoint inhibitor (e.g., anti-CTLA-4 or anti-LAG-3 antibody).
-
Cell culture medium and reagents.
-
Luciferase assay system.
Procedure:
-
Seed aAPCs in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound and the second checkpoint inhibitor, both alone and in combination.
-
Add the Jurkat T-cells (ECs) to the wells with the aAPCs.
-
Immediately add the different concentrations of the inhibitors to the co-culture.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Measure luciferase activity according to the manufacturer's protocol. Increased luciferase signal indicates enhanced T-cell activation.
Data Analysis:
-
Calculate the percentage of T-cell activation relative to a positive control (T-cells activated in the absence of PD-L1).
-
Determine the EC50 values for each compound and the combination.
-
Use synergy models (e.g., Bliss independence or Loewe additivity) to quantify the synergistic effect.
In Vivo Syngeneic Mouse Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of checkpoint inhibitor combinations.
Objective: To assess the anti-tumor efficacy of a PD-L1 inhibitor (as a surrogate for BMS-1001) in combination with an anti-CTLA-4 or anti-LAG-3 antibody in a syngeneic mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Anti-PD-L1 antibody.
-
Anti-CTLA-4 or anti-LAG-3 antibody.
-
Isotype control antibodies.
-
Phosphate-buffered saline (PBS).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, anti-PD-L1, anti-CTLA-4/LAG-3, combination).
-
Treatment Administration: Administer antibodies intraperitoneally at predetermined doses and schedules (e.g., every 3-4 days).[13]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[13]
-
Endpoint: Continue treatment until tumors reach a predetermined maximum size or for a defined period.
-
Immunological Analysis (Optional): At the end of the study, tumors, spleens, and lymph nodes can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
Data Analysis:
-
Compare tumor growth curves between the different treatment groups.
-
Calculate Tumor Growth Inhibition (TGI).
-
Analyze survival data using Kaplan-Meier curves.
Visualizing the Pathways and Processes
Signaling Pathways of Key Immune Checkpoints
Caption: T-Cell activation is regulated by a balance of co-stimulatory and inhibitory signals.
Experimental Workflow for Preclinical Combination Study
Caption: A typical workflow for assessing the synergistic anti-tumor effects of combination immunotherapy.
Conclusion
The clinical success of combining anti-PD-1/PD-L1 antibodies with other checkpoint inhibitors provides a strong rationale for exploring similar combinations with orally available small-molecule inhibitors like this compound. By targeting complementary pathways of immune suppression, such combinations have the potential to enhance the breadth and durability of anti-tumor responses. The experimental frameworks and comparative data presented in this guide offer a foundation for the design and interpretation of future studies aimed at unlocking the full synergistic potential of novel immuno-oncology agents. Further preclinical investigation is warranted to confirm these hypotheses and to optimize dosing and scheduling for future clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual blockade immunotherapy targeting PD-1/PD-L1 and CTLA-4 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CTLA-4 and PD-1 Pathway Blockade: Combinations in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy with anti-CTLA4 and anti-PD1 leads to distinct immunologic changes in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerbiomed.org [cancerbiomed.org]
- 10. PD-1 and LAG-3 dual blockade: emerging mechanisms and potential therapeutic prospects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic PD‐1/LAG‐3 Inhibition: Mechanistic Insights and Implications for Enhanced Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. ichor.bio [ichor.bio]
Reproducibility of BMS-1001 Hydrochloride: A Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of BMS-1001 hydrochloride, a small molecule inhibitor of the PD-1/PD-L1 immune checkpoint, with other relevant alternative compounds. The objective is to offer a consolidated resource for researchers to evaluate the reproducibility and performance of this compound in the context of other available therapeutic options. This document summarizes key quantitative data, details experimental methodologies for critical assays, and visualizes essential biological pathways and workflows.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound and a selection of alternative small molecule and antibody-based PD-1/PD-L1 inhibitors. This data is compiled from various publicly available sources and is intended for comparative analysis.
Table 1: In Vitro Potency and Toxicity of Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Target | IC50 (nM)¹ | EC50 (nM)² | Cytotoxicity EC50 (µM)³ | Assay Method |
| This compound | PD-L1 | 2.25[1][2][3] | 253[4][5] | 33.4[5][6] | HTRF, T-Cell Activation Assay |
| BMS-1166 | PD-L1 | 1.4[7] | Not Reported | 40.5[5][6] | HTRF, T-Cell Activation Assay |
| INCB086550 | PD-L1 | 3.1 | Not Reported | Not Reported | HTRF |
| JBI-2174 | PD-L1 | ~1 | Not Reported | Not Reported | TR-FRET |
¹IC50 (Half-maximal inhibitory concentration) values from Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays, which measure the direct inhibition of the PD-1/PD-L1 interaction. ²EC50 (Half-maximal effective concentration) values from cell-based T-cell activation assays, which measure the functional effect of the compound in restoring T-cell activity. ³Cytotoxicity EC50 values in Jurkat T-cells, indicating the concentration at which the compound causes 50% cell death.
Table 2: In Vivo Efficacy of Selected PD-1/PD-L1 Inhibitors
| Compound | Animal Model | Tumor Type | Dosing | Outcome |
| This compound | Not Reported | Not Reported | Not Reported | No publicly available in vivo efficacy data |
| INCB086550 | CD34+ humanized mice | Various solid tumors | Oral (b.i.d.) | Reduced tumor growth, induced T-cell activation gene signatures.[8][9] |
| JBI-2174 | Humanized mouse models | MC-38 (colon adenocarcinoma) | Oral | Comparable efficacy to the anti-PD-L1 antibody atezolizumab.[10][11] |
| Pembrolizumab (B1139204) (antibody) | Patients with advanced NSCLC | Non-Small Cell Lung Cancer | Intravenous | Higher objective response rate compared to nivolumab (B1139203) in some studies.[12][13] |
| Nivolumab (antibody) | Patients with advanced NSCLC | Non-Small Cell Lung Cancer | Intravenous | Efficacy similar to pembrolizumab in some real-world studies.[14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of scientific findings. Below are protocols for two central assays used to characterize PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a proximity-based method used to quantify the binding between PD-1 and PD-L1 and the ability of a compound to inhibit this interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Dispense 2 µL of serially diluted test compounds into the wells of a 384-well plate. Include a DMSO-only control.
-
Reagent Preparation: Prepare a 2x concentration of the tagged PD-1 and PD-L1 proteins in the assay buffer. Separately, prepare a 4x solution of the HTRF detection antibodies (anti-His-donor and anti-Fc-acceptor).
-
Reagent Addition: Add 4 µL of the protein mixture to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Detection Antibody Addition: Add 4 µL of the detection antibody mixture to each well.
-
Final Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission). The percentage of inhibition is then calculated relative to the controls, and IC50 values are determined by fitting the data to a dose-response curve.
Cell-Based T-Cell Activation Assay
This assay assesses the functional consequence of blocking the PD-1/PD-L1 interaction by measuring the restoration of T-cell activation.
Materials:
-
PD-1 expressing Jurkat T-cells (effector cells) containing a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
PD-L1 expressing antigen-presenting cells (APCs), such as CHO-K1 cells.
-
Cell culture medium.
-
Test compounds (e.g., this compound) serially diluted in culture medium.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent.
-
Plate-reading luminometer.
Procedure:
-
APC Plating: Seed the PD-L1 expressing APCs in the 96-well plate and incubate overnight.
-
Compound Addition: Remove the medium and add the serially diluted test compounds to the wells.
-
Co-culture: Add the PD-1 expressing Jurkat T-cells to the wells containing the APCs and the test compounds.
-
Incubation: Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to T-cell activation. The EC50 value is determined by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Design
To further clarify the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Jubilant Therapeutics Inc. Reports Development of Orally Available and Brain Penetrant Small Molecule Inhibitors of PD-L1 at the 2022 American Society of Clinical Oncology (ASCO) Annual Meeting [prnewswire.com]
- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. jubilanttx.com [jubilanttx.com]
- 12. JBI 2174 - AdisInsight [adisinsight.springer.com]
- 13. Frontiers | Comparisons of Underlying Mechanisms, Clinical Efficacy and Safety Between Anti-PD-1 and Anti-PD-L1 Immunotherapy: The State-of-the-Art Review and Future Perspectives [frontiersin.org]
- 14. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-1001 Hydrochloride and First-Generation PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the PD-1/PD-L1 immune checkpoint has emerged as a pivotal target. While first-generation therapies, predominantly monoclonal antibodies, have demonstrated significant clinical success, the development of small-molecule inhibitors offers a promising alternative with potential advantages in oral bioavailability, tumor penetration, and manufacturing. This guide provides a comprehensive, data-driven comparison of the small-molecule inhibitor BMS-1001 hydrochloride against first-generation antibody-based PD-L1 inhibitors such as atezolizumab, avelumab, and durvalumab.
Executive Summary
This compound is a potent, orally active small-molecule inhibitor of the PD-1/PD-L1 interaction.[1][2][3][4][5][6][7][8][9] It functions by binding to PD-L1 and inducing its dimerization, which blocks the binding of PD-1 and subsequently promotes the internalization and degradation of PD-L1.[10][11] This mechanism contrasts with that of first-generation PD-L1 inhibitors, which are monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction.
In vitro studies demonstrate that this compound potently inhibits the PD-1/PD-L1 interaction with IC50 values in the low nanomolar range, comparable to the binding affinities of therapeutic antibodies.[1][8] Furthermore, it has been shown to alleviate PD-L1-induced T-cell exhaustion and restore T-cell activation in cellular assays.[3][11]
A key differentiator for BMS-1001 is its nature as a small molecule, suggesting the potential for oral administration, which could offer significant advantages in terms of patient convenience and dosing flexibility compared to the intravenous administration required for antibody therapies.[1][2][5][7][8][9] However, a critical gap in the current publicly available data is the lack of in vivo preclinical studies demonstrating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant animal models. While extensive in vivo data exists for first-generation antibody inhibitors in syngeneic mouse models, a direct comparison of in vivo performance is not yet possible.
This guide will delve into the available quantitative data, detail the experimental methodologies used for these assessments, and provide visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
PD-1/PD-L1 Signaling Pathway
The interaction between Programmed Cell Death Protein 1 (PD-1), a receptor expressed on activated T cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), which can be expressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade the immune system. Inhibition of this pathway can restore the anti-tumor immune response.
Inhibitor Mechanisms
First-generation PD-L1 inhibitors are monoclonal antibodies that bind to PD-L1, physically blocking its interaction with the PD-1 receptor. In contrast, this compound, a small molecule, binds to a pocket on PD-L1, inducing its dimerization and subsequent internalization, effectively removing it from the cell surface.
Quantitative Performance Comparison
The following tables summarize the available in vitro data for this compound and first-generation PD-L1 inhibitors. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution due to potential variations in assay conditions between different studies.
Table 1: In Vitro PD-1/PD-L1 Binding Inhibition
| Compound | Type | Target | IC50 (nM) | Assay Method |
| This compound | Small Molecule | PD-L1 | 2.25[1][6][8] | HTRF |
| Atezolizumab | Monoclonal Antibody | PD-L1 | 3.9[12] | HTRF |
| Avelumab | Monoclonal Antibody | PD-L1 | - | - |
| Durvalumab | Monoclonal Antibody | PD-L1 | - | - |
Table 2: Cellular Activity - T-Cell Activation
| Compound | Type | EC50 (nM) | Assay Method |
| This compound | Small Molecule | 253[3][13] | PD-1/PD-L1 Blockade Bioassay (Luciferase Reporter) |
| Atezolizumab | Monoclonal Antibody | - | - |
| Avelumab | Monoclonal Antibody | - | - |
| Durvalumab | Monoclonal Antibody | - | - |
Table 3: In Vivo Efficacy in Syngeneic Mouse Models
| Compound | Type | Mouse Model | Tumor Model | Efficacy Summary |
| This compound | Small Molecule | - | - | No publicly available data |
| Atezolizumab | Monoclonal Antibody | C57BL/6 (hPD-1/hPD-L1) | MC38 (hPD-L1) | 58% tumor growth inhibition at 1 mg/animal.[1] |
| Avelumab | Monoclonal Antibody | C57BL/6 | MB49 | Significant tumor growth inhibition and increased survival at 400 µ g/animal .[5] |
| Durvalumab | Monoclonal Antibody | - | - | Data available for murine surrogate antibodies showing anti-tumor activity.[14] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This biochemical assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.
Detailed Methodology:
-
Plate Preparation: Serially dilute the test compound (e.g., this compound) in DMSO and dispense into a low-volume 384-well white plate. Include appropriate controls (e.g., no inhibitor for maximum signal, known inhibitor as a positive control).
-
Protein Addition: Add a solution containing tagged recombinant human PD-1 (e.g., Fc-tagged) and PD-L1 (e.g., His-tagged) proteins to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the proteins to interact and bind.
-
Detection Reagent Addition: Add a mixture of HTRF detection reagents. These are typically antibodies that recognize the tags on the recombinant proteins and are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore.
-
Second Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-4 hours) to allow the detection antibodies to bind.
-
Data Acquisition: Read the plate using an HTRF-compatible microplate reader, measuring the fluorescence emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for each well. The percentage of inhibition is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.[12][15]
T-Cell Activation/Co-culture Assay
This cell-based assay assesses the functional consequence of PD-L1 inhibition by measuring the restoration of T-cell activation in the presence of PD-L1-expressing cells.
Detailed Methodology:
-
Cell Culture:
-
Culture a PD-L1-expressing cancer cell line (e.g., CHO-K1 cells engineered to express PD-L1).
-
Culture a T-cell line (e.g., Jurkat cells) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element, which is activated upon T-cell receptor (TCR) stimulation.
-
-
Co-culture Setup:
-
Seed the PD-L1-expressing cells in a 96-well plate.
-
Add the PD-1-expressing T-cells to the wells.
-
Add a TCR stimulus (e.g., anti-CD3 antibody) to activate the T-cells.
-
Add serial dilutions of the test inhibitor (e.g., this compound).[13]
-
-
Incubation: Co-culture the cells for a specified period (e.g., 24-72 hours) at 37°C.[13]
-
Readout:
-
Luciferase Reporter Assay: If using a luciferase reporter T-cell line, add a luciferase substrate and measure the luminescence, which is proportional to T-cell activation.[13]
-
Cytokine Release Assay: Collect the cell culture supernatant and measure the concentration of cytokines indicative of T-cell activation (e.g., IFN-γ, IL-2) using an ELISA.
-
Proliferation Assay: If using primary T-cells, their proliferation can be measured using methods like CFSE staining and flow cytometry.
-
-
Data Analysis: Plot the measured signal (luminescence, cytokine concentration, or proliferation) against the inhibitor concentration to determine the EC50 value.[13][16]
Conclusion and Future Directions
This compound represents a promising development in the field of PD-L1 inhibition, offering a distinct mechanism of action and the potential for oral administration. Its in vitro potency in blocking the PD-1/PD-L1 interaction is comparable to that of first-generation antibody inhibitors.
However, the current lack of publicly available in vivo preclinical data for this compound is a significant limitation in providing a complete comparative assessment. Future studies demonstrating its efficacy, safety, and pharmacokinetic profile in relevant animal models are crucial to validate its potential as a therapeutic agent.
For researchers and drug development professionals, small-molecule inhibitors like BMS-1001 warrant further investigation. Their unique properties may offer advantages in certain clinical settings, potentially as monotherapies or in combination with other anti-cancer agents. The continued exploration of both antibody-based and small-molecule approaches will undoubtedly enrich the therapeutic arsenal (B13267) against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Immunogenicity and Anti-tumor Efficacy of a Rationally Designed Neoantigen Vaccine for B16F10 Mouse Melanoma [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. southernresearch.org [southernresearch.org]
- 14. oncotarget.com [oncotarget.com]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
This guide provides a comparative overview of the in vivo efficacy of BMS-1001 hydrochloride and its related analog, BMS-202, small-molecule inhibitors targeting the programmed death-ligand 1 (PD-L1). This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available preclinical data to inform future research and development efforts.
Introduction to BMS PD-L1 Inhibitors
BMS-1001 and BMS-202 are small-molecule inhibitors that disrupt the interaction between programmed cell death protein 1 (PD-1) and its ligand, PD-L1.[1] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. Unlike monoclonal antibodies, these small molecules offer the potential for oral administration and different pharmacokinetic profiles.[2] The mechanism of action for these compounds involves binding to PD-L1 and inducing its dimerization, which sterically hinders its binding to PD-1.[1][3] BMS-1001 has been characterized as an optimized compound with lower cellular toxicity compared to earlier analogs.[1] BMS-202, a closely related analog, has been more extensively studied in various in vivo cancer models.
Comparative In Vivo Efficacy Data
This compound
In vivo efficacy data for this compound is limited in published literature. It is primarily characterized by its potent in vitro activity, with an IC50 of 2.25 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay, and improved cytotoxicity profile over earlier compounds.[4]
BMS-202
BMS-202 has been evaluated in several preclinical tumor models, demonstrating anti-tumor activity. The following tables summarize the key findings from these in vivo studies.
Table 1: In Vivo Efficacy of BMS-202 in a Humanized Mouse Model with SCC-3 Lymphoma
| Parameter | Value | Reference |
| Animal Model | Humanized MHC-double knockout (dKO) NOG mice | [3] |
| Tumor Model | Subcutaneous SCC-3 human lymphoma cells | [3] |
| Treatment | BMS-202 (20 mg/kg, daily i.p. for 9 days) | [5] |
| Primary Outcome | 41% tumor growth inhibition | [2] |
| Key Observation | Antitumor effect may be partly mediated by a direct cytotoxic effect, as lymphocyte accumulation in the tumor was not observed. | [3] |
Table 2: In Vivo Efficacy of BMS-202 in a Syngeneic Mouse Model with B16-F10 Melanoma
| Parameter | Value | Reference |
| Animal Model | C57BL/6NCrl mice | [6] |
| Tumor Model | Subcutaneous B16-F10 melanoma cells | [6] |
| Treatment | PCC0208025 (BMS-202) (60 mg/kg) | [2] |
| Primary Outcome | 50.1% tumor growth inhibition | [2] |
| Key Observation | Increased frequency of CD3+CD8+ T cells and CD8+IFN-γ+ T cells in the tumor, suggesting an immune-mediated mechanism. | [7] |
Table 3: In Vivo Efficacy of BMS-202 in a Syngeneic Mouse Model with Lung Carcinoma
| Parameter | Value | Reference |
| Animal Model | C57BL/6 mice | [8] |
| Tumor Model | Subcutaneous CMT167 lung carcinoma cells | [8] |
| Treatment | BMS-202 (30 mg/kg and 60 mg/kg) | [8] |
| Primary Outcome | 31.6% (30 mg/kg) and 57.97% (60 mg/kg) tumor growth inhibition. | [8] |
| Key Observation | Dose-dependent reduction in tumor weight and increased apoptosis in tumor tissue. | [8] |
Table 4: In Vivo Efficacy of BMS-202 in a Xenograft Mouse Model with A375 Melanoma
| Parameter | Value | Reference |
| Animal Model | Nude mice | [9] |
| Tumor Model | Subcutaneous A375 human melanoma cells | [9] |
| Treatment | BMS-202 (20 mg/kg, i.p. every 3 days) | [9] |
| Primary Outcome | Significant reduction in tumor growth. | [9] |
| Key Observation | BMS-202 was shown to localize in mitochondria and promote apoptosis. | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.
Humanized Mouse Model (SCC-3)
-
Animal Model: MHC-double knockout (dKO) NOG mice were used. These mice lack their own T, B, and NK cells and are deficient in MHC class I and II expression, making them suitable for engraftment of human hematopoietic stem cells to create a humanized immune system.[3]
-
Tumor Implantation: Human SCC-3 lymphoma cells were transplanted subcutaneously into the mice.[5]
-
Treatment: When tumors reached a palpable size, mice were treated with BMS-202 administered intraperitoneally at a dose of 20 mg/kg daily for 9 days.[5]
-
Efficacy Assessment: Tumor growth was monitored regularly, and the percentage of tumor growth inhibition was calculated at the end of the study.[2]
Syngeneic Mouse Model (B16-F10 and CMT167)
-
Animal Model: C57BL/6 mice were used, which are immunocompetent and suitable for studying the role of the immune system in tumor rejection.[6][8]
-
Tumor Implantation: B16-F10 melanoma cells or CMT167 lung carcinoma cells were injected subcutaneously into the flank of the mice.[6][8]
-
Treatment: Once tumors were established, mice were treated with BMS-202 via intraperitoneal injection. Dosages varied between studies, for example, 30 mg/kg and 60 mg/kg for the CMT167 model.[8]
-
Efficacy Assessment: Tumor volumes were measured at regular intervals. At the end of the experiment, tumors and spleens were often harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells) and analysis of cytokine levels.[6][8]
Visualizing Mechanisms and Workflows
PD-1/PD-L1 Signaling and BMS Inhibitor Action
Caption: Mechanism of BMS inhibitors on the PD-1/PD-L1 pathway.
In Vivo Efficacy Evaluation Workflow
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Direct effects of the small molecule PD-L1 inhibitor BMS-202 on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Binding Mechanisms of BMS-1001 and BMS-202 to PD-L1
In the landscape of cancer immunotherapy, the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis represents a paradigm shift from traditional antibody-based therapies. Among these, BMS-1001 and BMS-202, developed by Bristol-Myers Squibb, have emerged as pivotal compounds for understanding the molecular intricacies of PD-L1 inhibition. This guide provides a detailed structural and functional comparison of how these two molecules engage with PD-L1, supported by experimental data to inform researchers, scientists, and drug development professionals.
The core mechanism of action for both BMS-1001 and BMS-202 involves a unique approach to disrupting the PD-1/PD-L1 interaction. Instead of directly competing with PD-1 for the same binding site in a 1:1 stoichiometry, these small molecules induce the dimerization of PD-L1.[1][2] This induced dimerization effectively sequesters PD-L1, presenting a steric hindrance that prevents its engagement with the PD-1 receptor on T-cells, thereby restoring anti-tumor immune responses.[3][4]
Comparative Binding Affinity and Potency
BMS-1001 and BMS-202 exhibit potent inhibition of the PD-1/PD-L1 interaction, albeit with differences in their binding affinities. BMS-1001 generally demonstrates higher potency in biochemical assays. The table below summarizes the key quantitative data for these compounds.
| Parameter | BMS-1001 | BMS-202 | Assay Method |
| IC50 | 2.25 nM[5] | 18 nM[6][7] | Homogeneous Time-Resolved Fluorescence (HTRF) |
| EC50 | 253 nM[8] | Not consistently reported | Cell-based PD-1/PD-L1 Blockade Bioassay |
| KD | Not explicitly found | ~8 µM (estimated)[2][7] | Nuclear Magnetic Resonance (NMR) |
| ΔTm (PD-L1) | Not explicitly found for BMS-1001 | 13°C[1][2] | Differential Scanning Fluorimetry (DSF) |
Note: The reported KD for BMS-202 appears high, and may reflect the complexity of the dimerization mechanism which can be challenging to quantify with traditional binding models.
Structural Insights into the PD-L1 Binding Interface
X-ray crystallography studies have been instrumental in elucidating the binding modes of BMS-1001 and BMS-202. Both molecules bind to a hydrophobic pocket on the surface of PD-L1, at the interface of the induced dimer.[1][9]
BMS-202: The crystal structure of the PD-L1/BMS-202 complex reveals that one molecule of BMS-202 sits (B43327) at the interface of two PD-L1 molecules.[1][10] The biphenyl (B1667301) core of BMS-202 anchors deep within a hydrophobic pocket formed by residues from both PD-L1 protomers.[6] The binding is further stabilized by hydrogen bonds and water-mediated interactions.[1]
BMS-1001: As a second-generation inhibitor, BMS-1001 was designed for enhanced potency. Its structure reveals additional interactions within the binding pocket. The (2R)-2-amino-3-hydroxypropanoic acid moiety of BMS-1001 forms hydrogen bonds with the sidechain of Asp122 and a water-mediated hydrogen bond with Lys124 and Tyr123 of one PD-L1 protomer.[9] The 3-cyanobenzyl group establishes further hydrophobic contacts with Tyr123 and Arg125 of the same protomer.[9] These additional interactions are believed to contribute to its increased potency compared to BMS-202.[9][11]
A key finding from structural analyses is that the deep hydrophobic pocket that accommodates BMS-202 is transformed into a tunnel in the PD-L1/BMS-1166 (a close analog of BMS-1001) structure due to the rotation of the Tyr56 sidechain.[11] This structural rearrangement may be a key feature responsible for the increased potency of the second-generation compounds.[11]
Signaling Pathway and Inhibition Mechanism
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates an inhibitory cascade, leading to T-cell exhaustion and immune evasion by the tumor. Small-molecule inhibitors like BMS-1001 and BMS-202 disrupt this interaction, thereby restoring T-cell function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to characterize the binding of BMS-1001 and BMS-202 to PD-L1.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to determine the IC50 values of compounds that inhibit the PD-1/PD-L1 interaction.
Principle: The assay measures the proximity-based energy transfer between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (allophycocyanin, APC). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, resulting in a high HTRF signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.
Protocol Outline:
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, anti-tag antibodies labeled with Europium cryptate and APC, assay buffer, and test compounds (BMS-1001, BMS-202).
-
Procedure: a. Add a fixed concentration of PD-1 and PD-L1 proteins to the wells of a microplate. b. Add serial dilutions of the test compounds. c. Incubate to allow for binding and potential inhibition. d. Add the detection reagents (labeled antibodies). e. Incubate to allow the detection antibodies to bind. f. Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. IC50 values are determined by plotting the HTRF signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Principle: One interactant (ligand) is immobilized on a sensor chip. The other interactant (analyte) flows over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons.
Protocol Outline:
-
Immobilization: a. Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). b. Immobilize recombinant human PD-1 protein onto the activated surface via amine coupling. c. Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis: a. Prepare a series of dilutions of the analyte (PD-L1 pre-incubated with or without the inhibitor, e.g., BMS-1001 or BMS-202). b. Inject the analyte solutions over the sensor surface at a constant flow rate. c. Monitor the association and dissociation phases in real-time. d. Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a low pH buffer).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the complete thermodynamic profile of an interaction.
Principle: A solution of one molecule (ligand) is titrated into a solution of the binding partner (macromolecule) in a sample cell. The heat change upon each injection is measured.
Protocol Outline:
-
Sample Preparation: a. Dialyze the protein (PD-L1) and the small molecule (BMS-1001 or BMS-202) in the same buffer to minimize heats of dilution. b. Accurately determine the concentrations of the protein and the small molecule.
-
Titration: a. Load the protein solution into the sample cell and the small molecule solution into the injection syringe. b. Perform a series of small injections of the ligand into the protein solution at a constant temperature.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KA, the inverse of KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[13]
Conclusion
BMS-1001 and BMS-202 are pioneering small-molecule inhibitors of the PD-1/PD-L1 interaction that operate through a novel mechanism of inducing PD-L1 dimerization. While both compounds are effective, structural and biochemical analyses reveal that BMS-1001, a second-generation inhibitor, achieves higher potency through optimized interactions within the PD-L1 binding pocket. The detailed understanding of their binding modes and the experimental protocols used for their characterization provide a valuable framework for the continued development of next-generation, orally bioavailable cancer immunotherapies.
References
- 1. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. BMS-1001 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
On-Target Activity of BMS-1001 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of BMS-1001 hydrochloride, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), with its close structural analog, BMS-1166. Experimental data from key assays are presented to facilitate an informed evaluation of these compounds for research and development purposes.
Introduction
The interaction between Programmed cell Death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumors can exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and dysfunction. Small molecule inhibitors targeting the PD-1/PD-L1 interaction represent a promising therapeutic strategy in oncology. This compound and BMS-1166 are two such inhibitors that function by binding to PD-L1 and inducing its dimerization, thereby preventing its interaction with PD-1 and restoring anti-tumor immunity.[1][2][3] This guide focuses on the direct, on-target activities of these compounds.
Quantitative Performance Comparison
The following table summarizes the in vitro potency and cellular activity of this compound and BMS-1166 based on published data.
| Parameter | BMS-1001 | BMS-1166 | Assay Type | Reference |
| PD-1/PD-L1 Binding IC50 | 0.9 nM | Not Reported | HTRF | [4] |
| PD-1/PD-L1 Interaction EC50 | 253 nM | Not Reported | Cell-free assay | [5] |
| T-cell Activation EC50 | ~300-500 nM | ~100-300 nM | Jurkat NFAT-luciferase reporter assay | [6] |
| Cytotoxicity EC50 | 33.4 µM | 40.5 µM | PD-1 Effector Cells | [6] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the PD-1/PD-L1 signaling pathway and the mechanism by which small molecule inhibitors like this compound disrupt this interaction.
Caption: PD-1/PD-L1 signaling pathway and inhibitor mechanism of action.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His-d2 acceptor
-
Anti-Fc-Tb donor
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plate
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the tagged PD-1 and PD-L1 proteins to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 4 µL of a pre-mixed solution of the HTRF detection reagents (anti-His-d2 and anti-Fc-Tb) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio and determine the IC50 values.
Caption: Workflow for the PD-1/PD-L1 HTRF assay.
Jurkat T-Cell Activation Assay (NFAT-Luciferase Reporter)
This cell-based assay measures the ability of the compounds to restore T-cell activation in the presence of PD-L1.[2][6][7]
Materials:
-
Jurkat cells engineered to express human PD-1 and an NFAT-luciferase reporter.
-
Antigen-presenting cells (APCs) engineered to express a T-cell receptor (TCR) activator and human PD-L1 (e.g., Raji-APC-hPD-L1).
-
Cell culture medium.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the PD-L1 expressing APCs in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and comparator compounds in cell culture medium.
-
Remove the medium from the APCs and add the compound dilutions.
-
Add the PD-1 expressing Jurkat T-cells to the wells.
-
Co-culture the cells for 6 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a luminometer.
-
Calculate the EC50 values based on the increase in luciferase signal.
Caption: Workflow for the Jurkat T-cell activation assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that can be used to verify direct binding of a compound to its target protein in a cellular environment.[8][9][10][11][12]
Materials:
-
Cells expressing endogenous or over-expressed PD-L1.
-
This compound.
-
Cell lysis buffer.
-
Antibody against PD-L1.
-
Secondary antibody for Western blotting.
-
Equipment for SDS-PAGE and Western blotting.
-
Thermal cycler or heating blocks.
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Wash and resuspend the cells in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PD-L1 antibody.
-
Quantify the band intensities to determine the melting curve of PD-L1 in the presence and absence of the compound. A shift in the melting curve indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction. The data presented in this guide demonstrate its high biochemical potency in inhibiting the binding of PD-1 to PD-L1 and its ability to restore T-cell activation at the cellular level. The provided experimental protocols offer a framework for the independent verification and further characterization of this compound and other PD-1/PD-L1 inhibitors. The comparison with BMS-1166 suggests that both compounds are active in the nanomolar range in cellular assays, with BMS-1001 showing very high potency in biochemical binding assays. Both compounds exhibit low cytotoxicity at concentrations effective for T-cell activation. This guide serves as a valuable resource for researchers in the field of immuno-oncology, providing a concise comparison and detailed methodologies to assess the on-target activity of these important research compounds.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Publications — CETSA [cetsa.org]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Small Molecule PD-1/PD-L1 Inhibitor Patents: A Guide for Researchers
For drug development professionals, researchers, and scientists, the landscape of small molecule inhibitors targeting the programmed cell death-1 (PD-1) and its ligand (PD-L1) checkpoint is a field of intense investigation. This guide provides a comparative analysis of key patents for Bristol-Myers Squibb's (BMS) BMS-1001 hydrochloride and competitor compounds from Incyte Corporation and Aurigene Discovery Technologies, offering a detailed look at their disclosed performance and experimental underpinnings.
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system. The development of small molecule inhibitors that can disrupt this interaction offers a promising therapeutic alternative to monoclonal antibodies, with potential advantages in oral bioavailability and reduced immune-related adverse events. This analysis delves into the patent literature to provide a side-by-side comparison of key players in this competitive arena.
In Vitro Potency: A Head-to-Head Comparison
The ability of these small molecules to inhibit the PD-1/PD-L1 interaction is a primary measure of their potential efficacy. The most common method for quantifying this is the Homogeneous Time-Resolved Fluorescence (HTRF) binding assay, which measures the inhibitor's concentration required to achieve 50% inhibition (IC50) of the protein-protein interaction.
| Compound Name (Company) | Patent Number | In Vitro Assay | IC50 (nM) |
| This compound (Bristol-Myers Squibb) | WO2015034820A1 | HTRF Binding Assay | 2.25[1][2] |
| INCB086550 (Incyte Corporation) | WO2018119266A1 | HTRF Binding Assay | 3.1 (human PD-L1) |
| CA-170 (Aurigene Discovery Technologies) | WO2015033299A1 | Rescue of T-cell proliferation | Not explicitly stated as IC50 in HTRF; reported to have potent functional activity[3] |
Mechanism of Action: Dimerization and Beyond
A key differentiator among these small molecule inhibitors lies in their proposed mechanism of action. Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, some small molecules induce dimerization of the PD-L1 protein.
This dimerization prevents PD-L1 from engaging with the PD-1 receptor on T-cells, thereby restoring the T-cell's anti-tumor activity. Both BMS and Incyte's small molecule inhibitors are suggested to function, at least in part, through this dimerization mechanism.
Experimental Protocols: A Look Under the Hood
To allow for a thorough evaluation and potential replication of the findings, understanding the experimental methodologies is crucial. Below are summaries of the key assay protocols as described in the patent literature.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is a standard for quantifying the inhibition of protein-protein interactions.
Methodology:
-
Recombinant human PD-1 and PD-L1 proteins, each with a specific tag (e.g., His-tag, Fc-tag), are used.
-
An antibody specific to one tag is labeled with a Europium cryptate (Eu3+) donor, and an antibody for the other tag is labeled with a d2 acceptor.
-
In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor into close proximity, resulting in a high Förster Resonance Energy Transfer (FRET) signal.
-
The test compound is incubated with the proteins and antibodies.
-
If the compound inhibits the PD-1/PD-L1 interaction, the FRET signal is reduced in a dose-dependent manner.
-
The IC50 value is calculated from the dose-response curve.
T-Cell Activation/Rescue Assay
This cell-based assay assesses the functional consequence of inhibiting the PD-1/PD-L1 pathway.
Methodology:
-
PD-1 expressing T-cells (e.g., Jurkat cells or primary T-cells) are co-cultured with PD-L1 expressing antigen-presenting cells (APCs).
-
The interaction between PD-1 and PD-L1 leads to the suppression of T-cell activation.
-
The test compound is added to the co-culture.
-
If the compound effectively blocks the PD-1/PD-L1 interaction, the T-cells are "rescued" from inhibition and become activated.
-
T-cell activation is measured by quantifying the production of cytokines such as Interferon-gamma (IFN-γ) or Interleukin-2 (IL-2).
Synthesis of this compound
The patent for this compound (WO2015034820A1) describes a multi-step synthetic route. While the full, detailed protocol is extensive, a simplified conceptual overview is presented below. The synthesis generally involves the coupling of key aromatic fragments, followed by modifications to introduce the necessary functional groups. The final step typically involves the formation of the hydrochloride salt to improve the compound's solubility and stability. Researchers interested in the specific reagents, reaction conditions, and purification methods should refer to the detailed examples within the patent document.
In Vivo Efficacy
The ultimate test of these inhibitors is their ability to control tumor growth in animal models. The patents for these compounds describe studies in various syngeneic mouse tumor models.
| Compound Name (Company) | Animal Model | Key Finding |
| BMS series (Bristol-Myers Squibb) | Various syngeneic models | Dose-dependent tumor growth inhibition. |
| INCB086550 (Incyte Corporation) | CD34+ humanized mice | Reduced tumor growth and induced T-cell activation gene signatures.[4] |
| CA-170 (Aurigene Discovery Technologies) | Syngeneic pre-clinical tumor models | Significant efficacy upon once-a-day oral dosing. |
These in vivo studies provide crucial evidence of the potential therapeutic utility of these small molecule inhibitors. The data from Incyte's INCB086550, for instance, not only shows tumor growth reduction but also provides mechanistic insight by demonstrating T-cell activation within the tumor microenvironment[4].
Conclusion
The patent landscape for small molecule PD-1/PD-L1 inhibitors is dynamic and highly competitive. Bristol-Myers Squibb's this compound, Incyte's INCB086550, and Aurigene's CA-170 represent leading efforts in this space, each with compelling preclinical data. While this compound and INCB086550 have well-defined high in vitro potencies, CA-170's dual inhibitory action presents an alternative strategy. The detailed experimental protocols and in vivo data disclosed in their respective patents provide a valuable resource for researchers in the field of immuno-oncology. As these and other small molecule inhibitors progress through clinical development, they hold the promise of transforming cancer therapy by offering an orally available and potentially more manageable alternative to antibody-based immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INCB-086550 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of BMS-1001 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds like BMS-1001 hydrochloride is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this potent PD-1/PD-L1 interaction inhibitor, ensuring compliance with safety regulations and minimizing environmental impact.
Core Principles of Chemical Disposal
The disposal of this compound should be guided by the overarching principles of chemical waste management. It is imperative to treat this compound as potentially hazardous waste and avoid introducing it into the general waste stream or sanitary sewer systems. Adherence to institutional and local environmental regulations is paramount.
Quantitative Data for Chemical Waste Handling
To ensure safe and compliant disposal, the following quantitative guidelines for handling chemical waste should be observed.
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 90% of the container's capacity. | Prevents spills due to overfilling and allows for vapor expansion. |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste. | Complies with regulations for temporary storage of hazardous waste at the point of generation. |
| Container Rinsing | For empty containers, a triple rinse with a suitable solvent is recommended. | Ensures the removal of residual chemical to render the container non-hazardous for disposal. |
Detailed Experimental Protocol for Disposal
The following protocol outlines the procedural steps for the safe disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired neat compound.
-
Contaminated solvents and reaction mixtures.
-
Contaminated lab supplies (e.g., pipette tips, gloves, weighing paper).
-
-
Segregate this compound waste from all other chemical and non-hazardous waste to prevent cross-contamination and unintended reactions.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.
-
3. Container Selection and Labeling:
-
Select a waste container that is chemically compatible with this compound and any associated solvents. The container must be in good condition and have a secure, leak-proof lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
4. Waste Accumulation and Storage:
-
Conduct all transfers of waste in a well-ventilated area, such as a chemical fume hood.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated and clearly marked satellite accumulation area that provides secondary containment to mitigate spills.
5. Final Disposal:
-
Do not under any circumstances dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (E&S) department to arrange for the collection and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup, including any required documentation. Disposal must be made according to official regulations.[1]
Disposal of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent.
-
The first rinseate should be collected and disposed of as hazardous waste. Subsequent rinseates may also need to be collected, depending on local regulations.
-
After thorough rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling BMS-1001 hydrochloride
For researchers, scientists, and drug development professionals, this guide provides immediate, essential information for the safe handling and disposal of BMS-1001 hydrochloride. Adherence to these protocols is critical for ensuring laboratory safety and maintaining compliance with standard laboratory practices.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous material. The following personal protective equipment is recommended to minimize exposure and ensure safety during handling.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, disposable | To prevent skin contact. |
| Eye Protection | Safety Glasses | With side shields | To protect eyes from dust or splashes. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing. |
| Respiratory | Not generally required | Use in a well-ventilated area | To avoid inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Workflow
Proper handling of this compound is crucial to prevent contamination and ensure accurate experimental results. The following workflow outlines the recommended procedure for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety. Although this compound is not classified as hazardous, it should be disposed of as chemical waste.
Solid Waste:
-
Unused Compound: Collect any unused solid this compound in a designated and clearly labeled chemical waste container.
-
Contaminated Materials: Dispose of all materials that have come into contact with the compound, such as weighing paper, pipette tips, and gloves, in a designated solid chemical waste container.
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a sealed and appropriately labeled liquid chemical waste container.
-
Container Rinsate: Rinse any empty containers that held the compound with a suitable solvent. Collect the rinsate as liquid chemical waste.
Disposal Procedure:
-
Segregate Waste: Keep solid and liquid waste containing this compound separate from other waste streams.
-
Label Containers: Clearly label all waste containers with "Chemical Waste," the name of the compound, and the approximate concentration.
-
Consult Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup. Do not dispose of this compound down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
